2-Amino-1,3-benzothiazole-4-carboxylic acid
Description
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Properties
IUPAC Name |
2-amino-1,3-benzothiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c9-8-10-6-4(7(11)12)2-1-3-5(6)13-8/h1-3H,(H2,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUIIHMHPBWHCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30663248 | |
| Record name | 2-Amino-1,3-benzothiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339571-41-4 | |
| Record name | 2-Amino-1,3-benzothiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Amino-1,3-benzothiazole-4-carboxylic acid spectral data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectral Characterization of 2-Amino-1,3-benzothiazole-4-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the key spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural elucidation of this compound. This molecule is a significant heterocyclic compound, leveraging the benzothiazole scaffold known for its wide-ranging applications in medicinal chemistry and drug development.[1] Given the importance of unambiguous structural confirmation, this document serves as a reference for researchers and scientists by detailing the theoretical underpinnings, standard experimental protocols, and, most critically, the interpretation of the expected spectral data. By integrating predictive analysis based on established spectroscopic principles with data from analogous structures, this guide offers a robust framework for the characterization of this and similar benzothiazole derivatives.
Molecular Structure and Spectroscopic Implications
The structure of this compound combines three key features: a benzene ring, a fused thiazole ring, and two functional groups—an electron-donating amino group (-NH₂) at the C2 position and an electron-withdrawing carboxylic acid group (-COOH) at the C4 position. This unique electronic arrangement dictates the molecule's chemical environment and, consequently, its spectroscopic signature. The numbering convention used for spectral assignment is presented below.
Figure 1: Structure of this compound with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[2] For this molecule, a polar aprotic solvent like DMSO-d₆ is ideal, as it can dissolve the compound and allow for the observation of exchangeable protons from the -NH₂ and -COOH groups.[3]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature.
-
¹H NMR Parameters: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Parameters: Use proton decoupling to simplify the spectrum. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum is expected to show distinct signals for the aromatic, amine, and carboxylic acid protons. The electron-withdrawing nature of the carboxylic acid and the thiazole sulfur will deshield adjacent protons, shifting them downfield.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-5 | ~7.4 - 7.6 | Triplet (t) | 1H | Coupled to H-6 and H-7, located between two other aromatic protons. |
| H-6 | ~7.2 - 7.4 | Doublet (d) | 1H | Coupled to H-5. |
| H-7 | ~7.8 - 8.0 | Doublet (d) | 1H | Deshielded by the adjacent electron-withdrawing carboxylic acid group. |
| -NH₂ | ~7.3 (broad) | Singlet (s, broad) | 2H | Exchangeable protons; chemical shift is concentration-dependent. |
| -COOH | >12.0 (broad) | Singlet (s, broad) | 1H | Highly deshielded, exchangeable acidic proton. Its signal may be very broad. |
Predicted ¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment.[4][5]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Carboxyl) | ~165 - 170 | Typical range for a carboxylic acid carbonyl carbon. |
| C2 (Amine-bearing) | ~160 - 165 | Significantly deshielded due to attachment to two electronegative nitrogen atoms and its role in the C=N bond. |
| C4 (Acid-bearing) | ~130 - 135 | Aromatic carbon attached to the carboxyl group. |
| C3a, C7a (Bridgehead) | ~125 - 135, ~148-152 | Quaternary carbons at the ring fusion. C7a is adjacent to sulfur, causing deshielding. |
| C5, C6, C7 | ~120 - 130 | Aromatic carbons of the benzene ring, with shifts influenced by their position relative to the substituents. |
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: FTIR Spectroscopy
-
Method: Use the Attenuated Total Reflectance (ATR) method for a solid sample, which requires minimal preparation. Alternatively, the KBr pellet method can be used.
-
ATR: Place a small amount of the dry, solid sample directly on the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.
Interpretation of the IR Spectrum
The IR spectrum of this compound will be dominated by strong absorptions from the -OH, -NH, and C=O bonds.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad | Characteristic broad absorption due to hydrogen bonding of the carboxylic acid dimer.[6][7] |
| N-H Stretch (Amine) | 3300 - 3500 | Medium | Two distinct peaks are expected for the symmetric and asymmetric stretching of the primary amine. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak | Stretching of sp² C-H bonds on the aromatic ring.[6] |
| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong, Sharp | Carbonyl stretch, typically at a lower frequency due to conjugation with the aromatic ring.[7] |
| C=N Stretch (Thiazole) | 1620 - 1650 | Medium-Strong | Imine stretch within the thiazole ring system.[8][9] |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium (multiple bands) | Characteristic skeletal vibrations of the benzene ring. |
| C-S Stretch | 650 - 750 | Weak-Medium | Carbon-sulfur bond vibration.[10] |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, acidic molecule.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to aid ionization.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to observe the protonated and deprotonated molecular ions, respectively.
-
Tandem MS (MS/MS): To confirm fragmentation, isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate and analyze fragment ions.
Analysis of the Mass Spectrum
The molecular formula is C₈H₆N₂O₂S, with a monoisotopic mass of 194.0150 Da.
-
Molecular Ion:
-
In positive ion mode, the base peak will likely be the protonated molecule [M+H]⁺ at m/z 195.0228 .
-
In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 193.0072 should be observed.
-
-
Key Fragmentation Pathways: The most probable fragmentation involves the loss of small, stable neutral molecules from the carboxylic acid group.[11][12]
Figure 2: Proposed primary fragmentation pathway for this compound in positive ion ESI-MS.
Integrated Spectroscopic Validation Workflow
A self-validating system for structural confirmation integrates all three techniques in a logical sequence. Each method provides complementary information that, when combined, leads to an unambiguous structure assignment.
Figure 3: An integrated workflow for the spectroscopic validation of the target compound.
Conclusion
The structural characterization of this compound is definitively achieved through the synergistic application of NMR, IR, and Mass Spectrometry. Mass spectrometry confirms the molecular formula. Infrared spectroscopy provides rapid confirmation of the essential carboxylic acid and primary amine functional groups. Finally, ¹H and ¹³C NMR spectroscopy delivers the precise atomic connectivity and chemical environment, allowing for the unambiguous assignment of the complete molecular structure. This guide provides the expected spectral data and interpretive logic required for researchers to confidently validate the synthesis and purity of this valuable heterocyclic compound.
References
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S. Altan, et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]
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M. B. P. Kumar, et al. (2009). Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. Indian Journal of Pharmaceutical Sciences. [Link]
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LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. [Link]
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University of Regensburg. (n.d.). Table of Characteristic IR Absorptions. [Link]
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LibreTexts Chemistry. (2024). Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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A. A. Fadda, et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry. [Link]
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ResearchGate. (2018). FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers. [Link]
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LibreTexts Chemistry. (2021). Spectroscopy of Carboxylic Acid Derivatives. [Link]
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M. Antonini, et al. (2017). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules. [Link]
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ResearchGate. (2016). Theoretical FT-IR spectrum of benzothiazole. [Link]
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Physicochemical properties of 2-Amino-1,3-benzothiazole-4-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-1,3-benzothiazole-4-carboxylic Acid
Executive Summary
This compound is a heterocyclic compound built upon the privileged benzothiazole scaffold, a core structure in numerous pharmacologically active agents.[1][2][3] Its dual functionality, featuring both a basic amino group and an acidic carboxylic acid group, imparts complex physicochemical behaviors critical to its application in drug design, formulation, and bioactivity. This guide serves as a comprehensive technical resource for researchers and drug development professionals, offering a detailed examination of the core physicochemical properties of this compound. We synthesize predicted data with field-proven experimental protocols, explaining the causality behind analytical choices and providing self-validating methodologies for properties including melting point, pKa, solubility, and spectroscopic characteristics. The objective is to provide a foundational understanding necessary for advancing the compound from a laboratory curiosity to a viable candidate in the drug discovery pipeline.
Core Molecular and Physical Properties
A precise understanding of the fundamental properties of a molecule is the bedrock of all subsequent research and development. This section outlines the identity and key physical constants of this compound.
Structural and Identity Data
The structural integrity and identity of the compound are confirmed by its molecular formula, weight, and CAS registry number.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 339571-41-4 | [4] |
| Molecular Formula | C₈H₆N₂O₂S | [4] |
| Molecular Weight | 194.21 g/mol | [4] |
| Canonical SMILES | C1=CC(=C2C(=C1)N=C(S2)N)C(=O)O | - |
Predicted Physicochemical Data
While experimental data for this specific isomer is not widely published, computational models provide valuable initial estimates that guide experimental design.
| Property | Predicted Value | Source |
| Boiling Point | 466.6 ± 37.0 °C | [4] |
| Density | 1.604 ± 0.06 g/cm³ | [4] |
| pKa (acidic) | 4.27 ± 0.10 | [4] |
Melting Point Analysis: A Gateway to Purity and Stability
The melting point is a critical first indicator of a compound's purity and thermal stability. A sharp melting range typically signifies high purity. Due to the absence of readily available experimental data, its determination is a primary characterization step.
This protocol describes the standard method for determining the melting point range using a digital melting point apparatus. The choice of a slow ramp rate near the expected melting point is crucial for achieving high accuracy.
-
Sample Preparation: Ensure the sample is completely dry and finely powdered to ensure uniform heat distribution.
-
Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. Tap the tube gently to pack the sample tightly.
-
Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.
-
Rapid Heating (Scouting): Set a rapid heating ramp (10-20 °C/min) to quickly estimate the approximate melting temperature.
-
Accurate Measurement: Using a new capillary, heat the block to approximately 20 °C below the estimated melting point.
-
Slow Ramp: Decrease the ramp rate to 1-2 °C/min to allow for thermal equilibrium between the sample and the block.
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting "point" is reported as this range.
-
Validation: Perform the measurement in triplicate to ensure reproducibility. A narrow range (<2 °C) is indicative of a pure compound.
Acidity, Basicity, and Ionization State (pKa)
The compound's amphoteric nature, possessing both an acidic carboxylic acid group and a basic 2-amino group, governs its charge state in different pH environments. This is arguably the most critical property influencing solubility, membrane permeability, and receptor binding. The predicted pKa of ~4.27 corresponds to the deprotonation of the carboxylic acid.[4] The pKa of the 2-amino group, while not predicted, is expected to be low for an aromatic amine.
Caption: Ionization states of the molecule across a pH gradient.
Potentiometric titration is the gold-standard for pKa determination because it directly measures pH changes, allowing for precise identification of ionization constants.
-
System Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C).
-
Sample Preparation: Accurately weigh a sample of the compound (e.g., 10-20 mg) and dissolve it in a known volume of a suitable co-solvent/water mixture (e.g., 20% DMSO in water) to ensure solubility throughout the titration.
-
Acidic Titration: Start by adding a small amount of standardized strong acid (e.g., 0.1 M HCl) to the solution to fully protonate both functional groups.
-
Titration with Base: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise aliquots (e.g., 0.05 mL). Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values are determined from the pH at the half-equivalence points. The first inflection point corresponds to the neutralization of the excess strong acid, the second to the deprotonation of the carboxylic acid, and the third to the deprotonation of the protonated amino group. The pKa is the pH at the midpoint between these inflections.
-
Validation: Perform a blank titration (without the compound) to correct for the effect of the solvent.
Solubility Profile: A Prerequisite for Bioavailability
Solubility is a key determinant of a drug's absorption and bioavailability. The molecular structure—balancing a polar carboxylic acid and an amino group with a larger, hydrophobic benzothiazole core—suggests a complex solubility profile. A related compound, 2,1,3-Benzothiadiazole-4-carboxylic acid, is known to be soluble in polar aprotic solvents like DMSO and sparingly soluble in water, which serves as a useful predictive model.[5]
Qualitative Solubility Assessment
A preliminary assessment in common laboratory solvents is essential for planning further experiments.
| Solvent | Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Slightly to Sparingly Soluble | The polar -COOH and -NH₂ groups allow for hydrogen bonding, but the large hydrophobic benzothiazole moiety limits aqueous solubility. Solubility will be highly pH-dependent. |
| DMSO | Polar Aprotic | Soluble | Strong hydrogen bond accepting capabilities can effectively solvate both the amino and carboxylic acid groups. |
| Methanol/Ethanol | Polar Protic | Likely Soluble | Can act as both hydrogen bond donors and acceptors, facilitating interaction with the compound. |
| Dichloromethane | Nonpolar | Sparingly Soluble | Low polarity makes it a poor solvent for the highly polar functional groups of the molecule. |
Experimental Protocol: Thermodynamic (Shake-Flask) Solubility
The shake-flask method is the industry standard for determining thermodynamic solubility, as it ensures that the system reaches true equilibrium.
Caption: Workflow for Shake-Flask Solubility Determination.
-
Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, DMSO). The excess solid is critical to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand. Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred. Filter the sample through a 0.45 µm syringe filter or centrifuge at high speed to remove any remaining solid.
-
Quantification: Dilute the clear filtrate with a suitable mobile phase or solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, against a standard curve of known concentrations.
-
Reporting: The calculated concentration is reported as the thermodynamic solubility in that solvent at the specified temperature.
Spectroscopic and Structural Characterization
Unambiguous confirmation of the molecular structure and functional groups is achieved through a combination of spectroscopic techniques.
Caption: A multi-technique approach to structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: Expect to see signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be diagnostic of the 1,2,4-substitution pattern. A broad singlet for the -NH₂ protons and a very broad singlet for the carboxylic acid -OH proton (often >10 ppm) are also expected.
-
¹³C NMR: Expect eight distinct carbon signals. The carboxyl carbon (C=O) will be significantly downfield (>165 ppm). The carbon atom of the C=N bond within the thiazole ring will also be downfield. The remaining aromatic carbons will appear in the typical 110-150 ppm range.
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for rapidly identifying key functional groups. Characteristic absorption bands for derivatives of this class have been previously reported.[6][7]
-
N-H Stretching: A pair of medium-intensity peaks around 3300-3450 cm⁻¹ corresponding to the symmetric and asymmetric stretches of the primary amine.
-
O-H Stretching: A very broad absorption from ~2500-3300 cm⁻¹ characteristic of the hydrogen-bonded carboxylic acid OH group.
-
C=O Stretching: A strong, sharp absorption band around 1680-1710 cm⁻¹ for the carboxylic acid carbonyl.
-
C=N Stretching: An absorption in the 1620-1640 cm⁻¹ region for the imine bond within the thiazole ring.
-
Aromatic C=C Stretching: Multiple peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. Using electrospray ionization (ESI), one would expect to observe a prominent protonated molecular ion [M+H]⁺ at m/z 195.02.
Conclusion
This compound presents a physicochemical profile of significant interest to the drug discovery scientist. Its amphoteric nature, governed by distinct acidic and basic pKa values, dictates a highly pH-dependent solubility and charge state. While computational data provides a strong foundational estimate of its properties, this guide underscores the necessity of rigorous experimental validation. The detailed protocols provided for determining melting point, pKa, and solubility are designed to generate the robust, high-quality data required for informed decision-making in lead optimization and formulation development. The expected spectroscopic signatures outlined herein will serve as a benchmark for structural confirmation and quality control. Further investigation into its solid-state properties, such as crystal structure and polymorphism, is a logical next step for any development program involving this promising molecular scaffold.
References
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Kotte, R., & Sastry Vedula, G. (2025, January). Design, synthesis, and anticancer evaluation of benzothiazole–carboxamide hybrids: Insights from molecular docking and cell line studies. ResearchGate. Retrieved January 7, 2026, from [Link]
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PubChem. (n.d.). 2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
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Gao, H., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. Retrieved January 7, 2026, from [Link]
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PubChem. (n.d.). 2-Aminothiazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
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Beneteau, V., et al. (2019). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules. Retrieved January 7, 2026, from [Link]
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Fábián, L., et al. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
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IOSR Journal. (n.d.). Amino-1,3-benzothiazole, Schiff bases and Azo dyes of 2-Amino. Retrieved January 7, 2026, from [Link]
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Al-Qadisiyha University. (n.d.). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Retrieved January 7, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Retrieved January 7, 2026, from [Link]
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Carradori, S., et al. (2013). 2-Aminobenzothiazole derivatives. Université catholique de Louvain. Retrieved January 7, 2026, from [Link]
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An In-Depth Technical Guide to the Physicochemical and Structural Characteristics of 2-Amino-1,3-benzothiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-1,3-benzothiazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid bicyclic scaffold, combined with the hydrogen-bonding capabilities of the amino and carboxylic acid functional groups, makes it a valuable pharmacophore for designing novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and a detailed analysis of the potential crystal structure of this compound. While a definitive single-crystal X-ray structure has not been reported in publicly accessible databases, this document leverages data from closely related analogs to predict and discuss the key intermolecular interactions that govern its solid-state architecture. This analysis is crucial for understanding its solubility, stability, and potential for polymorphism, all of which are critical parameters in drug development.
Introduction: The Significance of the 2-Aminobenzothiazole Scaffold
The benzothiazole ring system, a fusion of benzene and thiazole rings, is a prominent feature in a multitude of pharmacologically active compounds.[1][2] The incorporation of an amino group at the 2-position enhances the molecule's ability to act as a versatile building block in organic synthesis, allowing for the facile introduction of various substituents to modulate biological activity.[3][4] These derivatives have demonstrated a broad spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[5][6] The addition of a carboxylic acid group, as in this compound, introduces another key functional group that can participate in crucial intermolecular interactions, such as hydrogen bonding and salt formation, which are pivotal for molecular recognition at biological targets.
Synthesis and Spectroscopic Characterization
The synthesis of 2-aminobenzothiazole derivatives can be achieved through several established routes, most commonly involving the condensation of an appropriately substituted o-aminothiophenol with a reagent that provides the C2-N unit.
General Synthetic Approach
A prevalent method for the synthesis of 2-aminobenzothiazoles is the reaction of a phenylthiourea with a suitable oxidizing agent, such as bromine or iodine, which induces cyclization.[7] For the title compound, a plausible synthetic route would involve the cyclization of a thiourea precursor derived from 2-amino-3-mercaptobenzoic acid.
Below is a generalized workflow for the synthesis of 2-aminobenzothiazole derivatives.
Caption: Generalized synthetic workflow for 2-aminobenzothiazole derivatives.
Spectroscopic Profile
The structural confirmation of this compound would rely on a combination of spectroscopic techniques:
-
FT-IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the O-H stretch of the carboxylic acid (a broad band in the range of 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹).
-
¹H NMR Spectroscopy: The proton NMR spectrum would display distinct signals for the aromatic protons on the benzene ring, with their chemical shifts and coupling patterns being influenced by the positions of the amino and carboxylic acid groups. The protons of the amino group would likely appear as a broad singlet.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon of the carboxylic acid (typically in the range of 165-185 ppm) and the carbons of the benzothiazole core.
-
Mass Spectrometry: High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and absorption in biological systems.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₂S | [8] |
| Molecular Weight | 194.21 g/mol | [8] |
| Predicted Boiling Point | 466.6±37.0 °C | |
| Predicted Density | 1.604±0.06 g/cm³ |
Crystal Structure Analysis (Theoretical and Comparative)
As of the writing of this guide, a single-crystal X-ray diffraction structure for this compound is not available in the public domain. However, based on the known crystal structures of analogous compounds, we can infer the likely intermolecular interactions and packing motifs that govern its solid-state architecture.
Key Functional Groups for Intermolecular Interactions
The molecular structure of this compound possesses several key functional groups capable of forming strong intermolecular interactions:
-
Carboxylic Acid Group: This group is a potent hydrogen bond donor (O-H) and acceptor (C=O). Carboxylic acids frequently form dimeric structures through hydrogen bonding.
-
Amino Group: The -NH₂ group is an excellent hydrogen bond donor.
-
Benzothiazole Ring System: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor. The aromatic rings can also participate in π-π stacking interactions.
Caption: Key intermolecular interactions for this compound.
Comparative Crystal Structure Analysis
The crystal structures of related benzothiazole derivatives provide valuable insights into the potential packing of the title compound.
-
2-Amino-4-methylbenzothiazole: The crystal structure of this similar compound is stabilized by intermolecular N—H⋯N and N—H⋯S hydrogen bonds, leading to a bilayer packing arrangement with alternating hydrophilic and hydrophobic regions. This suggests that the amino group and the thiazole nitrogen are likely to be involved in hydrogen bonding in the crystal lattice of this compound.
-
2-Amino-6-nitro-1,3-benzothiazol-3-ium 3-carboxy-4-hydroxybenzene-1-sulfonate: In this salt, the cation is protonated at the thiazole nitrogen atom. The crystal packing is dominated by cation-to-anion N—H⋯O and anion-to-anion O—H⋯O hydrogen bonds, forming sheet-like structures.[1] Aromatic π–π stacking is also observed. This highlights the propensity of the benzothiazole nitrogen to become protonated and the importance of strong hydrogen bonds in directing the crystal packing.
Predicted Crystal Packing and Hydrogen Bonding Network
Given the functional groups present, it is highly probable that the crystal structure of this compound will be characterized by an extensive network of hydrogen bonds. A likely scenario involves the formation of hydrogen-bonded dimers through the carboxylic acid groups. These dimers could then be further linked into sheets or chains by hydrogen bonds involving the amino group and the thiazole nitrogen. The planarity of the benzothiazole ring system would also favor π-π stacking interactions between adjacent molecules, contributing to the overall stability of the crystal lattice.
Implications for Drug Development
The structural and physicochemical properties of this compound have several important implications for its use in drug development:
-
Solubility: The presence of both acidic and basic functional groups suggests that the solubility of this compound will be highly pH-dependent. The formation of salts could be a viable strategy to enhance its aqueous solubility.
-
Polymorphism: The potential for multiple strong hydrogen bonding motifs and π-π stacking interactions increases the likelihood of polymorphism. Different polymorphic forms can exhibit different solubilities, stabilities, and bioavailability, making a thorough polymorphic screen essential during drug development.
-
Molecular Recognition: The hydrogen bonding capabilities of the amino and carboxylic acid groups are crucial for its interaction with biological targets. Understanding the preferred hydrogen bonding geometries from the crystal structure can aid in the design of more potent and selective analogs.
Conclusion
This compound is a molecule with significant potential in the field of medicinal chemistry. While its definitive crystal structure remains to be determined, a comprehensive analysis of its functional groups and comparison with related structures allows for a robust prediction of its solid-state behavior. The extensive hydrogen bonding and potential for π-π stacking are expected to be the dominant forces in its crystal packing. A detailed understanding of these properties is fundamental for its successful development as a therapeutic agent, guiding formulation strategies and the design of future derivatives with improved pharmacological profiles. Further experimental work to elucidate its single-crystal structure is highly encouraged to validate these predictions and provide a more detailed understanding of its solid-state chemistry.
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Djuidje, E. N., et al. (2025). 2-Amino-6-nitro-1,3-benzothiazol-3-ium 3-carboxy-4-hydroxybenzene-1-sulfonate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
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Djossu, A. K. A., et al. (2025). 2-Amino-6-nitro-1,3-benzothiazol-3-ium 3-carboxy-4-hydroxybenzene-1-sulfonate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
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Tautomerism in 2-aminobenzothiazole derivatives
An In-Depth Technical Guide to Tautomerism in 2-Aminobenzothiazole Derivatives
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of tautomerism in 2-aminobenzothiazole derivatives. The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The therapeutic efficacy and mechanism of action of these molecules are inextricably linked to their fundamental physicochemical properties, with tautomerism being a critical, yet often complex, aspect.
Understanding the tautomeric landscape of these derivatives is paramount for rational drug design. The specific tautomer present dictates the molecule's shape, hydrogen bonding capabilities, and electronic distribution, which in turn governs its interaction with biological targets.[1] This guide delves into the structural possibilities, the factors governing the equilibrium, and the robust analytical techniques required for definitive characterization.
The Tautomeric Landscape of 2-Aminobenzothiazoles
2-Aminobenzothiazole and its derivatives primarily exist in a dynamic equilibrium between two principal tautomeric forms: the amino form and the imino form. The imino tautomer can be further subdivided into cis and trans geometric isomers based on the orientation around the C=N double bond.[1][5]
Caption: Tautomeric equilibrium between the amino and imino forms.
Computational and experimental evidence overwhelmingly indicates that the amino tautomer is the most stable form under most conditions.[1][6] This superior stability is attributed to the preservation of the aromaticity within the benzothiazole ring system. The imino form, conversely, adopts a less stable quinoidal structure.
The relative stability can be quantified using computational methods like Density Functional Theory (DFT), which consistently show the amino form to be lower in energy.
| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Water |
| Amino | 0.00 | 0.00 |
| trans-Imino | 8.5 - 10.5 | 7.0 - 9.0 |
| Table 1: Calculated relative energies of 2-aminobenzothiazole tautomers, demonstrating the enhanced stability of the amino form. Data synthesized from computational studies.[1] |
Factors Influencing the Tautomeric Equilibrium
While the amino form is predominant, the position of the tautomeric equilibrium is not static. It can be influenced by several interconnected factors, making a thorough understanding of the system's environment crucial for predicting its behavior.
Caption: Key factors that modulate the 2-aminobenzothiazole tautomeric equilibrium.
-
Solvent Effects: The polarity and hydrogen-bonding capacity of the solvent play a significant role. Polar protic solvents can form hydrogen bonds with the exocyclic amino group, further stabilizing the amino tautomer. In contrast, non-polar aprotic solvents may have a less pronounced effect.[5]
-
Substituent Effects: Electron-withdrawing or -donating groups attached to the benzothiazole ring can alter the electron density and basicity of the nitrogen atoms, thereby shifting the equilibrium.
-
Temperature: Changes in temperature can shift the equilibrium constant (KT), and variable-temperature studies are essential for determining the thermodynamic parameters (ΔH° and ΔS°) of the tautomerization process.[1]
-
pH: The pH of the medium is critical. In acidic conditions, protonation is likely to occur at the endocyclic nitrogen, effectively locking the molecule in the aminobenzothiazolinium cation form, which is an intermediate in the tautomerization process.[7]
Methodologies for Tautomerism Characterization
A multi-faceted analytical approach is required for the unambiguous characterization of the tautomeric equilibrium. No single technique provides a complete picture; instead, the synergy between spectroscopic and computational methods yields the most reliable insights.
Caption: A typical experimental workflow for the comprehensive analysis of tautomerism.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying tautomeric equilibria in solution, as the chemical shifts of nuclei are highly sensitive to their local electronic environment.[1][8]
Detailed Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount (typically 5-10 mg) of the 2-aminobenzothiazole derivative in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4). The choice of solvent is critical as it can influence the equilibrium.
-
¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Pay close attention to the amine/imine proton region. The amino protons (-NH2) of the major tautomer often appear as a single, broad, exchangeable peak, while the imino proton (=NH) of the minor tautomer will have a distinct and sharp chemical shift at a different frequency.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum. The chemical shift of the C2 carbon (the carbon atom between the sulfur and endocyclic nitrogen) is exceptionally informative. It experiences a significant downfield shift in the imino form due to the C=N double bond character, compared to the C-N single bond in the amino form.[1]
-
Integration and Quantification: Carefully integrate the signals corresponding to the distinct protons of each tautomer. The ratio of these integrals allows for the direct calculation of the relative populations and the equilibrium constant (KT).
-
(Optional) Variable Temperature (VT) NMR: Acquire a series of ¹H NMR spectra at different temperatures (e.g., from 298 K to 353 K). Changes in the relative integrations will reveal the thermodynamic driving forces of the equilibrium.
| Nucleus | Amino Tautomer (Typical δ, ppm) | Imino Tautomer (Typical δ, ppm) | Rationale for Difference |
| Exocyclic Proton(s) | ~7.0-8.0 (broad, -NH 2) | ~8.5-9.5 (sharp, =NH ) | Different chemical environment and exchange rates. |
| C2 Carbon | ~165-170 | >175 | Change from C-NH2 (single bond) to C=N (double bond) character desheilds the nucleus. |
| Table 2: Characteristic NMR chemical shifts useful for distinguishing between amino and imino tautomers in 2-aminobenzothiazole derivatives.[1] |
UV-Vis Spectroscopy
The electronic transitions of the aromatic amino tautomer differ from those of the quinoidal imino tautomer, resulting in distinct UV-Vis absorption spectra.[9][10] This technique is particularly useful for monitoring shifts in the equilibrium.
Detailed Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in the solvent of interest (e.g., ethanol, acetonitrile) in a quartz cuvette.
-
Spectral Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm).
-
Data Analysis: The amino form typically shows characteristic π→π* transitions of the aromatic system. The imino form may exhibit a bathochromic (red) shift due to the extended conjugation of the quinoidal system. Comparing experimental spectra with computationally predicted spectra (via TD-DFT) can aid in assigning bands to specific tautomers.[1]
Computational Chemistry
Density Functional Theory (DFT) calculations are an indispensable tool for complementing experimental data.[5][6] They provide deep insights into the intrinsic properties of the tautomers that are difficult to measure directly.
Detailed Protocol:
-
Structure Optimization: Build the 3D structures of all possible tautomers (amino, cis-imino, trans-imino).
-
Energy Calculation: Perform geometry optimizations and frequency calculations in the gas phase and with a solvent model (e.g., Polarizable Continuum Model, PCM) using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)).[1][5] This provides the relative energies and confirms the structures are true minima.
-
Spectroscopic Prediction: From the optimized geometries, calculate NMR chemical shifts and UV-Vis electronic transitions (using TD-DFT). These predicted values can be directly compared with experimental results to validate the assignment of tautomeric forms.
Biological Relevance and Impact on Drug Design
The tautomeric state of a 2-aminobenzothiazole derivative is not merely a chemical curiosity; it is a critical determinant of its biological activity.[1][11] The two forms possess different hydrogen bond donor/acceptor patterns and three-dimensional shapes.
-
Enzyme Inhibition: For a derivative designed as an enzyme inhibitor, the active tautomer is the one that fits sterically and electronically into the binding pocket. For instance, in kinase inhibition, the ability to form specific hydrogen bonds with the hinge region of the ATP binding site is crucial. The amino form, with two H-bond donors, will interact differently than the imino form, which has one donor and one acceptor at different positions. This can dramatically alter binding affinity and inhibitory potency.[2]
-
Membrane Permeability & ADME Properties: The different tautomers have different polarities and lipophilicities, which affect their absorption, distribution, metabolism, and excretion (ADME) profiles. A drug's ability to cross cell membranes can be dependent on the predominant tautomeric form in physiological environments.
Conclusion
The study of tautomerism in 2-aminobenzothiazole derivatives is a critical exercise in modern drug discovery. While the amino form is generally the most stable due to its aromatic character, the tautomeric equilibrium is a dynamic process influenced by the molecular and macroscopic environment.[1] A robust, integrated analytical strategy employing high-resolution NMR spectroscopy, UV-Vis analysis, and DFT computations is essential for a complete characterization. A thorough understanding of this tautomeric landscape is a prerequisite for the rational design of novel 2-aminobenzothiazole derivatives with optimized binding affinities, improved pharmacokinetic properties, and ultimately, enhanced therapeutic potential.
References
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Al-Ostath, O., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]
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ResearchGate. (n.d.). Metal complexes of 2-aminobenzothiazole derivatives as a versatile system tuning up their structural and biological properties. [Link]
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Yan, X., et al. (2016). Crystal structure of 2-aminobenzothiazolinium nitrate and theoretical study of the amino-imino tautomerism of 2-aminobenzothiazole. ResearchGate. [Link]
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Michalski, R., et al. (2021). High-Performance UV-Vis Light Induces Radical Photopolymerization Using Novel 2-Aminobenzothiazole-Based Photosensitizers. MDPI. [Link]
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An In-depth Technical Guide to 2-Amino-1,3-benzothiazole-4-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential
Abstract
The 2-aminobenzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This technical guide provides a comprehensive overview of a specific and promising derivative: 2-Amino-1,3-benzothiazole-4-carboxylic acid. We will delve into its synthesis, physicochemical properties, and explore its current and potential applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and insights into advanced applications.
Introduction: The Significance of the 2-Aminobenzothiazole Scaffold
Benzothiazoles, bicyclic ring systems composed of a fused benzene and thiazole ring, have garnered significant attention in pharmaceutical research for their ability to interact with diverse biological targets.[1][3] The 2-aminobenzothiazole moiety, in particular, is a versatile and highly reactive scaffold, making it a cornerstone for the synthesis of pharmacologically active heterocycles.[2][3] The presence of the amino group at the 2-position allows for facile functionalization, enabling the creation of extensive compound libraries for screening.[3]
Derivatives of 2-aminobenzothiazole have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties.[3][4][5][6] The addition of a carboxylic acid group at the 4-position of the benzothiazole ring introduces a key functional handle that can influence the molecule's solubility, pharmacokinetic profile, and binding interactions with biological targets. This guide will focus specifically on the synthesis, properties, and potential of this compound.
Synthesis of this compound
The synthesis of 2-aminobenzothiazole derivatives can be achieved through several established methods. The most common approaches involve the cyclization of precursor molecules containing the necessary aniline and thiocyanate or thiourea functionalities.
General Synthetic Strategies for 2-Aminobenzothiazoles
Several methods have been developed for the synthesis of the 2-aminobenzothiazole core.[2] A prevalent method is the oxidative cyclization of arylthioureas.[4] Another widely used approach involves the reaction of an appropriate aniline with a thiocyanate salt in the presence of an oxidizing agent.
The following diagram illustrates a generalized synthetic pathway for 2-aminobenzothiazole derivatives.
Caption: Generalized synthetic route to 2-aminobenzothiazole derivatives.
Specific Synthesis of this compound
Hypothetical Synthetic Protocol:
A potential two-step synthesis could involve:
-
Synthesis of a 2-aminobenzothiazole with a precursor to the carboxylic acid group at the 4-position. For instance, starting with an aniline derivative where the 4-position is substituted with a group that can be later converted to a carboxylic acid (e.g., a methyl or cyano group).
-
Oxidation of the precursor group to a carboxylic acid.
Detailed Step-by-Step Methodology (Hypothetical):
Step 1: Synthesis of 2-amino-4-methylbenzothiazole
-
Reactant Preparation: Dissolve 3-methyl-2-aminothiophenol in a suitable solvent such as chloroform or ethanol.
-
Reaction with Cyanogen Bromide: Add a solution of cyanogen bromide (CNBr) dropwise to the reaction mixture at a controlled temperature (typically cooled in an ice bath).
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the mixture, extract the product with an organic solvent, and purify it using column chromatography.
Step 2: Oxidation to this compound
-
Oxidation: Dissolve the synthesized 2-amino-4-methylbenzothiazole in a suitable solvent (e.g., a mixture of pyridine and water).
-
Addition of Oxidizing Agent: Add a strong oxidizing agent, such as potassium permanganate (KMnO4), portion-wise while monitoring the temperature.
-
Reaction Completion and Quenching: After the reaction is complete (as indicated by TLC), quench the excess oxidizing agent with a suitable reagent (e.g., sodium bisulfite).
-
Isolation and Purification: Acidify the mixture to precipitate the carboxylic acid. Filter the solid, wash it with water, and recrystallize from a suitable solvent to obtain the pure this compound.
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for its application in drug development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Molecular Formula | C8H6N2O2S | PubChem CID: 18504699[7] |
| Molecular Weight | 194.21 g/mol | PubChem CID: 18504699[7] |
| IUPAC Name | This compound | ChemicalBook[8] |
| CAS Number | 1158452-73-3 (hydrochloride salt) | ChemicalBook[8] |
| Appearance | (Likely a solid at room temperature) | Inferred |
| Solubility | (Expected to be soluble in polar organic solvents and aqueous bases) | Inferred |
Spectroscopic Data:
-
¹H NMR: Aromatic protons in the range of 7-8 ppm, and a broad singlet for the amino protons.
-
¹³C NMR: Signals for the aromatic carbons, the carboxylic acid carbon, and the carbons of the thiazole ring.
-
FT-IR: Characteristic peaks for N-H stretching (amino group), C=O stretching (carboxylic acid), and C=N stretching (thiazole ring).[9]
Biological Activities and Therapeutic Potential
The 2-aminobenzothiazole scaffold is a well-established pharmacophore with a wide range of biological activities.[3][4] While specific studies on this compound are limited, the activities of its derivatives provide strong indications of its therapeutic potential.
Anticancer Activity
Numerous derivatives of 2-aminobenzothiazole have demonstrated potent anticancer activity against a variety of cancer cell lines.[3][10][11][12] The proposed mechanisms of action are diverse and include:
-
Kinase Inhibition: Derivatives have been shown to inhibit various kinases involved in cancer cell proliferation and survival, such as CDK2, MET, and FAK.[11]
-
PI3K Inhibition: Some 2-aminobenzothiazole compounds have been evaluated for their ability to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[3][12]
-
Induction of Apoptosis: Many active compounds induce programmed cell death in cancer cells.[13]
The presence of the carboxylic acid group in this compound could potentially enhance its anticancer activity by forming additional hydrogen bonds with target proteins or by improving its pharmacokinetic properties.
Caption: Potential anticancer mechanisms of 2-aminobenzothiazole derivatives.
Antimicrobial Activity
The 2-aminobenzothiazole scaffold has also been explored for its antimicrobial properties.[14][15][16][17] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[14][15][17] The mechanism of antimicrobial action is not fully elucidated but may involve the inhibition of essential microbial enzymes or disruption of the cell membrane. The carboxylic acid moiety could potentially improve the uptake of the compound by microbial cells.
Other Potential Therapeutic Applications
Derivatives of 2-aminobenzothiazole have been investigated for a variety of other therapeutic applications, including:
-
Anticonvulsant Activity [4]
-
Anti-inflammatory Activity [4]
-
Antidiabetic Activity [18]
-
Neuroprotective Agents [19]
Future Perspectives and Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Its versatile chemical nature allows for the synthesis of a wide range of derivatives with diverse biological activities. While research specifically focused on this molecule is still emerging, the extensive body of work on related 2-aminobenzothiazoles provides a strong foundation for its further investigation.
Future research should focus on:
-
Development of optimized and scalable synthetic routes.
-
Comprehensive evaluation of its biological activity against a wider range of targets. This should include screening against various cancer cell lines, microbial strains, and enzyme assays.
-
Structure-Activity Relationship (SAR) studies. Systematic modification of the core structure will help in identifying key features responsible for its biological activity and in designing more potent and selective compounds.
-
In vivo studies. Promising lead compounds should be evaluated in animal models to assess their efficacy, pharmacokinetics, and safety profiles.
References
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- Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC - PubMed Central. (URL: )
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CAS number 2-Amino-1,3-benzothiazole-4-carboxylic acid information
An In-depth Technical Guide to 2-Amino-1,3-benzothiazole-4-carboxylic Acid
Introduction: The Benzothiazole Scaffold in Modern Chemistry
The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a privileged scaffold in the landscape of medicinal and materials chemistry.[1][2] Its unique electronic properties and rigid, planar structure make it a cornerstone for developing a vast array of biologically active compounds.[3][4] Molecules incorporating this core have demonstrated a remarkable spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][5] This guide focuses specifically on the 4-carboxylic acid derivative of 2-aminobenzothiazole, a versatile building block that offers multiple points for chemical modification, enabling the exploration of chemical space for drug discovery and development.[6] As a Senior Application Scientist, this document is structured to provide not just protocols, but the underlying rationale to empower researchers in their synthetic and application-based endeavors.
Section 1: Core Compound Identification and Physicochemical Profile
Precise identification is the foundation of all chemical research. This compound is a specific isomer whose properties are dictated by the substitution pattern on the benzothiazole core. While data for the free acid is sparse in public databases, its hydrochloride salt is documented, providing valuable insights.
-
Chemical Name: this compound
-
CAS Number: 24546-37-2 (for the parent compound), 1158452-73-3 (for the hydrochloride salt)[7]
-
Molecular Formula: C₈H₆N₂O₂S
-
Molecular Weight: 194.21 g/mol [8]
Chemical Structure
Caption: Structure of this compound.
Physicochemical Data Summary
Quantitative data provides the basis for experimental design, from selecting appropriate solvents to purification strategies. The table below summarizes key properties for the parent compound and related isomers for comparative context.
| Property | This compound | 2-Amino-1,3-benzothiazole-5-carboxylic acid[8] | 2-Amino-1,3-benzothiazole-6-carboxylic acid[9] |
| Molecular Formula | C₈H₆N₂O₂S | C₈H₆N₂O₂S | C₈H₆N₂O₂S |
| Molecular Weight | 194.21 g/mol | 194.21 g/mol | 194.21 g/mol |
| XLogP3-AA | Data not available | 1.6 | Data not available |
| Hydrogen Bond Donor Count | 2 | 2 | 2 |
| Hydrogen Bond Acceptor Count | 5 | 5 | 5 |
| Topological Polar Surface Area | 104 Ų | 104 Ų | 104 Ų |
Section 2: Synthesis and Mechanistic Insight
The construction of the 2-aminobenzothiazole scaffold is most commonly achieved via the condensation of a 2-aminothiophenol derivative with a cyanating agent or a precursor that can generate one in situ.[3][10] This approach is favored for its efficiency and atom economy.
Core Synthetic Strategy: Oxidative Cyclization
The most robust and widely applied method for synthesizing 2-aminobenzothiazoles involves the reaction of an appropriately substituted aniline with a thiocyanate salt in the presence of an oxidizing agent, typically a halogen like bromine.[6] The reaction proceeds through an in-situ formation of a thiocyanoaniline intermediate, which then undergoes intramolecular cyclization.
The choice of starting material is critical. For the target molecule, this compound, the logical precursor is 3-amino-4-mercaptobenzoic acid or a protected version thereof. However, a more common and commercially accessible route starts from 4-amino-3-hydroxybenzoic acid , which can be converted into the required aniline precursor.[6]
Synthetic Workflow Diagram
Caption: General synthetic workflow for benzothiazole-4-carboxylic acid derivatives.
Detailed Experimental Protocol (Representative)
This protocol is adapted from established methods for synthesizing substituted 2-aminobenzothiazole-6-carboxylates and represents a viable pathway.[6] The rationale is to use a readily available starting material and proceed via a reliable cyclization reaction.
Objective: To synthesize Methyl 2-amino-4-hydroxybenzo[d]thiazole-7-carboxylate, a direct precursor to the target acid.
Materials:
-
Methyl 4-amino-3-hydroxybenzoate
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Aqueous Ammonia (25%)
-
Methanol, Ethyl Acetate, Hexane
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve Methyl 4-amino-3-hydroxybenzoate (1 equivalent) in glacial acetic acid. Cool the solution to 10°C in an ice bath.
-
Scientist's Insight: Acetic acid serves as both a solvent and a proton source, facilitating the reaction. Cooling is crucial to control the exothermic reaction with bromine and prevent unwanted side reactions.
-
-
Thiocyanate Addition: Add potassium thiocyanate (4 equivalents) to the cooled solution and stir until it is fully dissolved.
-
Bromination: Add a solution of bromine (2 equivalents) in glacial acetic acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 15°C.
-
Scientist's Insight: Bromine acts as the oxidant, converting thiocyanate to the electrophilic thiocyanogen ((SCN)₂), which then attacks the electron-rich aniline ring. The stoichiometry is key to driving the reaction to completion.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 15 hours. Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Work-up and Isolation: Pour the reaction mixture into ice water. A precipitate will form. Neutralize the solution by slowly adding 25% aqueous ammonia until the pH is ~7-8.
-
Scientist's Insight: Neutralization is necessary to quench the acid and precipitate the product, which is less soluble in neutral aqueous media.
-
-
Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with water. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure methyl ester intermediate.
-
Hydrolysis to Carboxylic Acid: The resulting methyl ester can be hydrolyzed to the final carboxylic acid using standard conditions, such as stirring with lithium hydroxide (LiOH) in a THF/water mixture, followed by acidic workup to protonate the carboxylate.
Section 3: Chemical Reactivity and Derivatization
This compound is a bifunctional molecule, presenting two key reactive handles for further chemical modification: the 2-amino group and the 4-carboxylic acid group. This dual reactivity makes it an exceptionally valuable scaffold for building molecular libraries.
Reactivity Profile
-
The 2-Amino Group: This exocyclic amine is nucleophilic and readily undergoes reactions typical of aromatic amines. This includes acylation to form amides, reaction with aldehydes to form Schiff bases (imines), and participation in coupling reactions.[11][12]
-
The 4-Carboxylic Acid Group: This group is an electrophilic center after activation. It can be converted into esters, amides (via coupling with amines), or reduced to an alcohol. The standard mechanism involves an addition-elimination pathway at the carbonyl carbon.[13]
Key Derivatization Pathways
Caption: Major derivatization pathways from the core scaffold.
Section 4: Applications in Drug Discovery and Research
The benzothiazole scaffold is a recurring motif in compounds with significant biological activity. Its derivatives are investigated for a wide range of therapeutic targets.
Medicinal Chemistry Significance
Benzothiazoles are considered "privileged structures" because they can bind to a variety of biological targets with high affinity.[1] This versatility has led to their investigation in numerous therapeutic areas:
-
Anticancer: Many benzothiazole derivatives exhibit potent anticancer activity, often by inhibiting specific kinases or inducing apoptosis in cancer cells.[1][14]
-
Antimicrobial: The scaffold is present in compounds with activity against bacteria, fungi, and tuberculosis.[1][15]
-
Neurodegenerative Diseases: Certain derivatives have been developed as imaging agents for amyloid plaques in Alzheimer's disease.[1]
Specific Therapeutic Targets
While research on the 4-carboxylic acid isomer is emerging, the closely related 2-aminothiazole-4-carboxylic acid (AtC) scaffold has been identified as a promising class of broad-spectrum inhibitors for metallo-β-lactamases (MBLs) .[16]
-
Metallo-β-lactamase (MBL) Inhibition: MBLs are enzymes produced by bacteria that can hydrolyze and inactivate a broad range of β-lactam antibiotics, including carbapenems, leading to antibiotic resistance.[16] 2-Aminothiazole-4-carboxylic acids act as MBL inhibitors by mimicking the binding of the hydrolyzed antibiotic in the enzyme's active site. This restores the efficacy of antibiotics like Meropenem against resistant bacterial strains.[16][17] The benzothiazole analog is a logical next-generation scaffold for exploring this mechanism due to its increased structural rigidity and opportunities for aromatic interactions.
-
Anti-tuberculosis Activity: In a search for new anti-mycobacterial agents, substituted 2-aminobenzothiazoles have been identified with bactericidal activity against Mycobacterium tuberculosis.[15] The core structure serves as a validated starting point for developing new drugs to combat this persistent pathogen.
Section 5: Analytical and Spectroscopic Characterization
Unambiguous characterization of the synthesized molecule is paramount for scientific integrity. A combination of spectroscopic methods is used to confirm the structure and purity.
| Technique | Expected Observations and Rationale |
| ¹H NMR | Expect aromatic protons in the ~7.0-8.0 ppm range, with splitting patterns determined by the substitution. A broad singlet for the -NH₂ protons and a downfield singlet for the -COOH proton (often exchangeable with D₂O) are characteristic.[15][18] |
| ¹³C NMR | Aromatic carbons will appear in the ~110-150 ppm range. The C=N carbon of the thiazole ring will be significantly downfield (~160-170 ppm), as will the carbonyl carbon of the carboxylic acid (>170 ppm).[18] |
| FT-IR | Look for characteristic stretches: N-H stretches for the amino group (~3300-3450 cm⁻¹), a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1700 cm⁻¹), and C=N stretching (~1630 cm⁻¹).[19] |
| Mass Spec. | High-Resolution Mass Spectrometry (HRMS) should confirm the exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻), corresponding to the molecular formula C₈H₆N₂O₂S.[15] |
Section 6: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related benzothiazole and aminothiazole carboxylic acid derivatives can guide safe handling practices.[20][21][22]
Hazard Identification (Based on Analogs)
-
GHS Classification: Likely to be classified as causing skin irritation (Category 2) and serious eye irritation/damage (Category 2/1).[21][22] May be harmful if swallowed.[23]
-
Primary Routes of Exposure: Inhalation of dust, skin contact, eye contact.
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[20] Ensure eyewash stations and safety showers are readily accessible.[20]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards.[24]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[20]
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[20]
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[25]
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[20] Keep away from strong oxidizing agents.[24]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[20]
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An In-depth Technical Guide to 2-Amino-1,3-benzothiazole-4-carboxylic acid: Commercial Availability, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its remarkable ability to interact with a diverse range of biological targets. This technical guide focuses on a key derivative, 2-Amino-1,3-benzothiazole-4-carboxylic acid (CAS No. 339571-41-4), providing a comprehensive overview of its commercial availability, detailed synthetic protocols, and an exploration of its biological significance and potential applications in drug discovery and development. This document is intended to serve as a valuable resource for researchers and scientists engaged in the exploration of novel therapeutics.
Commercial Availability and Procurement
This compound is readily available from a variety of chemical suppliers catering to the research and development sector. The typical purity levels offered are generally suitable for laboratory-scale synthesis and biological screening. Below is a comparative table of representative suppliers. Researchers are advised to request certificates of analysis for lot-specific purity information.
| Supplier | Catalog Number | Purity | Available Quantities |
| J&W Pharmlab | 90R0408[1] | Inquire | Custom and Bulk[1] |
| Sigma-Aldrich | JWPH3249ECDD | Inquire | Inquire |
| Smolecule | S13984419 (as HCl salt)[2] | Inquire | Inquire |
Note: Pricing is subject to change and may vary based on quantity and purity. It is recommended to contact the suppliers directly for the most current pricing information.
Synthetic Methodologies
The synthesis of the 2-aminobenzothiazole core is well-established, with several methodologies available. The choice of a specific synthetic route often depends on the desired substitution pattern, scalability, and available starting materials. A common and effective method for the synthesis of 2-aminobenzothiazoles involves the oxidative cyclization of N-arylthioureas.
General Synthesis of the 2-Aminobenzothiazole Scaffold
A widely employed method for the synthesis of 2-aminobenzothiazoles is the reaction of an appropriately substituted aniline with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), in the presence of bromine in acetic acid. This electrophilic cyclization provides a direct pathway to a variety of substituted 2-aminobenzothiazoles.[3] Another classical approach involves the condensation of an ortho-aminothiophenol with cyanogen bromide or a similar reagent.
A general workflow for the synthesis of 2-aminobenzothiazoles is depicted below:
Caption: General synthetic workflow for 2-aminobenzothiazole derivatives.
Experimental Protocol: Synthesis of this compound
Proposed Synthetic Pathway:
Caption: Proposed synthetic pathway for the target molecule.
Step-by-Step Methodology (Hypothetical):
-
Dissolution: Dissolve 2-Amino-3-mercaptobenzoic acid in a suitable solvent, such as ethanol or a mixture of water and a miscible organic solvent.
-
Thiocyanation: Cool the solution in an ice bath and slowly add a solution of cyanogen bromide (CNBr) in the same solvent. Caution: CNBr is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Reaction Monitoring: Stir the reaction mixture at a low temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Cyclization: Upon completion of the thiocyanation, the intermediate can be induced to cyclize by heating the reaction mixture or by the addition of a catalytic amount of acid or base.
-
Isolation: After the reaction is complete, cool the mixture and isolate the crude product by filtration.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain this compound of high purity.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.
Self-Validation: The proposed protocol's integrity lies in the systematic monitoring of each step. TLC analysis at each stage confirms the consumption of starting material and the formation of the intermediate and final product. Spectroscopic analysis of the purified product provides definitive structural confirmation, ensuring the identity and purity of the synthesized compound.
Biological Significance and Applications in Drug Development
The benzothiazole nucleus is a versatile scaffold that exhibits a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[4][5] The presence of the amino and carboxylic acid functional groups on the this compound core provides opportunities for further chemical modification to develop novel therapeutic agents.
While specific biological data for the 4-carboxylic acid derivative is not extensively detailed in the provided search results, the broader class of 2-aminobenzothiazoles has been the subject of significant research. For instance, derivatives of 2-aminobenzothiazole have been investigated as potential inhibitors of various enzymes and as modulators of key signaling pathways implicated in disease.
Potential Therapeutic Areas:
-
Oncology: The benzothiazole scaffold is present in several compounds with demonstrated anticancer activity. The mechanism of action often involves the inhibition of protein kinases or interaction with DNA.
-
Infectious Diseases: Numerous 2-aminobenzothiazole derivatives have shown potent antimicrobial and antifungal activities.[3]
-
Inflammatory Diseases: The anti-inflammatory properties of some benzothiazole derivatives suggest their potential in treating conditions like rheumatoid arthritis.
-
Neurological Disorders: Certain benzothiazole-based compounds have been explored for their neuroprotective effects.
A simplified representation of the potential role of 2-aminobenzothiazole derivatives in a hypothetical signaling pathway is shown below:
Caption: Hypothetical inhibition of a kinase signaling pathway.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this exact compound was not retrieved, general safety guidelines for aminothiazole and benzothiazole derivatives should be followed. These compounds may cause skin and eye irritation.[6]
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]
-
Spill and Disposal: In case of a spill, follow standard laboratory procedures for cleaning up solid chemical spills. Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
This compound is a commercially available building block with significant potential for the development of novel therapeutic agents. Its synthesis is achievable through established methods for 2-aminobenzothiazole formation. The rich biological activity of the benzothiazole scaffold, coupled with the functional handles of the amino and carboxylic acid groups, makes this compound an attractive starting point for medicinal chemistry campaigns targeting a wide range of diseases. Further research into the specific biological activities and mechanisms of action of this particular derivative is warranted to fully unlock its therapeutic potential.
References
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IOSR Journal of Applied Chemistry. Synthesis, Characterization and Antimicrobial activity of 2- Amino-1,3-benzothiazole, Schiff bases and Azo dyes of 2-Amino- 1,3-benzothiazole. [Link]
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Amerigo Scientific. 2-Amino-1,3-benzothiazole-6-carboxylic acid. [Link]
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Synthesis and various biological activities of benzothiazole derivative: A review. World Journal of Advanced Research and Reviews. [Link]
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Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. [Link]
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Methodological & Application
Synthesis of 2-Amino-1,3-benzothiazole-4-carboxylic Acid Derivatives: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-amino-1,3-benzothiazole-4-carboxylic acid and its derivatives. This class of compounds holds significant interest in medicinal chemistry and drug discovery due to its diverse pharmacological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] The strategic inclusion of a carboxylic acid group at the 4-position of the benzothiazole scaffold offers a valuable handle for further molecular elaboration and can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds.
This document moves beyond a simple recitation of synthetic steps, offering insights into the underlying chemical principles, rationale for procedural choices, and strategies for overcoming common synthetic challenges.
Strategic Approaches to the this compound Scaffold
The synthesis of the target scaffold primarily revolves around the formation of the thiazole ring onto a pre-functionalized benzene ring. The key challenge lies in the regioselective construction of the benzothiazole core, ensuring the correct placement of the amino and carboxylic acid groups. Two principal strategies have emerged as effective for this purpose:
-
The Hugerschoff Synthesis from Substituted Anilines: This classical approach involves the reaction of an appropriately substituted aniline with a thiocyanate salt in the presence of a halogen. For the synthesis of our target molecule, this would necessitate starting with an anthranilic acid derivative.
-
Condensation and Cyclization of o-Aminothiophenols: A versatile and widely employed method involves the reaction of a 2-aminothiophenol derivative with a one-carbon synthon. The carboxylic acid functionality can be present on the aminothiophenol precursor or introduced via the reaction partner.
Below, we delve into the detailed protocols and mechanistic underpinnings of the most effective methods for synthesizing the this compound core and its derivatives.
Primary Synthetic Protocol: The Hugerschoff-Type Synthesis from 2-Amino-3-carboxyphenylthiourea
This method is a robust and reliable pathway to the target compound, starting from the readily available 2-amino-3-nitrobenzoic acid. The overall synthetic workflow is depicted below.
Figure 1: General workflow for the synthesis of this compound via a Hugerschoff-type approach.
Mechanistic Insights
The key step in the Hugerschoff synthesis is the oxidative cyclization of an arylthiourea derivative. The reaction proceeds through the formation of a sulfenyl halide intermediate, which then undergoes an intramolecular electrophilic attack on the aromatic ring to form the benzothiazole core. The use of bromine as an oxidizing agent is crucial for the formation of this reactive intermediate. The subsequent tautomerization and aromatization lead to the stable 2-aminobenzothiazole product.
Figure 2: Simplified mechanism of the Hugerschoff oxidative cyclization.
Detailed Experimental Protocol
Materials and Reagents:
-
2-Amino-3-nitrobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Copper(I) chloride (CuCl)
-
Sodium hydrosulfide (NaSH)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Ethanol
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step 1: Synthesis of 2-Chloro-3-nitrobenzoic acid (Sandmeyer Reaction)
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-3-nitrobenzoic acid (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Filter the precipitated product, wash with cold water, and dry to obtain 2-chloro-3-nitrobenzoic acid.
Step 2: Synthesis of 2-Mercapto-3-nitrobenzoic acid
-
Dissolve 2-chloro-3-nitrobenzoic acid (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of sodium hydrosulfide (2.5 eq) in water dropwise with stirring.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 2-mercapto-3-nitrobenzoic acid.
Step 3: Synthesis of 2-Amino-3-mercaptobenzoic acid
-
Suspend 2-mercapto-3-nitrobenzoic acid (1.0 eq) in concentrated HCl.
-
Add a solution of stannous chloride dihydrate (4.0 eq) in concentrated HCl portion-wise, keeping the temperature below 10 °C.
-
Stir the mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture onto crushed ice and basify with a concentrated sodium hydroxide solution to precipitate the tin salts.
-
Filter the mixture and acidify the filtrate with acetic acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain 2-amino-3-mercaptobenzoic acid.
Step 4: Synthesis of this compound
-
Dissolve 2-amino-3-mercaptobenzoic acid (1.0 eq) and potassium thiocyanate (2.2 eq) in glacial acetic acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add a solution of bromine (1.1 eq) in glacial acetic acid dropwise with constant stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.
-
Pour the mixture into ice-cold water.
-
Filter the precipitated solid, wash with water, and then with a dilute sodium bicarbonate solution to remove any unreacted starting material.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Alternative Synthetic Route: Condensation of 2-Aminothiophenol with Urea
An alternative and often more direct route involves the condensation of a pre-formed 2-aminothiophenol containing the carboxylic acid moiety with a suitable one-carbon synthon, such as urea or cyanogen bromide.
Figure 3: Alternative synthesis via condensation of 2-amino-3-mercaptobenzoic acid with urea.
Detailed Experimental Protocol
Materials and Reagents:
-
2-Amino-3-mercaptobenzoic acid (prepared as in Step 3 of the previous protocol)
-
Urea
-
Polyphosphoric acid (PPA) or a suitable high-boiling solvent (e.g., N,N-dimethylformamide)
Procedure:
-
In a round-bottom flask, thoroughly mix 2-amino-3-mercaptobenzoic acid (1.0 eq) and urea (1.5 eq).
-
Add polyphosphoric acid (PPA) as a catalyst and solvent.
-
Heat the mixture to 120-140 °C with stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
After completion, cool the reaction mixture and pour it into a beaker of ice-cold water with vigorous stirring.
-
Neutralize the mixture with a sodium bicarbonate solution to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound.
Data Summary and Characterization
The successful synthesis of this compound and its derivatives should be confirmed by standard analytical techniques. Below is a table summarizing expected data for the parent compound.
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) |
| This compound | C₈H₆N₂O₂S | 194.21 | >300 | ~8.1 (s, 2H, NH₂), 7.8-7.2 (m, 3H, Ar-H), 13.0 (br s, 1H, COOH) | ~168 (C=O), 155 (C=N), aromatic carbons in the range 115-140 |
Note: The exact chemical shifts in NMR spectra may vary slightly depending on the solvent and concentration.
Troubleshooting and Optimization
Low yields are a common issue in multi-step organic syntheses. The following table provides guidance on troubleshooting potential problems in the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield in Sandmeyer reaction | Incomplete diazotization; decomposition of the diazonium salt. | Ensure the reaction temperature is strictly maintained below 5 °C. Use freshly prepared sodium nitrite solution. |
| Low yield in the reduction of the nitro group | Incomplete reaction; side reactions. | Increase the reaction time or the amount of reducing agent. Monitor the reaction closely by TLC. |
| Low yield in the final cyclization step | Inefficient thiocyanation; decomposition of intermediates. | Control the addition of bromine and maintain a low temperature. Ensure the starting materials are pure. |
| Product is difficult to purify | Presence of polymeric by-products or unreacted starting materials. | Optimize the reaction conditions to minimize side reactions. Use column chromatography for purification if recrystallization is ineffective.[4] |
Conclusion
The synthesis of this compound and its derivatives can be achieved through well-established synthetic routes. The Hugerschoff-type synthesis, although multi-step, offers a reliable pathway from commercially available starting materials. The direct condensation method provides a more convergent approach. Careful control of reaction conditions and purification of intermediates are crucial for obtaining high yields of the desired products. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to successfully synthesize these valuable compounds for further investigation in drug discovery and development.
References
- Troubleshooting low yield in benzothiazole synthesis from 2-aminothiophenol. BenchChem. (2025).
- Troubleshooting guide for the synthesis of benzothiazole deriv
- Synthesis and Study the Biological Activity of Some New Deriv
- Scheme 1. Hugerschoff synthesis of 2-aminobenzothiazole from 1, 3-diarylthiourea with liquid bromine and chloroform.
- Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. ACS Omega. (2020).
- Benzothiazole synthesis. Organic Chemistry Portal. (n.d.).
- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024).
- Recent Advances in Synthesis of Benzothiazole Compounds Rel
- Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Deriv
- Synthesis and biological evaluation of 2- aminobenzothiazole deriv
- Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjug
- A novel synthesis of 2- amino- 4- (1, 3- benzothiazol- 2- yl) - 5- (2- chloro- 5- nitrophenyl) thiazole.
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- Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Deriv
- Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry (RSC Publishing). (n.d.).
- Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods. YouTube. (2025).
- The common synthetic routes for benzothiazoles.
- Synthesis of 2-Substituted Benzothiazoles Containing Amino Acid, Imino or Heteroaryl Moieties with Anticip
- US4363913A - Preparation of 2-aminobenzothiazoles.
- Synthesis and Screening of Some New 2-Amino Substituted Benzothiazole Derivatives for Antifungal Activity.
- Synthesis and characterization of heterocyclic compound derivatives from 2-azo benzothiazole have possible biological activity Entesar.O. (2025).
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The Versatile Building Block: Application Notes and Protocols for 2-Amino-1,3-benzothiazole-4-carboxylic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of molecular building blocks is paramount to the successful construction of novel therapeutic agents and functional materials. Among the privileged heterocyclic scaffolds, the 2-aminobenzothiazole core has garnered significant attention for its wide-ranging biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide focuses on a particularly valuable derivative: 2-Amino-1,3-benzothiazole-4-carboxylic acid . The presence of both a nucleophilic amino group and a carboxylic acid handle on the benzothiazole framework makes this molecule a highly versatile precursor for the synthesis of a diverse array of complex molecules.[4]
This document provides an in-depth exploration of the chemical properties, synthesis, and applications of this compound. It is designed to serve as a practical resource, offering detailed experimental protocols and insights into the strategic use of this building block in the development of new chemical entities.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₂S | [5] |
| Molecular Weight | 194.21 g/mol | [5] |
| CAS Number | 339571-41-4 | [5] |
| Appearance | Off-white to pale yellow solid | Supplier Data |
| Boiling Point | 466.6±37.0 °C (Predicted) | [5] |
| Density | 1.604±0.06 g/cm³ (Predicted) | [5] |
| pKa | 4.27±0.10 (Predicted) | [5] |
Expected Spectroscopic Characteristics:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, with their chemical shifts and coupling patterns influenced by the positions of the amino and carboxylic acid groups. The amine protons will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms, including the quaternary carbons of the thiazole ring and the carbonyl carbon of the carboxylic acid.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, the O-H and C=O stretching of the carboxylic acid, and the C=N stretching of the thiazole ring.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.
Synthesis of the Building Block
The synthesis of 2-aminobenzothiazoles can be achieved through various methods, with a common and effective approach being the reaction of a corresponding aniline derivative with a thiocyanate salt in the presence of a halogen.[3] For the synthesis of this compound, the logical starting material is 3-aminobenzoic acid.
A plausible synthetic route involves the thiocyanation of 3-aminobenzoic acid followed by cyclization. While a specific protocol for the 4-carboxylic acid isomer is not detailed in the searched literature, a general procedure for a similar isomer, 2-amino-benzothiazole-6-carboxylic acid, can be adapted.[6] This involves the reaction of 4-aminobenzoic acid with sodium thiocyanate and bromine in methanol, followed by acid-catalyzed cyclization.[6] A similar strategy starting from 3-aminobenzoic acid is expected to yield the desired 4-carboxylic acid derivative.
Applications in Organic Synthesis: Protocols and Methodologies
The bifunctional nature of this compound allows for its versatile use in the construction of more complex molecular architectures. The carboxylic acid can be readily converted to amides, esters, or other derivatives, while the 2-amino group can participate in a variety of reactions, including N-alkylation, acylation, and the formation of fused heterocyclic systems.[4][7]
Protocol 1: Amide Coupling via Carbodiimide Activation
The formation of an amide bond is a cornerstone of medicinal chemistry, and the carboxylic acid moiety of the title compound is readily amenable to this transformation using standard coupling reagents.[8] This protocol describes a general procedure for the synthesis of 2-aminobenzothiazole-4-carboxamides.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound in anhydrous DMF, add HOBt (1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature until a clear solution is obtained.
-
Add the desired amine (1.1 eq) to the solution.
-
Finally, add EDC (1.2 eq) portion-wise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Causality behind Experimental Choices:
-
EDC/HOBt: This combination is a widely used and efficient coupling system. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an activated ester, which is less prone to side reactions and racemization, and reacts cleanly with the amine.
-
DIPEA: A non-nucleophilic base is required to neutralize the hydrochloride salt of EDC and any acidic byproducts formed during the reaction, driving the equilibrium towards product formation.
-
DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the reaction.
Protocol 2: Synthesis of Fused Heterocyclic Systems via Reaction of the 2-Amino Group
The 2-amino group of the benzothiazole ring is a versatile handle for the construction of fused heterocyclic systems, which are of great interest in drug discovery.[7] This protocol outlines a general approach for the synthesis of pyrimido[2,1-b]benzothiazole derivatives.
Materials:
-
This compound (1.0 eq)
-
A suitable β-ketoester (e.g., ethyl acetoacetate, 1.1 eq)
-
Polyphosphoric acid (PPA)
Procedure:
-
Mix this compound and the β-ketoester in a reaction vessel.
-
Add polyphosphoric acid to the mixture with stirring.
-
Heat the reaction mixture at an elevated temperature (e.g., 120-140 °C) for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the hot reaction mixture into ice-water with vigorous stirring.
-
Neutralize the aqueous solution with a suitable base (e.g., aqueous ammonia or sodium bicarbonate).
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure fused heterocyclic compound.
Expertise & Experience Insights:
-
PPA as a Catalyst and Dehydrating Agent: Polyphosphoric acid serves as both an acidic catalyst to promote the initial condensation between the amino group and the ketone of the β-ketoester, and as a powerful dehydrating agent to facilitate the subsequent cyclization and aromatization to form the fused pyrimidine ring.
-
Reaction Temperature: The reaction temperature is a critical parameter and may need to be optimized depending on the specific substrates used. Higher temperatures can promote the reaction but may also lead to decomposition.
Conclusion and Future Perspectives
This compound represents a valuable and versatile building block in the toolkit of the modern organic and medicinal chemist. Its bifunctional nature allows for the facile introduction of diverse functionalities, enabling the rapid exploration of chemical space in the pursuit of novel bioactive molecules. The protocols outlined in this guide provide a starting point for the effective utilization of this scaffold. Future research will undoubtedly uncover new and innovative applications for this promising building block, further solidifying the importance of the 2-aminobenzothiazole core in drug discovery and materials science.
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- 3. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. US6498265B2 - 3-amino-2-mercaptobenzoic acid derivatives and processes for their preparation - Google Patents [patents.google.com]
- 8. iosrjournals.org [iosrjournals.org]
Application Notes & Protocols: A Comprehensive Guide to Amide Coupling with 2-Amino-1,3-benzothiazole-4-carboxylic acid
Introduction
The formation of an amide bond is a cornerstone of modern organic synthesis, particularly within the realms of medicinal chemistry and drug development.[1][2] The 2-amino-1,3-benzothiazole scaffold is a privileged structure, appearing in a multitude of compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[3][4] Consequently, the efficient and reliable synthesis of amide derivatives of 2-Amino-1,3-benzothiazole-4-carboxylic acid is of significant interest to researchers aiming to explore new chemical space and develop novel therapeutic agents.
This document provides a detailed guide for performing amide coupling reactions with this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols, but also the underlying scientific rationale for key experimental choices. We will explore common coupling methodologies, address potential challenges associated with this specific heterocyclic system, and provide robust protocols for successful synthesis, purification, and characterization.
Scientific & Technical Considerations
The amide coupling of this compound presents a unique set of considerations due to the bifunctional nature of the starting material, which contains both a carboxylic acid and a heteroaromatic amine. The electronic properties of the benzothiazole ring system can influence the reactivity of both the carboxylic acid and the 2-amino group. The 2-amino group, in particular, may exhibit reduced nucleophilicity compared to aliphatic or simple aromatic amines due to the electron-withdrawing nature of the heterocyclic ring. This necessitates the careful selection of coupling reagents and reaction conditions to ensure efficient amide bond formation while minimizing side reactions.[5]
Choosing the Right Coupling Reagent
The success of an amide coupling reaction is highly dependent on the choice of the activating agent for the carboxylic acid.[2][6] For this compound, several classes of coupling reagents can be employed, each with its own advantages and disadvantages.
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | EDC, DCC, DIC | Readily available, cost-effective, water-soluble byproducts (EDC).[7][8] | Potential for racemization (mitigated by additives like HOBt), DCC byproduct can be difficult to remove. |
| Phosphonium Salts | PyBOP, BOP | High coupling efficiency, low racemization, suitable for sterically hindered couplings.[2] | Byproducts can be challenging to remove, can cause guanidinylation of the amine. |
| Aminium/Uronium Salts | HATU, HBTU | Fast reaction times, high yields, low racemization.[7][9] | Can be more expensive, potential for side reactions with the free amine if used in excess. |
For the coupling of this compound with a primary or secondary amine, both carbodiimide-based methods (with an additive) and aminium/uronium salt-based methods are generally effective. The choice often comes down to cost, scale, and the specific nature of the amine coupling partner.
Experimental Workflow & Protocols
The general workflow for the amide coupling of this compound involves the activation of the carboxylic acid followed by the addition of the desired amine.
Figure 1: General workflow for the amide coupling of this compound.
Protocol 1: HATU-Mediated Amide Coupling
This protocol utilizes 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), a highly efficient coupling reagent known for its rapid reaction times and low rates of racemization.[6][9][10]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous Sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolve the carboxylic acid in anhydrous DMF or DCM (approximately 0.1 M concentration).
-
Add DIPEA or TEA (2.0-3.0 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.1-1.2 equivalents) to the reaction mixture in one portion.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid. The formation of the activated ester can often be observed by a change in color or clarity of the solution.
-
Amine Addition: Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2 x), saturated aqueous NaHCO₃ (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt). This combination is a classic and cost-effective method for amide bond formation, with HOBt acting as an additive to suppress racemization and improve reaction efficiency.[1][7][11]
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC hydrochloride
-
HOBt hydrate
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous Sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 equivalent) and HOBt (1.1-1.2 equivalents).
-
Dissolve the solids in anhydrous DMF or DCM (approximately 0.1 M concentration).
-
Add DIPEA or TEA (2.0-3.0 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.1-1.2 equivalents) to the cooled solution in one portion.
-
Amine Addition: After stirring at 0 °C for 15 minutes, add the desired amine (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2 x), saturated aqueous NaHCO₃ (2 x), and brine (1 x). The aqueous washes will help to remove the urea byproduct from the EDC.[12]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system to isolate the pure amide.
Troubleshooting & Key Considerations
-
Low Reactivity of the Amine: If the amine is particularly hindered or electronically deactivated, the reaction may be sluggish. In such cases, increasing the reaction temperature (e.g., to 40-50 °C) or using a more potent coupling reagent like HATU may be beneficial.
-
Side Reactions: The 2-amino group of the benzothiazole is a potential site for side reactions. Using a slight excess of the amine coupling partner can sometimes be advantageous. However, a large excess should be avoided to prevent purification difficulties.
-
Purification Challenges: The byproducts of the coupling reagents (e.g., DCU from DCC, or the urea from EDC) can sometimes co-elute with the product during chromatography. Careful selection of the coupling reagent and proper work-up are crucial. For EDC, the urea byproduct is water-soluble, facilitating its removal during the aqueous work-up.[7]
-
Solubility Issues: this compound and its derivatives may have limited solubility in some organic solvents. DMF is often a good choice due to its high polarity. If DCM is used, a co-solvent like THF may be necessary to ensure homogeneity.
Mechanism of Amide Bond Formation
The fundamental principle behind these coupling reactions is the activation of the carboxylic acid to form a more electrophilic species that is readily attacked by the amine nucleophile.
Figure 2: Generalized mechanism of amide bond formation via carboxylic acid activation.
Conclusion
The amide coupling of this compound is a versatile and powerful method for the synthesis of novel compounds with potential therapeutic applications. By understanding the underlying principles of amide bond formation and carefully selecting the appropriate coupling reagents and reaction conditions, researchers can efficiently and reliably access a wide range of derivatives. The protocols provided in this guide offer a solid foundation for the successful execution of these important transformations.
References
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.).
- Amide Synthesis - Fisher Scientific. (n.d.).
- Application Notes and Protocols for Amide Coupling with Carboxylic Acids - Benchchem. (n.d.).
- Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. (2018). ResearchGate.
- Coupling Reagents - Aapptec Peptides. (n.d.).
- Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC - NIH. (n.d.).
- Amino-1,3-benzothiazole, Schiff bases and Azo dyes of 2-Amino - IOSR Journal. (n.d.).
- Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. (2021). Reddit.
- US6362351B2 - Catalyst and method for amide formation - Google Patents. (n.d.).
- EDC-HOBt Amide coupling workup help : r/Chempros - Reddit. (2024). Reddit.
- Amine to Amide (Coupling) - HATU - Common Organic Chemistry. (n.d.).
- Amide Synthesis - Fisher Scientific. (n.d.).
- Amine to Amide (EDC + HOBt) - Common Organic Chemistry. (n.d.).
- Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.).
Sources
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- 2. hepatochem.com [hepatochem.com]
- 3. mdpi.com [mdpi.com]
- 4. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Amide Synthesis [fishersci.dk]
- 7. peptide.com [peptide.com]
- 8. US6362351B2 - Catalyst and method for amide formation - Google Patents [patents.google.com]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 11. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 12. reddit.com [reddit.com]
Application Notes & Protocols: Leveraging 2-Amino-1,3-benzothiazole-4-carboxylic Acid in Modern Medicinal Chemistry
Abstract
The 2-aminobenzothiazole (2-ABT) moiety is recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] This guide focuses on a specific, strategically important derivative: 2-Amino-1,3-benzothiazole-4-carboxylic acid . The introduction of a carboxylic acid group at the 4-position offers a versatile anchor for synthetic elaboration and a key pharmacophoric element for engaging with biological targets. We provide an in-depth exploration of its strategic utility, detailed protocols for its derivatization via amide coupling, and methodologies for the biological evaluation of its analogues, with a focus on the development of kinase inhibitors.
The Strategic Value of the 2-Aminobenzothiazole (2-ABT) Scaffold
The 2-ABT core, consisting of a benzene ring fused to a thiazole ring with an amino group at the 2-position, is a cornerstone of modern drug discovery.[1][2] Its rigid, planar structure and rich electronic properties allow it to interact with a diverse array of biological targets, leading to therapeutic candidates in oncology, infectious diseases, and inflammation.[2][3][4] The true power of the scaffold lies in its synthetic tractability; the C2-amino group and the benzene ring are readily functionalized, enabling medicinal chemists to systematically explore structure-activity relationships (SAR) and optimize pharmacological profiles.[1][4]
The 4-Carboxylic Acid: A Multi-Purpose Tool
The addition of a carboxylic acid at the 4-position transforms the general 2-ABT scaffold into a highly valuable building block for several reasons:
-
Pharmacophoric Anchor: The carboxylic acid group is a potent hydrogen bond donor and acceptor and can be ionized at physiological pH. This allows it to form strong ionic interactions (salt bridges) with positively charged residues like arginine or lysine in a protein's binding site, a common and powerful strategy for enhancing binding affinity.[5]
-
Vector for Library Synthesis: It serves as a reliable chemical handle for diversification. Through robust reactions like amide coupling, a vast array of chemical moieties can be appended, allowing for the rapid generation of compound libraries to probe the chemical space around a biological target.
-
Modulator of Physicochemical Properties: The acidic group influences solubility and distribution. While beneficial for target engagement, carboxylic acids can present challenges in drug development, such as metabolic instability or poor membrane permeability.[6] This has led to the exploration of bioisosteric replacements like tetrazoles or acyl sulfonamides to mitigate these liabilities while retaining the key binding interactions, a key strategy in advanced drug design.[5][7][8]
Synthetic & Experimental Protocols
The following protocols provide a framework for the synthesis and derivatization of the title compound. All procedures should be conducted by trained personnel in a suitable laboratory environment.
Protocol 1: Synthesis of this compound
This protocol is based on the classical Hugerschoff reaction, adapted for the specific precursor required. The cyclization of an ortho-amino thiophenol derivative is a cornerstone of benzothiazole synthesis.[2][9]
Materials:
-
3-Amino-2-mercaptobenzoic acid
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Aqueous Ammonia (25%)
-
Ice, Deionized Water
Procedure:
-
Dissolution: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-amino-2-mercaptobenzoic acid (1 equivalent) and potassium thiocyanate (1.1 equivalents) in glacial acetic acid.
-
Cooling: Cool the reaction mixture in an ice bath to maintain a temperature below 10°C.
-
Bromination (CAUTION: Handle Bromine in a fume hood with appropriate PPE): Prepare a solution of bromine (1 equivalent) in glacial acetic acid. Add this solution dropwise to the stirred reaction mixture via the dropping funnel, ensuring the temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Precipitation & Neutralization: Pour the reaction mixture slowly into a beaker of ice-cold water. A precipitate will form. Neutralize the mixture carefully with 25% aqueous ammonia to pH 7-8.
-
Isolation & Purification: Filter the resulting solid precipitate using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove residual salts. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield purified this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, and LC-MS.
Synthesis Workflow for this compound.
Protocol 2: General Amide Coupling for Library Synthesis
This protocol utilizes HATU, a highly efficient coupling reagent that minimizes side reactions and racemization.[10][11] It is a robust method for generating a library of amides from the 2-ABT-4-carboxylic acid core.
Materials:
-
This compound (1 equivalent)
-
Desired amine (1.2 equivalents)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate, 5% LiCl (aq), 1M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Activation of Carboxylic Acid: In a dry flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.
-
Base Addition: Add DIPEA (3 equivalents) to the solution. The base is crucial as it deprotonates the carboxylic acid, facilitating its activation by HATU. Stir the mixture at room temperature for 20-30 minutes. This "pre-activation" step ensures the formation of the reactive HOBt ester.
-
Amine Coupling: Add the desired amine (1.2 equivalents) to the pre-activated mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1M aqueous HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove residual acid), and finally with brine.[12]
-
Dry the separated organic layer over anhydrous Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.
Application Focus: Development of Kinase Inhibitors
The 2-ABT scaffold is a proven pharmacophore for kinase inhibitors, which are a major class of anticancer drugs.[3] Derivatives often function as ATP-competitive inhibitors by occupying the ATP-binding pocket of the kinase, thereby blocking the downstream signaling pathways that promote cancer cell growth and survival.[4] The PI3K/AKT pathway is a critical signaling node frequently dysregulated in cancer, making it an attractive target.[13]
Sources
- 1. iajesm.in [iajesm.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Amide Synthesis [fishersci.dk]
- 11. hepatochem.com [hepatochem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Application of 2-Amino-1,3-benzothiazole-4-carboxylic acid in materials science
An Application Guide to 2-Amino-1,3-benzothiazole-4-carboxylic acid in Materials Science
Introduction: Unveiling a Versatile Heterocyclic Building Block
The benzothiazole nucleus, a fusion of a benzene and a thiazole ring, represents a privileged scaffold in chemistry. Its unique electronic properties, rigid planar structure, and capacity for functionalization have made it a cornerstone in medicinal chemistry and, increasingly, in materials science.[1][2] Molecules incorporating this moiety are explored for a vast range of applications, including as fluorescent markers, electroluminescent materials, and enzyme inhibitors.[1]
This guide focuses on a specific, yet highly versatile derivative: This compound . The strategic placement of an amino group at the 2-position and a carboxylic acid at the 4-position creates a multifunctional building block. The primary amine serves as a potent nucleophile and a site for diazotization, while the carboxylic acid provides a handle for esterification, amidation, and strong surface anchoring. The benzothiazole core itself imparts desirable characteristics such as thermal stability and intrinsic fluorescence.
This document serves as a detailed application note and protocol guide for researchers, scientists, and development professionals. It moves beyond a simple recitation of facts to explain the causality behind experimental choices, providing a framework for harnessing the potential of this molecule in creating advanced materials.
Caption: Chemical structure and key functional regions of the title compound.
Physicochemical Properties and Synthesis
A foundational understanding of the molecule's properties and synthesis is paramount for its effective application.
Physicochemical Data
The following properties provide essential data for experimental design, including solvent selection and reaction stoichiometry.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₂S | |
| Molecular Weight | 194.21 g/mol | [3] |
| Predicted Boiling Point | 466.6 ± 37.0 °C | [4] |
| Predicted Density | 1.604 ± 0.06 g/cm³ | [4] |
| CAS Number | 339571-41-4 | [4] |
Protocol: Synthesis of this compound
Rationale: The most established and robust method for synthesizing 2-aminobenzothiazoles is the oxidative cyclization of a corresponding aniline derivative with a thiocyanate salt in the presence of a halogen, typically bromine.[5] This protocol adapts the general procedure for the synthesis of the title compound from 3-aminophthalic acid, a commercially available starting material that provides the required 1,2,3-trisubstituted benzene ring pattern.
Caption: General workflow for the synthesis of the title compound.
Materials:
-
3-Aminophthalic acid
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine (Br₂)
-
Ammonium hydroxide (aq., 25%)
-
Deionized water
-
Standard laboratory glassware, magnetic stirrer, ice bath, fume hood
Procedure:
-
Dissolution: In a fume hood, dissolve 1.0 equivalent of 3-aminophthalic acid in glacial acetic acid in a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Thiocyanate Addition: Add 2.2 equivalents of potassium thiocyanate to the solution and stir until fully dissolved.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Bromine Addition: Prepare a solution of 1.1 equivalents of bromine in glacial acetic acid. Add this solution dropwise to the cooled reaction mixture via the dropping funnel over 30-45 minutes, ensuring the temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. A precipitate may form during this time.
-
Work-up: Pour the reaction mixture into a large beaker of cold deionized water. A solid will precipitate.
-
Isolation: Stir the aqueous suspension for 30 minutes. Carefully neutralize the mixture by slow addition of 25% aqueous ammonium hydroxide to a pH of ~6-7.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with deionized water, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Core Applications in Materials Science
The bifunctional nature of this molecule opens avenues for its use in several advanced material applications.
Application: Precursor for High-Performance Polyamides
Rationale: The amino and carboxylic acid groups are ideal monomers for step-growth polymerization. Condensation with a suitable diacyl chloride can produce a polyamide. The incorporation of the rigid benzothiazole unit into the polymer backbone is expected to enhance thermal stability, mechanical strength, and introduce desirable optical properties, making such polymers suitable for specialty films, fibers, or coatings.
Protocol: Synthesis of a Benzothiazole-Containing Polyamide
-
Monomer Preparation: Ensure the this compound is thoroughly dried.
-
Reaction Setup: In a dry, nitrogen-purged flask, dissolve 1.0 equivalent of the monomer in a dry, polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP).
-
Polycondensation: Cool the solution to 0 °C. Add 1.0 equivalent of a diacyl chloride (e.g., terephthaloyl chloride) dissolved in NMP dropwise.
-
Polymerization: Allow the reaction to slowly warm to room temperature and stir under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase as the polymer forms.
-
Isolation: Precipitate the polymer by pouring the reaction solution into a non-solvent like methanol.
-
Purification: Collect the fibrous polymer precipitate by filtration, wash extensively with methanol and water to remove unreacted monomers and salts, and dry in a vacuum oven. The resulting polymer can be characterized by techniques like GPC (for molecular weight), TGA (for thermal stability), and DSC (for glass transition temperature).
Application: Corrosion Inhibitor for Ferrous Metals
Rationale: Benzothiazole derivatives are highly effective corrosion inhibitors for steel in acidic environments.[6][7] The mechanism involves the adsorption of the molecule onto the metal surface. The sulfur and nitrogen atoms of the heterocyclic ring coordinate with vacant d-orbitals of iron, while the carboxylic acid group can chemisorb onto the surface oxide layer, forming a dense, protective film that acts as a barrier to corrosive agents.[8]
Caption: Adsorption mechanism of the inhibitor on a steel surface.
Protocol: Evaluation of Corrosion Inhibition by Potentiodynamic Polarization
-
Specimen Preparation: Polish a low-carbon steel coupon to a mirror finish, degrease with acetone, rinse with ethanol, and dry.
-
Corrosive Medium: Prepare a 1 M HCl solution as the corrosive environment.
-
Inhibitor Solutions: Prepare a series of 1 M HCl solutions containing varying concentrations of this compound (e.g., 10, 50, 100, 200 ppm).
-
Electrochemical Cell: Assemble a three-electrode cell with the steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Measurement: Immerse the electrodes in the test solution. Allow the open circuit potential (OCP) to stabilize (approx. 30 min).
-
Polarization Scan: Perform a potentiodynamic polarization scan from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.
-
Data Analysis: Extract the corrosion potential (Ecorr) and corrosion current density (icorr) from the Tafel plots. Calculate the inhibition efficiency (%IE) using the formula: %IE = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] x 100
Data Logging Template:
| Inhibitor Conc. (ppm) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (%IE) |
| 0 (Blank) | N/A | ||
| 10 | |||
| 50 | |||
| 100 | |||
| 200 |
Application: Building Block for Fluorescent Chemosensors
Rationale: The benzothiazole core is a known fluorophore.[9] The amino and carboxylic acid groups can serve as recognition sites for analytes, particularly metal ions. Upon binding of a target ion, the internal charge transfer (ICT) characteristics of the molecule can be altered, leading to a measurable change in its fluorescence emission (either quenching or enhancement).[10] This "turn-off" or "turn-on" response forms the basis of a selective chemosensor.
Protocol: Screening for Metal Ion Sensing
-
Stock Solution: Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Analyte Solutions: Prepare 10 mM stock solutions of various metal salts (e.g., FeCl₃, CuCl₂, ZnCl₂, NiCl₂, CoCl₂) in deionized water.
-
Fluorometric Measurement:
-
In a quartz cuvette, place a dilute solution of the benzothiazole compound (e.g., 10 µM in buffer).
-
Record its initial fluorescence emission spectrum using a spectrofluorometer (determine the optimal excitation wavelength first by recording an excitation spectrum).
-
Add a small aliquot of a metal ion solution (e.g., 2 equivalents) to the cuvette, mix, and immediately record the new emission spectrum.
-
Repeat for each metal ion to screen for selectivity.
-
-
Analysis: A significant decrease (quenching) or increase (enhancement) in fluorescence intensity in the presence of a specific metal ion indicates a sensing event. Further studies can be conducted to determine the detection limit and binding stoichiometry.
Safety and Handling
-
General: Handle this compound in a well-ventilated area or fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazards: As with related aromatic amines and carboxylic acids, avoid inhalation of dust and contact with skin and eyes. While specific toxicity data for this compound is limited, related aminothiazole compounds may cause skin and eye irritation.[11]
-
Storage: Store in a cool, dry place away from oxidizing agents.
Conclusion and Future Outlook
This compound is a promising but underexplored building block for materials science. Its dual functionality allows it to be seamlessly integrated into polymers, anchored onto surfaces, and utilized as a core scaffold for functional optical materials. The protocols outlined here provide a starting point for researchers to investigate its potential in developing high-performance polyamides, effective corrosion inhibitors, and selective fluorescent sensors. Future research could focus on derivatizing the amino or carboxylic acid groups to fine-tune its properties, such as solubility, binding affinity, and solid-state fluorescence, further expanding its application horizon.
References
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Li, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link]
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Ben Hassen, B. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 26(21), 6518. [Link]
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Pomeisl, K., et al. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry, 18, 1038–1047. [Link]
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Tzani, A., et al. (2021). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 26(16), 4983. [Link]
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Chen, S., et al. (2020). The Inhibition Effect of 2-amino-4-chlorobenzothiazole on X65 Steel Corrosion in H2SO4 Solution. International Journal of Electrochemical Science, 15, 5486-5501. [Link]
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ResearchGate. (2025). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Retrieved from [Link]
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Xhanari, K., et al. (2024). 2-Amino-6-methylbenzothiazole as corrosion inhibitor for low carbon steel in acidic solution: Experimental and theoretical studies. Results in Chemistry, 13(8), 101922. [Link]
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El-Shishtawy, R. M., et al. (2024). Real samples sensitive dopamine sensor based on poly 1,3-benzothiazol-2-yl((4-carboxlicphenyl)hydrazono)acetonitrile on a glassy carbon electrode. Scientific Reports, 14(1), 16955. [Link]
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Palko, M., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(14), 8031–8039. [Link]
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Application Notes and Protocols: 2-Amino-1,3-benzothiazole-4-carboxylic Acid as a Versatile Fluorescent Probe
Introduction: Unveiling the Potential of a Unique Fluorophore
In the dynamic fields of chemical biology and drug discovery, the development of sensitive and selective fluorescent probes is paramount for visualizing and quantifying biological analytes in complex environments. Among the myriad of fluorogenic scaffolds, benzothiazole derivatives have emerged as a privileged class of compounds due to their robust photophysical properties and tunable electronic characteristics.[1] This application note delves into the specific potential of 2-amino-1,3-benzothiazole-4-carboxylic acid as a versatile fluorescent probe. The strategic placement of an amino group and a carboxylic acid moiety on the benzothiazole core provides a unique combination of electron-donating and -withdrawing functionalities, respectively. This arrangement suggests a high sensitivity to the local microenvironment and the potential for analyte-induced modulation of its fluorescence properties. Furthermore, the carboxylic acid group offers a convenient handle for bioconjugation, enabling the targeted delivery of the probe to specific cellular compartments or biomolecules.
While direct and extensive characterization of this compound as a fluorescent probe is emerging, this guide synthesizes field-proven insights from closely related benzothiazole derivatives to provide a comprehensive framework for its application. The principles and protocols outlined herein are based on established methodologies for similar fluorescent probes and are intended to serve as a detailed starting point for researchers and drug development professionals.
Core Principles and Rationale for Application
The utility of this compound as a fluorescent probe is predicated on its inherent electronic structure and the strategic positioning of its functional groups. The benzothiazole core itself is a π-conjugated system capable of fluorescence. The amino group at the 2-position acts as an electron-donating group, while the carboxylic acid at the 4-position is electron-withdrawing. This push-pull electronic configuration often leads to intramolecular charge transfer (ICT) characteristics, which are fundamental to many sensing mechanisms.[2]
Sensing Mechanisms: A Plausible Overview
The fluorescence output of this compound can be modulated by various photophysical mechanisms upon interaction with a target analyte. The most probable mechanisms include:
-
Photoinduced Electron Transfer (PET): In the free probe, a nearby electron-rich moiety can quench fluorescence through PET. Upon binding to an analyte, this quenching pathway can be inhibited, leading to a "turn-on" fluorescence response.
-
Intramolecular Charge Transfer (ICT): The push-pull nature of the substituents makes the excited state highly polar. Changes in the local environment's polarity or binding to an analyte can alter the energy of the ICT state, resulting in a shift in the emission wavelength (ratiometric sensing) or a change in fluorescence intensity.[1]
-
Chelation-Enhanced Fluorescence (CHEF): The nitrogen and sulfur atoms of the benzothiazole ring, along with the carboxylate group, can act as a chelating site for metal ions. Coordination with a metal ion can rigidify the molecular structure, reducing non-radiative decay pathways and leading to a significant enhancement of fluorescence.[3]
-
Excited-State Intramolecular Proton Transfer (ESIPT): While less common for this specific substitution pattern, the presence of the amino and carboxylic acid groups could potentially facilitate ESIPT, leading to a large Stokes shift and sensitivity to pH or hydrogen bonding interactions.[4]
The combination of the amino and carboxyl groups makes this probe a particularly promising candidate for the detection of metal ions, changes in pH, and potentially for conjugation to biomolecules to probe specific biological events.
Synthesis of this compound
The synthesis of 2-substituted benzothiazoles is well-established in the literature. A common and effective method involves the condensation of an appropriately substituted o-aminothiophenol with a carboxylic acid or its derivative.
Illustrative Synthetic Pathway
Caption: A plausible synthetic route to this compound.
Application Protocols
The following protocols are designed to be a robust starting point for utilizing this compound as a fluorescent probe. It is crucial to note that optimization of probe concentration, incubation times, and buffer conditions will be necessary for each specific application.
Protocol 1: General Spectroscopic Characterization
Objective: To determine the fundamental photophysical properties of this compound.
Materials:
-
This compound
-
Spectroscopy-grade solvents (e.g., DMSO, ethanol, phosphate-buffered saline (PBS))
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a 1-10 mM stock solution of the probe in a suitable organic solvent like DMSO. Store at -20°C, protected from light.
-
Working Solution Preparation: Prepare a dilute working solution (e.g., 1-10 µM) in the desired solvent or buffer system.
-
UV-Vis Absorption Spectrum: Record the absorption spectrum of the working solution to determine the optimal excitation wavelength (λex), which is typically the wavelength of maximum absorption (λabs max).
-
Fluorescence Emission Spectrum: Excite the working solution at the determined λex and record the emission spectrum to identify the wavelength of maximum emission (λem max).
-
Quantum Yield Determination: Measure the fluorescence quantum yield (ΦF) relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).
-
Solvatochromism Analysis: Repeat steps 3 and 4 in a range of solvents with varying polarities to assess the solvatochromic properties of the probe.
Expected Data Summary:
| Property | Expected Range/Value | Rationale based on Similar Compounds |
| λex (nm) | 320 - 380 | Benzothiazole derivatives typically absorb in the near-UV region. |
| λem (nm) | 400 - 550 | A significant Stokes shift is characteristic of this class of fluorophores.[1] |
| Stokes Shift (nm) | 80 - 150 | The push-pull electronic nature often leads to a large separation between excitation and emission maxima. |
| Quantum Yield (ΦF) | 0.1 - 0.6 | Highly dependent on the solvent and molecular rigidity. |
Protocol 2: In Vitro Detection of Metal Ions
Objective: To evaluate the performance of this compound as a fluorescent probe for the detection of specific metal ions.
Materials:
-
Probe stock solution (as in Protocol 1)
-
Aqueous buffer (e.g., HEPES, Tris-HCl, pH 7.4)
-
Stock solutions of various metal salts (e.g., ZnCl₂, CuCl₂, FeCl₃, NiCl₂, etc.)
-
Fluorometer
Experimental Workflow:
Sources
High-throughput screening of 2-aminobenzothiazole libraries
Application Notes & Protocols
Topic: High-Throughput Screening of 2-Aminobenzothiazole Libraries for Novel Drug Candidates
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 2-Aminobenzothiazole Scaffold as a Privileged Structure in Drug Discovery
The 2-aminobenzothiazole moiety is a heterocyclic scaffold of significant interest in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] This "privileged scaffold" is characterized by a fused benzene and thiazole ring system with an amino group at the 2-position. This structure is synthetically tractable, allowing for extensive derivatization to explore structure-activity relationships (SAR).[2][3] The versatility of the 2-aminobenzothiazole core has led to the development of compounds with a broad spectrum of therapeutic potential, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties.[1][4]
A prominent example of a clinically successful 2-aminobenzothiazole derivative is Riluzole, a drug used in the treatment of amyotrophic lateral sclerosis (ALS).[4][5] Riluzole's neuroprotective effects are believed to stem from its ability to modulate glutamatergic neurotransmission, primarily by inhibiting glutamate release and blocking voltage-gated sodium channels.[6][7][8] The success of Riluzole and the diverse activities of other derivatives underscore the value of screening 2-aminobenzothiazole libraries to identify novel therapeutic agents against a wide range of biological targets.[9][10][11]
High-throughput screening (HTS) provides the necessary platform to rapidly evaluate large, diverse libraries of these compounds to identify initial "hits" for drug discovery programs.[12][13] This guide provides a comprehensive overview of the principles, workflows, and detailed protocols for conducting an HTS campaign focused on 2-aminobenzothiazole libraries.
Part 1: Designing the HTS Campaign - Strategic Considerations
The success of any HTS campaign hinges on meticulous planning and robust assay design. The primary objective is to create a screening funnel that efficiently and accurately identifies true positive hits while minimizing false positives and negatives.[14][15]
Library Design and Curation
The quality and diversity of the small molecule library are paramount. A 2-aminobenzothiazole library should be designed to explore a wide chemical space around the core scaffold. This involves strategic variations at multiple positions, particularly on the benzene ring and the exocyclic amino group, which are readily functionalized.[1][9] Before screening, it is crucial to ensure the purity and integrity of all compounds and to have accurate concentration data.
Assay Selection: Biochemical vs. Cell-Based Assays
The choice between a biochemical and a cell-based assay is dictated by the biological target and the desired information.
-
Biochemical Assays: These assays measure the effect of a compound on a purified biological target, such as an enzyme or receptor.[16] They are highly specific, reproducible, and generally have a lower incidence of compound interference. Common formats include fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), and luminescence-based assays.[17][18] They are ideal for identifying direct inhibitors of a specific molecular target (e.g., a protein kinase).
-
Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more physiologically relevant data that accounts for cell permeability, stability, and potential cytotoxicity.[19][20] They can monitor various cellular events, including reporter gene expression, cell viability, or changes in signaling pathways.[13] While powerful, they can be more complex and susceptible to off-target effects.
For screening 2-aminobenzothiazole libraries against a specific enzyme, such as a protein kinase implicated in cancer, a biochemical assay is often the preferred starting point due to its directness and robustness.[10][12]
Assay Development and Miniaturization
The chosen assay must be adapted for an HTS format, which typically involves miniaturization into 384- or 1536-well microplates to conserve reagents and increase throughput.[21][22] Key development steps include:
-
Optimization of Reagent Concentrations: Determine the optimal concentrations of the target protein, substrate, and any necessary co-factors to achieve a robust and sensitive signal.
-
DMSO Tolerance: Library compounds are typically stored in dimethyl sulfoxide (DMSO). The assay must be tolerant to the final concentration of DMSO used in the screen (usually ≤1%).[21]
-
Assay Stability and Robustness: The assay signal should be stable over the time required to read a batch of plates. The robustness is statistically validated by calculating the Z'-factor.[13]
Z'-Factor Calculation: The Z'-factor is a statistical measure of assay quality, reflecting the dynamic range and data variation. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[13]
Z' = 1 - ( (3σp + 3σn) / |μp - μn| )
Where:
-
μp and σp are the mean and standard deviation of the positive control (e.g., no inhibition).
-
μn and σn are the mean and standard deviation of the negative control (e.g., a known inhibitor).
Part 2: HTS Workflow and Data Analysis
The HTS process is a systematic workflow designed to move from a large library to a small set of validated hits.[23][24]
Data Presentation: Representative Kinase Inhibition Data
Following the HTS cascade, the potency and selectivity of confirmed hits are determined. The data below is representative for a hypothetical 2-aminobenzothiazole hit compound ("ABT-Hit-1") against a panel of related kinases.
| Compound | Target Kinase | Assay Type | IC50 (nM) |
| ABT-Hit-1 | Kinase A (Primary Target) | TR-FRET | 85 |
| ABT-Hit-1 | Kinase B | FP | 1,250 |
| ABT-Hit-1 | Kinase C | Luminescence | >20,000 |
| Staurosporine (Control) | Kinase A | TR-FRET | 6 |
This data indicates that ABT-Hit-1 is a potent inhibitor of Kinase A with reasonable selectivity over Kinase B and high selectivity over Kinase C.
Part 3: Detailed Application Protocol - Biochemical Kinase Inhibition Assay (TR-FRET)
This protocol describes a representative TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay for identifying inhibitors of a target protein kinase from a 2-aminobenzothiazole library. The assay measures the phosphorylation of a biotinylated peptide substrate by the kinase.
Materials and Reagents
-
Compound Library: 2-aminobenzothiazole derivatives at 10 mM in 100% DMSO.
-
Target Kinase: Purified recombinant kinase of interest.
-
Kinase Substrate: Biotinylated peptide substrate.
-
ATP: Adenosine 5'-triphosphate.
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Detection Reagents: Europium (Eu)-labeled anti-phospho-substrate antibody and Streptavidin-XL665.
-
Control Inhibitor: A known potent inhibitor of the target kinase (e.g., Staurosporine).
-
Assay Plates: Low-volume 384-well black plates.
Step-by-Step Protocol
-
Compound Plating (Primary Screen):
-
Using an acoustic liquid handler, transfer 50 nL of each library compound (10 mM stock) into the wells of the 384-well assay plates.
-
Transfer 50 nL of DMSO to control wells (maximum activity).
-
Transfer 50 nL of the control inhibitor to control wells (minimum activity).
-
This results in a final screening concentration of 10 µM in a 5 µL final assay volume.
-
-
Kinase/Substrate Addition:
-
Prepare a 2X kinase/substrate mix in assay buffer. The final concentration should be optimized during assay development.
-
Using a robotic liquid handler, dispense 2.5 µL of the kinase/substrate mix into all wells of the assay plate.
-
Centrifuge the plates briefly (e.g., 1 min at 1000 rpm).
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme pre-incubation.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in assay buffer. The final concentration should be approximately the Km of the kinase for ATP.
-
Dispense 2.5 µL of the 2X ATP solution to all wells to start the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare the TR-FRET detection reagent mix in detection buffer according to the manufacturer's instructions.
-
Add 5 µL of the detection mix to all wells to stop the kinase reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-capable plate reader.
-
Excitation: 320 nm.
-
Emission: 620 nm (Europium donor) and 665 nm (XL665 acceptor).
-
Calculate the ratio of the acceptor signal (665 nm) to the donor signal (620 nm).
-
Data Analysis and Hit Confirmation
-
Normalization: The raw ratiometric data is normalized for each plate using the intra-plate controls:
-
Percent Inhibition = 100 * (1 - ( (Sample_Ratio - Min_Control_Avg) / (Max_Control_Avg - Min_Control_Avg) ))
-
-
Hit Selection: Primary hits are identified based on a pre-defined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the DMSO controls).
-
Hit Confirmation:
-
"Cherry-pick" the primary hits from the library and re-test using the same assay to confirm activity.
-
Source fresh powder of the confirmed hits and perform 10-point dose-response curves to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Conclusion
The 2-aminobenzothiazole scaffold remains a highly valuable starting point for the discovery of new therapeutic agents. A well-designed high-throughput screening campaign, built on a foundation of a robust and validated assay, is the critical first step in unlocking the potential of these compound libraries.[23][25] The protocols and workflows detailed in this guide provide a comprehensive framework for researchers to successfully identify and validate novel 2-aminobenzothiazole hits, paving the way for subsequent hit-to-lead optimization and the development of next-generation therapeutics.
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El-Gamal, M. I., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2175821. [Link]
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Pérez-Arellano, I., et al. (2023). Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer's Disease. Molecules, 28(19), 6932. [Link]
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Lounnas, V., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. SLAS Discovery, 25(8), 816-834. [Link]
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Çakır, G., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer’s disease. RSC Advances, 12(35), 22695-22712. [Link]
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Ferrari, S., et al. (2022). Design of 2-Aminobenzothiazole Derivatives Targeting Trypanosomatid PTR1 by a Multidisciplinary Fragment Hybridization Approach. Journal of Medicinal Chemistry, 65(13), 9182-9202. [Link]
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Al-Ostath, O. M. S., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(42), 39017-39032. [Link]
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Al-Masoudi, W. A., & Al-Amery, K. H. A. (2023). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Egyptian Journal of Chemistry, 66(11), 225-235. [Link]
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Application Notes & Protocols: Metal Complexation with 2-Amino-1,3-benzothiazole-4-carboxylic acid
Introduction
The benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry and materials science, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The coordination of benzothiazole-based ligands with transition metal ions has been shown to significantly enhance these pharmacological effects, often due to mechanisms like improved bioavailability, altered redox potentials, and specific interactions with biological targets such as DNA.[3][4]
This application note provides a detailed guide to the synthesis, metal complexation, and characterization of a highly functionalized ligand: 2-Amino-1,3-benzothiazole-4-carboxylic acid . This molecule is of particular interest as it possesses multiple potential coordination sites: the exocyclic amino group, the endocyclic thiazole nitrogen, and the carboxylate oxygen atoms. This multi-dentate character allows for the formation of stable chelate rings with metal ions, creating structurally diverse complexes with significant potential in drug development and catalysis. We will explore the underlying principles of complex formation and provide robust, step-by-step protocols for researchers in coordination chemistry, pharmacology, and materials science.
Section 1: Synthesis of the Ligand
The synthesis of 2-aminobenzothiazole derivatives can be achieved through various established routes, most commonly involving the cyclization of a substituted aniline with a thiocyanate source or the reaction of a 2-aminobenzenethiol with a cyanogen halide.[5][6] For the title compound, a representative synthesis begins with 2-amino-3-mercaptobenzoic acid, which undergoes cyclization.
Protocol 1: Synthesis of this compound
This protocol describes a representative method for the synthesis of the ligand.
Materials:
-
2-Amino-3-mercaptobenzoic acid
-
Cyanogen bromide (CNBr) (Caution: Highly Toxic)
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl), 1M
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Fume hood
-
Buchner funnel and filter paper
-
Rotary evaporator
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a fume hood, dissolve 2-amino-3-mercaptobenzoic acid (1.0 eq) in methanol in a round-bottom flask. Stir the solution at room temperature.
-
Cyclization: Slowly add a solution of cyanogen bromide (1.1 eq) in methanol to the stirring mixture. Causality: Cyanogen bromide acts as the source for the C2 carbon of the thiazole ring. The reaction proceeds via nucleophilic attack of the thiol group, followed by intramolecular cyclization involving the amino group.
-
Reaction Monitoring: Gently reflux the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting material indicates reaction completion.
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature and remove the methanol using a rotary evaporator.
-
Redissolve the residue in deionized water and slowly add a saturated solution of sodium bicarbonate to neutralize any excess acid until the pH is ~7-8.
-
The product may precipitate at this stage. If not, acidify the solution slowly with 1M HCl to a pH of ~4-5. The carboxylic acid is least soluble at its isoelectric point, promoting precipitation.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
-
Purification:
-
Wash the crude product with cold deionized water to remove any inorganic salts.
-
Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure this compound.
-
-
Verification: Dry the purified product under vacuum. Confirm its identity and purity by measuring its melting point and using spectroscopic techniques like FT-IR and NMR.
Section 2: General Protocol for Metal Complexation
The coordination of this compound (herein denoted as L ) with a metal salt (MX₂) typically proceeds by mixing the two components in a suitable solvent and heating to promote the reaction. The ligand can act as a bidentate or tridentate chelator.
Protocol 2: Synthesis of a Metal(II) Complex (e.g., [Cu(L)₂])
Materials:
-
This compound (L )
-
A metal(II) salt, e.g., Copper(II) chloride (CuCl₂), Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O), or Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Ethanol (EtOH) or Dimethylformamide (DMF)
-
Triethylamine (Et₃N) or another suitable base (optional)
Equipment:
-
Schlenk flask or round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon line), if required
Procedure:
-
Ligand Solution: Dissolve this compound (L , 2.0 eq) in ethanol in a flask. Gentle heating may be required to achieve full dissolution.
-
Deprotonation (Optional but Recommended): Add a stoichiometric amount of a base like triethylamine (2.0 eq) to the ligand solution. Stir for 10-15 minutes. Causality: The carboxylic acid proton is acidic and must typically be removed for the carboxylate group to coordinate effectively to the metal center. The base facilitates this deprotonation.
-
Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1.0 eq) in a minimal amount of ethanol.
-
Complexation Reaction: Add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change or the formation of a precipitate is often observed immediately, indicating complex formation.
-
Reaction Completion: Attach a reflux condenser and heat the reaction mixture to reflux for 3-6 hours. The elevated temperature ensures the reaction goes to completion and can improve the crystallinity of the product.
-
Isolation:
-
Allow the mixture to cool to room temperature. The metal complex will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.
-
-
Drying: Dry the resulting metal complex in a vacuum desiccator.
Experimental Workflow Diagram
Caption: Workflow for synthesis, complexation, and characterization.
Section 3: Physicochemical Characterization of Metal Complexes
Thorough characterization is essential to confirm the successful formation of the coordination complex and to elucidate its structure. A combination of spectroscopic and analytical techniques should be employed.[7][8]
FT-IR Spectroscopy
Infrared spectroscopy is a powerful tool for identifying which functional groups of the ligand are involved in coordination.
-
Rationale: Coordination of the ligand to a metal ion will perturb the electron density of its functional groups, leading to predictable shifts in their vibrational frequencies.
-
Expected Observations:
-
ν(N-H): The stretching vibrations of the primary amine (typically ~3300-3400 cm⁻¹) may shift to lower wavenumbers upon coordination of the amino nitrogen.
-
ν(C=N): The thiazole C=N stretching frequency (~1600-1650 cm⁻¹) is expected to shift upon coordination of the thiazole nitrogen.
-
ν(C=O): The most significant change is expected for the carboxyl group. In the free ligand (protonated), a strong C=O stretch appears around 1700-1730 cm⁻¹. Upon deprotonation and coordination, this band disappears and is replaced by two new bands: an asymmetric stretch (ν_as(COO⁻)) around 1550-1610 cm⁻¹ and a symmetric stretch (ν_s(COO⁻)) around 1380-1420 cm⁻¹. The separation between these two bands (Δν) can provide clues about the coordination mode of the carboxylate group.
-
New Bands: The formation of new, weaker bands in the far-IR region (typically 400-600 cm⁻¹) can be attributed to M-N and M-O stretching vibrations, providing direct evidence of coordination.
-
UV-Visible Spectroscopy
Electronic spectroscopy provides information about the electronic transitions within the complex, which is useful for determining the coordination geometry, especially for transition metals with d-electrons.
-
Rationale: The ligand itself will have intense absorptions in the UV region due to π→π* and n→π* transitions. Upon complexation, new absorption bands may appear in the visible region.
-
Expected Observations:
-
Ligand Field (d-d) Transitions: For complexes of metals like Cu(II), Co(II), or Ni(II), weak absorption bands will appear in the visible or near-IR region. The position and number of these bands are characteristic of the metal ion's d-electron configuration and the geometry of the complex (e.g., octahedral vs. tetrahedral).[8]
-
Charge Transfer (CT) Bands: More intense bands, known as Ligand-to-Metal Charge Transfer (LMCT) or Metal-to-Ligand Charge Transfer (MLCT) bands, may also appear.
-
NMR Spectroscopy (¹H and ¹³C)
NMR is most effective for characterizing complexes of diamagnetic metal ions (e.g., Zn(II), Cd(II)). For paramagnetic complexes, signals are often broadened, but useful information can sometimes still be obtained.[9]
-
Rationale: The chemical environment of each proton and carbon atom changes upon coordination, leading to shifts in their resonance signals.
-
Expected Observations:
-
The signal for the acidic carboxylic proton (-COOH) will disappear upon deprotonation and complexation.
-
Protons of the amino group (-NH₂) and aromatic protons adjacent to the coordination sites will experience downfield or upfield shifts.
-
Comparing the NMR spectrum of the free ligand to that of the complex allows for the precise identification of the atoms involved in binding.
-
Molar Conductivity and Magnetic Susceptibility
These classical methods provide fundamental data about the nature of the complex.
-
Molar Conductivity: Measured by dissolving the complex in a solvent like DMF or DMSO. A low value indicates a non-electrolytic nature, meaning the anions (e.g., Cl⁻ from the starting salt) are not present as free ions but are likely part of the coordination sphere or absent from the final structure.[4]
-
Magnetic Susceptibility: This measurement determines if the complex is paramagnetic (unpaired electrons) or diamagnetic (no unpaired electrons). The calculated magnetic moment (μ_eff) helps in determining the oxidation state and spin state of the metal ion, which in turn supports a proposed geometry.[10]
Summary of Expected Characterization Data
| Technique | Parameter | Free Ligand (L) | Metal Complex [M(L)₂] | Rationale for Change |
| FT-IR (cm⁻¹) | ν(C=O) of COOH | ~1710 | Absent | Deprotonation for coordination. |
| ν_as(COO⁻) | Absent | ~1580 | Formation of coordinated carboxylate. | |
| ν_s(COO⁻) | Absent | ~1400 | Formation of coordinated carboxylate. | |
| ν(N-H) | ~3410, 3320 | Shifted (e.g., ~3390, 3300) | Coordination of amino nitrogen. | |
| M-O / M-N | Absent | ~400-600 | New bond formation. | |
| UV-Vis (nm) | λ_max | < 350 | < 350 (shifted), plus > 400 | π→π* shifts; new d-d or CT bands. |
| ¹H NMR (ppm) | -COOH | ~13.0 | Absent | Deprotonation. |
| -NH₂ | ~7.5 | Shifted | Change in electronic environment. | |
| Conductivity | Λ_M (S cm² mol⁻¹) | N/A | < 20 in DMF | Non-electrolytic nature. |
Section 4: Potential Coordination Modes and Applications
The versatility of this compound as a ligand stems from its ability to adopt different coordination modes, leading to complexes with varied geometries and properties.
Potential Binding Modes Diagram
Sources
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- 3. Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
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- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: A Scientist's Guide to Improving the Solubility of 2-Amino-1,3-benzothiazole-4-carboxylic Acid
Welcome to the technical support guide for 2-Amino-1,3-benzothiazole-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this compound. We will explore the physicochemical principles governing its solubility and provide a series of troubleshooting guides and detailed experimental protocols to systematically overcome these issues.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule
This section addresses foundational questions about the compound's properties, which are essential for designing effective solubilization strategies.
Question 1: What are the key structural features of this compound that dictate its solubility?
Answer: The solubility of this compound is governed by a combination of three key features:
-
A Basic Amino Group (-NH₂): The amino group at the 2-position is basic and can be protonated to form a positively charged ammonium ion (-NH₃⁺) under acidic conditions.
-
An Acidic Carboxylic Acid Group (-COOH): The carboxylic acid group at the 4-position is acidic and can be deprotonated to form a negatively charged carboxylate ion (-COO⁻) under basic conditions.
-
A Hydrophobic Benzothiazole Core: The fused aromatic ring system is inherently nonpolar and lipophilic, which contributes to low aqueous solubility.
Because the molecule possesses both acidic and basic functional groups, it is classified as an amphoteric compound. In aqueous solution, it can exist as a neutral molecule, a cation, an anion, or a zwitterion (a neutral molecule with both a positive and a negative charge). Its lowest solubility is typically observed at its isoelectric point (pI), where the net charge is zero.
Question 2: Why is understanding the pKa values of this compound so critical for solubility enhancement?
Answer: The pKa is the pH at which a functional group is 50% ionized and 50% unionized. For this compound, there will be two relevant pKa values: one for the carboxylic acid (pKa₁) and one for the amino group (pKa₂).
-
When the solution pH is below pKa₁ , the carboxylic acid will be predominantly in its neutral (-COOH) form.
-
When the solution pH is above pKa₂ , the amino group will be in its neutral (-NH₂) form.
-
When the solution pH is above pKa₁ , the carboxylic acid becomes deprotonated (-COO⁻).
-
When the solution pH is below pKa₂ , the amino group becomes protonated (-NH₃⁺).
Knowing these pKa values allows you to precisely control the ionization state of the molecule.[1][2] Ionized forms of a drug are generally much more soluble in water than the neutral form because they can form stronger interactions with polar water molecules.[3][4] Therefore, adjusting the pH away from the isoelectric point is the most direct strategy to increase solubility.
Question 3: What are the primary strategies I can use to solubilize this compound?
Answer: There are several well-established techniques, which can be categorized into two main approaches:
-
Modifying the Solvent/Solution:
-
pH Adjustment: The most fundamental method for ionizable compounds, leveraging the principles described above.[5][6]
-
Co-solvency: Adding a water-miscible organic solvent (a co-solvent) to the aqueous medium to reduce the overall polarity of the solvent system, making it more favorable for the hydrophobic core of the molecule.[7][8][9]
-
-
Modifying the Solid Form of the Compound:
-
Salt Formation: Converting the parent acid or base into a stable, crystalline salt with a suitable counter-ion. This is a highly effective and common method for increasing both solubility and dissolution rate.[10][11][12]
-
Solid Dispersions: Dispersing the compound at a molecular level within a hydrophilic polymer matrix. This prevents the molecule from crystallizing, keeping it in a higher-energy amorphous state that is more readily dissolved.[13][14][15]
-
Part 2: Troubleshooting Guide - From Problem to Solution
This section is structured to address specific experimental challenges you may encounter.
Problem: "My compound, this compound, shows negligible solubility in my neutral aqueous buffer (e.g., pH 7.4 PBS). What is the most fundamental approach to try next?"
Solution: Systematically evaluate the effect of pH.
Causality: As an amphoteric compound, its solubility is highly dependent on pH.[1][16] At neutral pH, the molecule likely exists in its zwitterionic or neutral form, which has minimal charge and thus the lowest affinity for water. By significantly shifting the pH, you force the molecule into its more soluble cationic (low pH) or anionic (high pH) form.
Experimental Workflow:
-
Establish a pH-Solubility Profile: Determine the solubility of the compound across a wide pH range (e.g., pH 2 to pH 10). This is the most critical first experiment.
-
Acidic Conditions: Prepare a series of buffers or use HCl solutions at pH values of 2, 3, and 4. At these pHs, the amino group will be protonated (-NH₃⁺), creating a soluble cation.
-
Basic Conditions: Prepare a series of buffers or use NaOH solutions at pH values of 8, 9, and 10. At these pHs, the carboxylic acid group will be deprotonated (-COO⁻), creating a soluble anion.
-
Analysis: After allowing the system to reach equilibrium (see Protocol 1), measure the concentration of the dissolved compound using a validated analytical method like HPLC-UV.
Expected Outcome: You should observe a "U-shaped" solubility profile, with the lowest solubility near the isoelectric point and significantly higher solubility at both low and high pH extremes.[2][17]
Caption: pH-dependent ionization states of the molecule.
Problem: "pH adjustment works, but my application requires a solution closer to physiological pH (6.5-7.5), where solubility is still too low. What's my next option?"
Solution: Employ co-solvents.
Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[9] This "polarity reduction" weakens the hydrogen-bonding network of water, which tends to exclude nonpolar solutes. Consequently, the hydrophobic benzothiazole core of your molecule can be more easily accommodated, leading to increased solubility.[18]
Experimental Workflow:
-
Select Biocompatible Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents.
-
Screen Concentrations: Prepare a series of aqueous solutions containing increasing percentages (v/v) of each co-solvent (e.g., 5%, 10%, 20%, 40%).
-
Measure Solubility: Determine the solubility of your compound in each co-solvent blend using the shake-flask method (Protocol 1).
-
Analyze and Select: Plot solubility versus co-solvent concentration to identify the most effective agent and the optimal concentration range for your needs.
Data Presentation: Common Co-solvents for Solubility Enhancement
| Co-solvent | Typical Concentration Range | Key Characteristics |
| Ethanol | 5-40% | Volatile; commonly used in oral formulations. |
| Propylene Glycol (PG) | 10-60% | Less volatile than ethanol; widely used in oral and parenteral formulations.[9] |
| Polyethylene Glycol 400 (PEG 400) | 10-80% | Non-volatile; excellent solubilizing capacity for many poorly soluble drugs.[18][19] |
| Dimethyl Sulfoxide (DMSO) | <10% (in vitro) | Highly effective polar aprotic solvent, but primarily used for in vitro/discovery due to toxicity concerns.[20] |
| Glycerin | 10-50% | Viscous; often used in combination with other co-solvents.[9] |
Problem: "I need a stable, solid material with better aqueous dissolution properties for formulation development. How can I modify the compound itself?"
Solution 1: Salt Formation.
Causality: Converting a weakly acidic or basic drug into a salt is a robust and highly effective method to improve solubility and dissolution rate.[6][10][11] The ionic interaction between the drug and the counter-ion disrupts the strong, often highly stable, crystal lattice of the neutral parent compound. The salt form typically has a more favorable crystal energy, allowing water molecules to solvate it more easily.[3][21]
Experimental Workflow:
-
Select Counter-ions:
-
For the basic amino group: Use strong acids like hydrochloric acid (HCl) or methanesulfonic acid (mesylate) to form hydrochloride or mesylate salts.[22]
-
For the acidic carboxylic acid group: Use strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to form sodium or potassium salts.[12]
-
-
Screening: Perform small-scale experiments by reacting the compound with a stoichiometric equivalent of the selected acid or base in a suitable solvent system.
-
Isolation and Characterization: Isolate any resulting crystalline solids. Characterize them using techniques like XRPD (X-ray Powder Diffraction) to confirm a new crystalline form, DSC (Differential Scanning Calorimetry) to determine the melting point, and TGA (Thermogravimetric Analysis) to check for solvates.
-
Solubility & Dissolution Testing: Measure the aqueous solubility and dissolution rate of the most promising salt forms and compare them to the parent compound.
Solution 2: Solid Dispersions.
Causality: A solid dispersion is a system where the drug (guest) is dispersed within a hydrophilic polymer (host or carrier). In the most effective type, the drug is dispersed at a molecular level, forming a "solid solution."[13] This prevents the drug from forming a stable crystal lattice. The amorphous, high-energy state of the drug, combined with the rapid dissolution of the water-soluble carrier, leads to a rapid increase in drug concentration, often achieving a supersaturated state that can enhance absorption.[14]
Experimental Workflow:
-
Select a Carrier: Choose a water-soluble polymer such as Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC), or Polyethylene Glycols (PEGs).[14][15]
-
Choose a Preparation Method:
-
Solvent Evaporation: Dissolve both the drug and the polymer in a common organic solvent, then evaporate the solvent to leave a solid film. This film is then milled into a powder.
-
Melt Extrusion: Blend the drug and polymer powders and process them through a hot melt extruder. This method is solvent-free but requires the drug to be thermally stable.[13][15]
-
-
Characterization: Use XRPD to confirm the amorphous nature of the drug within the dispersion (i.e., absence of crystalline peaks). Use DSC to look for a single glass transition temperature (Tg).
-
Dissolution Testing: Perform dissolution studies to compare the release profile of the solid dispersion against the physical mixture and the pure drug.
Caption: Decision workflow for solubility enhancement.
Part 3: Key Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility via Shake-Flask Method
This protocol determines the equilibrium solubility of a compound in a given medium.[23]
Materials:
-
This compound (solid)
-
Selected buffers/media (e.g., pH-adjusted buffers, co-solvent mixtures)
-
Glass vials with screw caps
-
Orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C)
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Calibrated analytical balance
-
Validated HPLC-UV or LC-MS/MS method for concentration analysis
Procedure:
-
Preparation: Add an excess amount of the solid compound to a series of vials (ensure solid remains after equilibration). A common starting point is to add 2-5 mg of compound to 1 mL of medium.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate at a constant temperature for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any undissolved microparticles.
-
Dilution: Dilute the filtrate with a suitable solvent (e.g., mobile phase) to a concentration within the linear range of your analytical method.
-
Quantification: Analyze the diluted sample using the calibrated HPLC or LC-MS/MS method to determine the compound's concentration. This concentration represents the thermodynamic solubility.
-
Validation: It is good practice to visually inspect the solid remaining in the vial and, if possible, analyze it by XRPD to ensure no phase change or degradation has occurred during the experiment.[24]
References
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Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. (n.d.). SciSpace. Retrieved January 7, 2026, from [Link]
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Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
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Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library. Retrieved January 7, 2026, from [Link]
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Bhardwaj, V., et al. (2012). Fundamental aspects of solid dispersion technology for poorly soluble drugs. Acta Pharmaceutica Sinica B, 2(1), 18-28. [Link]
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Drug Dissolution Enhancement by Salt Formation: Current Prospects. (2018). Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
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Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (2012). Journal of Applied Pharmaceutical Science. [Link]
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Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. (2020). Universal Journal of Pharmaceutical Research. [Link]
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Cosolvency. (n.d.). Slideshare. Retrieved January 7, 2026, from [Link]
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Co-solvency: Significance and symbolism. (2025). Wisdom Library. [Link]
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Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). Future Journal of Pharmaceutical Sciences. [Link]
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The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]
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Why salt formation of weak acid increases the drug solubility? (2023). ResearchGate. [Link]
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Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (2008). Dhaka University Journal of Pharmaceutical Sciences. [Link]
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Cosolvent. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]
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Avdeef, A., et al. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. European Journal of Pharmaceutical Sciences, 48(3), 512-523. [Link]
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Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (n.d.). Aston Research Explorer. [Link]
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Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2021). Pharmaceutics. [Link]
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Solubility of 1,3-benzothiazole. (n.d.). Solubility of Things. [Link]
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Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. (2019). Molecules. [Link]
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Brief Overview of Various Approaches to Enhance Drug Solubility. (2018). Journal of Drug Designing and Research. [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2005). Lund University Publications. [Link]
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Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019). Journal of Chemical & Engineering Data. [Link]
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Benzothiazole. (n.d.). PubChem. [Link]
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Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.). CD Formulation. [Link]
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Determination of solubility by gravimetric method: A brief review. (2021). National Journal of Pharmaceutical Sciences. [Link]
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Solubility-pH profiles of some acidic, basic and amphoteric drugs. (2013). ResearchGate. [Link]
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2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected. (n.d.). PubChem. [Link]
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Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). Molecules. [Link]
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How does pH affect solubility? (2025). askIITians. [Link]
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Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Medicinal Chemistry. [Link]
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2-Aminothiazole-4-carboxylic acid. (n.d.). PubChem. [Link]
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The Effect of pH on Solubility. (n.d.). Chemistry Steps. [Link]
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Strategies for improving hydrophobic drugs solubility and bioavailability. (2018). International Journal of Pharmaceutical and Chemical Analysis. [Link]
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Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]
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2-Amino-1,3-benzothiazole-5-carboxylic acid. (n.d.). PubChem. [Link]
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Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics. [Link]
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Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. (2020). Molecules. [Link]
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Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (2025). ResearchGate. [Link]
-
2-Aminothiazoline-4-carboxylic acid. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]
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- 13. scispace.com [scispace.com]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. japsonline.com [japsonline.com]
- 16. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 20. solubilityofthings.com [solubilityofthings.com]
- 21. research.aston.ac.uk [research.aston.ac.uk]
- 22. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. lup.lub.lu.se [lup.lub.lu.se]
- 24. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Conditions for 2-Aminobenzothiazole Synthesis
As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into the synthesis of 2-aminobenzothiazoles. This scaffold is a "privileged structure" in medicinal chemistry, making the reliability of its synthesis paramount.[1] This document moves beyond simple protocols to explain the causal relationships behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during synthesis, leading to reduced yields or purification difficulties.
Question 1: My reaction has a very low or even zero product yield. What are the common causes and how can I resolve this?
Answer:
Low or non-existent yield is a frequent yet solvable issue, often stemming from factors related to reagents or reaction conditions.
-
Poor Quality of Starting Materials: The integrity of your starting materials is critical. 2-Aminothiophenol, a common precursor, is highly susceptible to oxidation, which can completely halt the reaction.[2] Similarly, other reactants like aldehydes can contain impurities such as carboxylic acids that interfere with the synthesis.
-
Solution: Always use freshly opened or purified 2-aminothiophenol. It is highly recommended to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2] Verify the purity of all other starting materials before use. A color change in your 2-aminobenzothiazole starting material (e.g., from off-white to brown) often indicates degradation and warrants a purity check by HPLC before use.[3]
-
-
Inadequate Reaction Conditions: The interplay of solvent, temperature, and catalyst is the core of reaction optimization.
-
Solution: A systematic approach is best. If the reaction is sluggish at room temperature, consider a gradual increase in temperature. Conversely, if significant byproduct formation is observed at higher temperatures, lowering the temperature may be necessary.[2] It may also be essential to screen different catalysts, as the optimal choice is often substrate-dependent. Modern methods have demonstrated the efficacy of various catalysts, from transition metals like copper and palladium to metal-free iodine-catalyzed systems.[4][5]
-
-
Incomplete Reaction: The reaction may simply not have proceeded to completion within the allotted time.
-
Solution: Monitor the reaction's progress diligently using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned duration, consider extending the reaction time. For some base-catalyzed reactions, extending the time from 12 to 24 hours has been shown to significantly boost yields.[2]
-
-
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to the incomplete conversion of the limiting reagent.
-
Solution: Meticulously double-check all calculations and measurements for your reactants. This is especially crucial for solid reagents that may be hygroscopic.
-
Question 2: I'm observing significant byproduct formation, which is complicating purification and lowering my isolated yield. What are the likely side reactions and how can I minimize them?
Answer:
Byproduct formation is a primary cause of low isolated yields. Understanding the likely side reactions is key to mitigating them.
-
Oxidation of 2-Aminothiophenol: The thiol group in 2-aminothiophenol can easily oxidize to form a disulfide dimer, a very common impurity.
-
Solution: As mentioned previously, performing the reaction under an inert atmosphere (nitrogen or argon) is the most effective way to minimize this side reaction.[2]
-
-
Self-Condensation or Polymerization: Under certain conditions, particularly at high temperatures or with highly reactive reagents, starting materials can react with themselves.
-
Solution: Controlled, slow, or dropwise addition of the cyclizing agent (e.g., chloroacetyl chloride, isothiocyanates) can help to minimize self-condensation by maintaining a low concentration of the reactive species.[2]
-
-
Non-Regioselective Reactions: When using substituted phenylthioureas, cyclization can sometimes occur at multiple positions, leading to a mixture of isomers that are difficult to separate. For instance, the cyclization of 3-substituted anilines can produce mixtures of 5- and 7-substituted 2-aminobenzothiazoles.[1]
-
Solution: The choice of cyclization agent and conditions can influence regioselectivity. For phenylthiourea precursors, treatment with bromine in chloroform or acetic acid is a common method, but its regioselectivity can be poor.[1] Exploring alternative catalytic systems may be necessary to favor the desired isomer.
-
Part 2: Frequently Asked Questions (FAQs)
Question 1: How do I select the optimal solvent for my synthesis?
Answer:
Solvent choice can dramatically influence reaction rate and yield. There is no single "best" solvent; the choice depends on the specific synthetic route.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These are commonly used, especially in metal-catalyzed reactions like Ullmann-type couplings, as they can dissolve a wide range of organic substrates and inorganic salts (bases, catalysts).[5]
-
Aromatic Hydrocarbons (e.g., Chlorobenzene, Toluene): These are effective for reactions that run at higher temperatures, such as the iodine-catalyzed cascade reaction of isothiocyanatobenzenes with amines, where chlorobenzene at 120°C was found to be optimal.[4]
-
Alcohols (e.g., Ethanol, Methanol): Often used in multicomponent reactions and for recrystallization. They are particularly useful in "green" protocols.[6]
-
Ionic Liquids (ILs): These serve as both solvent and catalyst, offering environmental benefits and potentially enhancing reaction rates.[7][8] They are a good option to explore when conventional solvents give poor results.
Question 2: What is the role of the catalyst, and how do I choose the right one?
Answer:
Catalysts lower the activation energy of the reaction, enabling bond formations that would otherwise be difficult. The choice of catalyst is fundamental to the synthetic strategy.
-
Lewis Acids (e.g., ZnCl₂, Sc(OTf)₃): These activate carbonyl compounds, making them more electrophilic and susceptible to nucleophilic attack, which is a key step in syntheses starting from o-aminothiophenol and an aldehyde or ketone.[6][9]
-
Transition Metals (e.g., Pd, Cu, Ru): These are central to modern synthetic methods, enabling powerful transformations like C-H functionalization and cross-coupling reactions.[5][9] For example, a copper(II) catalyst with a base like Cs₂CO₃ is effective for Ullmann-type reactions.[5] Palladium catalysts are often used for intramolecular cyclization of N-arylthioureas.[5]
-
Oxidative Catalysts (e.g., Iodine, Bromine): In many syntheses, the final step is an oxidative cyclization. Molecular iodine, often paired with oxygen as a terminal oxidant, provides a metal-free, environmentally friendly method for cyclizing benzothiourea intermediates.[4] Bromine in acetic acid is a classical, though more hazardous, reagent for the oxidative cyclization of phenylthioureas.[1][10]
Question 3: How can I improve the poor aqueous solubility of my 2-aminobenzothiazole derivative?
Answer:
2-aminobenzothiazole and its derivatives are often poorly soluble in water, which can be a challenge for biological assays or purification.[3]
-
pH Adjustment: The amino group at the C2 position is basic and can be protonated under acidic conditions to form a more soluble salt. However, be cautious, as extreme pH values can lead to hydrolysis of the compound.[3]
-
Co-solvents: A common laboratory practice is to prepare a concentrated stock solution in an organic solvent like DMSO or DMF. This stock can then be diluted into the aqueous medium for experiments. Ensure the final concentration of the organic solvent is compatible with your application.[3]
-
Salt Formation: If the final compound is stable, converting it to a salt (e.g., a hydrochloride or hydrobromide salt) can significantly increase its aqueous solubility.[3]
Part 3: Data, Protocols, and Workflows
Data Presentation
Table 1: Overview of Selected Catalysts and Conditions for 2-Aminobenzothiazole Synthesis
| Synthetic Route Precursor | Catalyst System | Solvent | Temperature (°C) | Key Advantages | Reference |
| Isothiocyanatobenzenes + Amines | I₂ (catalyst), O₂ (oxidant) | Chlorobenzene | 120 | Metal-free, sustainable, broad scope | [4] |
| 2-Iodoanilines + Dithiocarbamates | Cu(OAc)₂ (catalyst), Cs₂CO₃ (base) | DMF | 120 | Inexpensive ligand-free catalyst, good yields | [5] |
| N-Arylthioureas | RuCl₃ | Dioxane | 110 | Direct intramolecular oxidative coupling | [5] |
| Phenylthiourea | H₂SO₄ + Bromine (catalytic) | Sulfuric Acid | 30 - 100 | Oxidative ring closure without halogenated solvents | [11] |
| Aniline + KSCN | Bromine | Acetic Acid | Room Temp | Classical, one-pot method | [1] |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Reaction Progress by TLC
-
Prepare TLC Plate: Use a silica gel 60 F254 plate. Draw a light pencil line about 1 cm from the bottom.
-
Spot the Plate: Using separate capillaries, spot your starting material(s), any co-reagents, and the reaction mixture on the baseline.
-
Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexane). Ensure the solvent level is below the baseline. Cover the chamber.
-
Visualize: Once the solvent front has nearly reached the top of the plate, remove it and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm).
-
Analyze: The disappearance of the starting material spot(s) and the appearance of a new spot for the product indicate the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible.
Protocol 2: General Synthesis via Oxidative Cyclization of Phenylthiourea with H₂SO₄/HBr
This protocol is adapted from established methods for the oxidative ring closure of arylthioureas.[11]
-
Dissolution: In a flask equipped with a stirrer and under a nitrogen atmosphere, carefully dissolve the substituted phenylthiourea (1 equivalent) in concentrated sulfuric acid (98%, ~3.5 times the weight of the thiourea).
-
Catalyst Addition: Cool the mixture in an ice bath. Add a catalytic amount of a bromine source (e.g., 48% aqueous HBr, ~1-5 mol%) dropwise, ensuring the temperature is controlled between 30-50°C.
-
Reaction: Stir the mixture at the controlled temperature (e.g., 45-55°C) for several hours, monitoring the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and then pour it carefully over crushed ice.
-
Neutralization & Isolation: Neutralize the acidic solution with a base (e.g., concentrated NH₄OH) until the product precipitates.
-
Purification: Collect the solid product by filtration, wash it thoroughly with water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[10]
Mandatory Visualization
Diagram 1: Experimental Workflow for Synthesis Optimization
This diagram illustrates the logical decision-making process for optimizing the synthesis of 2-aminobenzothiazoles.
Caption: A workflow for optimizing 2-aminobenzothiazole synthesis.
References
- Technical Support Center: 2-Aminobenzothiazole Synthesis. Benchchem.
- optimizing reaction conditions for 2-aminobenzothiazole derivatization. Benchchem.
- 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. IAJESM.
- Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. Organic Chemistry Portal.
- Solid-Phase Synthesis of 2-Aminobenzothiazoles. PMC - NIH.
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. NIH.
- Recent Advances in 2-Aminobenzothiazole Chemistry: Catalysis in the Preparation of 1-(Benzothiazolylamino)methyl-2-naphthols. A Brief Review. Taylor & Francis.
- Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review.
- Synthesis of 2‐aminobenzothiazole. ResearchGate.
- Synthesis of 2-aminobenzothiazoles. ResearchGate.
- Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea.
- Synthesis of biologically active derivatives of 2-aminobenzothiazole. PMC - NIH.
- Access to 2-Aminobenzothiazoles via Redox Condensation of o-Halonitrobenzenes, Sulfur and Isothiocyanates. The Royal Society of Chemistry.
- AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Synthesis and biological evaluation of 2- aminobenzothiazole derivatives.
- AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. ResearchGate.
- Preparation of 2-aminobenzothiazoles. Google Patents.
Sources
- 1. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines [organic-chemistry.org]
- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. researchgate.net [researchgate.net]
- 9. iajesm.in [iajesm.in]
- 10. researchgate.net [researchgate.net]
- 11. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Amino-1,3-benzothiazole-4-carboxylic acid
Welcome to the technical support guide for the purification of 2-Amino-1,3-benzothiazole-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally related molecules. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods effectively in your laboratory.
The unique amphoteric nature of this compound, possessing both a basic amino group and an acidic carboxylic acid group, presents specific challenges and opportunities for purification. This guide addresses the most common issues encountered during its isolation and purification.
Purification Strategy: A Decision-Making Workflow
Choosing the right purification technique is paramount and depends on the nature and quantity of impurities, as well as the scale of your reaction. The following workflow provides a general decision-making framework.
Caption: Workflow for purification by acid-base extraction.
FAQ 2: Recrystallization
Question: My product has "oiled out" during recrystallization instead of forming crystals. What went wrong and how can I fix it?
Answer: "Oiling out" is a common problem in recrystallization that occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid crystal lattice. [1]This typically happens for one of two reasons: the solution was cooled too quickly, or the presence of impurities has depressed the melting point of your compound below the temperature of the solution.
Troubleshooting "Oiling Out":
| Solution | Underlying Principle |
| Add More Solvent | The oil is essentially a highly concentrated, impure liquid form of your compound. Adding a small amount of hot solvent can redissolve the oil, after which slower cooling can be attempted. [1] |
| Cool Slowly | Rapid cooling favors precipitation over crystallization. Allow the hot, saturated solution to cool slowly to room temperature first, then move it to an ice bath. This gives the molecules time to align into an ordered crystal lattice. |
| Scratch the Flask | Use a glass rod to scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches provide nucleation sites, which are points of high surface energy that can initiate crystal growth. [1] |
| Add a Seed Crystal | If you have a small amount of the pure solid, add a tiny crystal to the cooled solution. This "seed" acts as a template for other molecules to crystallize upon, bypassing the energy barrier for initial crystal formation. [1] |
Experimental Protocol: Selecting a Recrystallization Solvent
The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Screening: Place a small amount (10-20 mg) of your crude solid into several test tubes.
-
Solubility at RT: Add a few drops of a different solvent to each tube at room temperature. A suitable solvent will not dissolve the compound. [1]3. Solubility at High Temp: Heat the tubes that showed poor solubility at room temperature. A good solvent will completely dissolve the compound when hot. [1]Common solvents to screen include ethanol, methanol, acetone, ethyl acetate, toluene, and water, or mixtures thereof. [2]4. Crystallization on Cooling: Allow the hot solutions to cool to room temperature and then place them in an ice bath. The best solvent will yield a large quantity of high-quality crystals. [1]
FAQ 3: Column Chromatography
Question: My compound streaks badly on a silica gel TLC plate, making column chromatography impossible. How can I resolve this?
Answer: This is a classic issue when dealing with compounds containing both acidic and basic functional groups on a standard silica gel stationary phase. Silica gel is slightly acidic, leading to strong, often irreversible, interactions with basic groups like the amine on your molecule. Furthermore, the carboxylic acid can interact strongly with the silica, leading to significant tailing. [3] The streaking occurs because your compound exists in a dynamic equilibrium of different protonation states on the silica surface, causing it to move as a smear rather than a compact band.
The Solution: Modify the Mobile Phase
To prevent this, you must ensure your compound remains in a single, fully protonated state during chromatography. This is achieved by adding a small amount of a volatile acid to your eluting solvent system (mobile phase). [3]
-
Recommended Modifier: Add 0.5-1% acetic acid or formic acid to your mobile phase (e.g., for a 100 mL mobile phase of 1:1 Hexane:EtOAc, add 0.5-1 mL of glacial acetic acid).
-
Causality Explained: The added acid in the mobile phase creates an acidic environment on the silica surface. This ensures the basic amino group is protonated and, more importantly, keeps the carboxylic acid group fully protonated (-COOH). This prevents deprotonation and strong ionic interactions with the silica, allowing the compound to elute as a sharp, well-defined band.
Protocol: Column Chromatography with a Modified Mobile Phase
-
TLC Analysis: Develop a suitable solvent system using TLC plates, but remember to add 0.5-1% acetic acid to the developing chamber. A good system will give your target compound an Rf value between 0.2 and 0.4.
-
Mobile Phase Preparation: Prepare a sufficient volume of the eluting solvent identified in step 1, including the 0.5-1% acetic acid. [3]3. Column Packing: Pack a silica gel column using your prepared mobile phase.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM or EtOAc), adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.
-
Elution & Collection: Run the column, collecting fractions and monitoring the elution by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent (and the volatile acetic acid) under reduced pressure.
References
-
Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. ResearchGate. Available at: [Link]
-
AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. IJCRT.org. Available at: [Link]
-
Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. IOP Conference Series: Earth and Environmental Science. Available at: [Link]
- Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.Google Patents.
-
How can I purify carboxylic acid? ResearchGate. Available at: [Link]
-
Benzothiazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
General procedures for the purification of Carboxylic acids. LookChem. Available at: [Link]
- Preparation of 2-aminobenzothiazoles.Google Patents.
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available at: [Link]
-
Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. National Institutes of Health (NIH). Available at: [Link]
-
Process for Purification of 3-Alkenylcephem Carboxylic Acid. ResearchGate. Available at: [Link]
-
Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. MDPI. Available at: [Link]
Sources
Technical Support Center: 2-Aminobenzothiazole Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 2-aminobenzothiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges related to impurities and side product formation during their synthetic work. The following question-and-answer guide provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am performing a synthesis of 2-aminobenzothiazole from a substituted aniline and ammonium thiocyanate using bromine in acetic acid. My crude product analysis shows multiple spots on TLC and unexpected NMR signals. What are the most common side products in this reaction?
This is a very common issue encountered in the widely used Hugerschoff reaction and its modern variations. The reaction proceeds via an in situ generated arylthiourea intermediate, which then undergoes oxidative cyclization. However, several competing reactions can occur, leading to a mixture of products.
The most probable side products to consider are:
-
Unreacted Starting Materials: Residual aniline and the intermediate, arylthiourea, are common impurities if the reaction does not go to completion.[1]
-
Para-substituted Thiocyanoaniline: If the para position of your starting aniline is unsubstituted, a significant side reaction is the electrophilic thiocyanation of the aniline ring.[2] This occurs because the thiocyanogen, (SCN)₂, generated in the reaction is a potent electrophile that can attack the electron-rich aromatic ring, often competing directly with the desired N-thiocyanation that leads to the arylthiourea intermediate.
-
Ring-Brominated Species: Bromine is a strong oxidizing agent but also a powerful electrophile. If not carefully controlled, excess bromine can lead to bromination of the electron-rich benzothiazole ring or any unreacted aniline, resulting in mono- or poly-brominated side products.[3]
-
2-Mercaptobenzothiazole: Under certain conditions, hydrolysis or other degradation pathways can lead to the formation of 2-mercaptobenzothiazole.[1]
Below is a diagram illustrating the main synthetic pathway versus the common side reaction of aromatic thiocyanation.
Caption: Main vs. Side Reaction Pathways in 2-Aminobenzothiazole Synthesis.
Q2: My reaction using a 4-unsubstituted aniline is giving a low yield of the desired 2-aminobenzothiazole and a significant amount of an isomeric byproduct. How can I suppress the formation of p-thiocyanoaniline?
This is the most critical challenge when the aniline's para-position is free. The formation of p-thiocyanoaniline is often the predominant reaction pathway under standard oxidative conditions.[2]
Causality: The issue arises from competitive electrophilic attack. The aniline ring, activated by the amino group, is highly susceptible to electrophilic substitution, particularly at the para position. The thiocyanogen electrophile attacks the ring carbon instead of the amino nitrogen.
Troubleshooting & Optimization:
-
Protect the Para Position: The most effective strategy is to use a starting aniline that is already substituted at the 4-position (e.g., 4-chloroaniline, 4-methylaniline). This physically blocks the site of unwanted electrophilic attack, forcing the reaction to proceed through the desired N-thiocyanation pathway.
-
Modify Reaction Conditions: While less effective than blocking the site, adjusting conditions may help.
-
Lower Temperature: Running the reaction at a lower temperature during the addition of bromine can sometimes favor the desired pathway by reducing the rate of the competing aromatic substitution.
-
Solvent Choice: The polarity of the solvent can influence the reaction pathways. Experimenting with less polar solvents might slightly alter the selectivity, though this is often substrate-dependent.
-
-
Alternative Synthetic Routes: If you must synthesize a 4-unsubstituted 2-aminobenzothiazole, consider a different overall strategy that avoids this specific side reaction, such as the Jacobson synthesis starting from a pre-formed N-phenylthiourea, which can be cyclized with bromine in chloroform or acetic acid.[2]
Q3: My crude product is a dark, possibly sulfonated, tar-like substance. What causes this, and what is the remediation protocol?
The formation of dark, intractable materials is typically a sign of overly harsh reaction conditions or the presence of strong acids like sulfuric acid, which can lead to unwanted side reactions.
Causality & Prevention:
| Problem | Probable Cause | Prevention & Optimization Protocol |
| Dark Tarry Product | Overheating: Exothermic reaction, especially during bromine addition, can lead to decomposition and polymerization. | Maintain strict temperature control. Add bromine dropwise using an addition funnel while cooling the reaction vessel in an ice bath. |
| Sulfonation | Use of Concentrated H₂SO₄: When using synthetic methods that employ sulfuric acid as a solvent or catalyst, high temperatures can cause sulfonation of the aromatic ring.[3][4] | If possible, use an alternative method that does not require concentrated sulfuric acid, such as the bromine/acetic acid system. If H₂SO₄ is necessary, keep the reaction temperature below 100°C to minimize sulfonation.[4] |
| Oxidative Degradation | Excess Oxidant: A large excess of bromine or other oxidizing agents can lead to over-oxidation and degradation of the desired product. | Use precise stoichiometry. Typically, slightly more than one equivalent of bromine (Br₂) is required for the oxidative cyclization of the arylthiourea intermediate. |
Q4: What are the most effective, scalable methods for purifying crude 2-aminobenzothiazole away from common side products?
Purification is critical for obtaining a high-purity final product. A multi-step approach is often necessary. The following workflow provides a robust purification strategy.
Caption: Recommended Purification Workflow for 2-Aminobenzothiazole.
Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol leverages the basicity of the 2-amino group to separate it from neutral or acidic impurities.
-
Dissolution: Dissolve the crude solid product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The basic 2-aminobenzothiazole will move into the aqueous layer as its hydrochloride salt, leaving neutral impurities (like p-thiocyanoaniline) in the organic layer.
-
Separation: Separate the aqueous layer. Discard the organic layer (or save for analysis of neutral impurities).
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃), with stirring until the solution is basic (pH > 8).
-
Precipitation & Extraction: The free base of 2-aminobenzothiazole will precipitate out. Extract the product back into a fresh portion of ethyl acetate or DCM.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
Recrystallization is highly effective for removing minor impurities and obtaining crystalline material.
-
Solvent Selection: Common and effective solvents for 2-aminobenzothiazole include ethanol, methanol, or a mixture of acetone and water.[1]
-
Dissolution: Place the crude material in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve the solid.
-
Charcoal Treatment (if necessary): If the solution is highly colored, add a small amount of activated charcoal to the hot solution and heat for an additional 5-10 minutes.[1]
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
By understanding the underlying chemical principles of side product formation and employing these targeted troubleshooting and purification strategies, you can significantly improve the yield and purity of your 2-aminobenzothiazole synthesis.
References
-
Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. Retrieved from [Link]
- Venkatesh, P., et al. (2009). Synthesis, Characterisation and Anti-inflammatory Activity of Some 2-Amino Benzothiazole Derivatives. International Journal of ChemTech Research, 1(4), 1354-1358.
-
Bundel, M. S., et al. (2025). An Effective Synthesis of 2-Aminobenzothiazole and Its Derivatives. ResearchGate. Retrieved from [Link]
-
Cerecetto, H., et al. (2005). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Molecules, 10(7), 847-858. Retrieved from [Link]
- Clark, R. D., & Pridgen, H. S. (1982). Preparation of 2-aminobenzothiazoles. U.S. Patent No. 4,363,913. Washington, DC: U.S. Patent and Trademark Office.
- Hugerschoff, A. (1901). Ueber die Einwirkung von Brom auf Thioharnstoffe. Berichte der deutschen chemischen Gesellschaft, 34(3), 3130-3143.
-
Kavitha, S., et al. (2018). Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water. Green Chemistry, 20(1), 132-136. Retrieved from [Link]
-
Oganesyan, G. A., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(11), 3328. Retrieved from [Link]
- Srivastava, S. D., & Sen, J. P. (2008). Synthesis and biological evaluation of 2-aminobenzothiazole derivatives. Indian Journal of Chemistry, 47B, 1583-1586.
- Lafta, S. J., & Abass, S. J. (2012). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. Al-Mustansiriyah Journal of Science, 23(5), 105-116.
- Al-Amiery, A. A., et al. (2012). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole.
- Jangid, M., et al. (2017). An Efficient Synthesis of 2-Aminobenzothiazole and its Derivatives in Ionic Liquids. International Journal of Pharmaceutical Sciences and Research, 8(7), 2960-2964.
-
Xu, Y., et al. (2017). Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. The Journal of Organic Chemistry, 82(18), 9637-9646. Retrieved from [Link]
- Veni, P. K., et al. (2013). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole. Scholars Academic Journal of Pharmacy, 2(3), 233-240.
- Al-Juboori, A. M. H., et al. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Egyptian Journal of Chemistry, 66(10), 1-8.
-
Sharma, V., et al. (2021). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry, 45(31), 13958-13982. Retrieved from [Link]
- Scholl, T., et al. (1994). Process for the preparation of 2-aminobenzothiazoles. U.S. Patent No. 5,374,737. Washington, DC: U.S. Patent and Trademark Office.
-
Hutchinson, I., et al. (2001). Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles. Journal of Medicinal Chemistry, 44(9), 1446-1455. Retrieved from [Link]
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- 4. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
Technical Support Center: Storage and Handling of 2-Amino-1,3-benzothiazole-4-carboxylic acid
Welcome to the technical support center for 2-Amino-1,3-benzothiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. As a Senior Application Scientist, I have compiled this information based on the chemical properties of the molecule, established principles of chemical stability, and available technical data. This document provides in-depth troubleshooting advice and frequently asked questions to proactively address challenges you may encounter during storage and experimentation.
I. Frequently Asked Questions (FAQs)
Here are some quick answers to common questions about the storage and stability of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: For optimal stability, the compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area.[1] It is also advisable to protect it from light and sources of ignition. Long-term storage in a cool, dry place is recommended.[1]
Q2: I've noticed a change in the color of my stored this compound. What could this indicate?
A2: A change in color, such as darkening, can be a visual indicator of degradation. This could be due to oxidation of the amino group or other complex decomposition reactions. If you observe a color change, it is crucial to re-analyze the purity of the material before use.
Q3: Is this compound sensitive to light?
A3: Yes, benzothiazole derivatives can be sensitive to light. Studies on the closely related compound 2-aminothiazole-4-carboxylic acid have shown that it undergoes photodegradation upon exposure to UV light.[2][3][4] Therefore, it is best practice to store this compound in an amber or opaque container to protect it from light.
Q4: What are the primary degradation pathways for this molecule?
A4: Based on its structure, the most probable degradation pathways are:
-
Decarboxylation: Loss of the carboxylic acid group as carbon dioxide, especially when exposed to heat or UV light.[2][3][4]
-
Oxidation: The amino group and the electron-rich benzothiazole ring are susceptible to oxidation.
-
Hydrolysis: The benzothiazole ring may be susceptible to cleavage under certain pH conditions, although it is generally more stable in neutral and slightly basic conditions.[5]
Q5: What are the hazardous decomposition products of this compound?
A5: Upon thermal decomposition, this compound can release hazardous products including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx).[1][6] All handling of the compound at elevated temperatures should be performed in a well-ventilated fume hood.
II. Troubleshooting Guide: Identifying and Preventing Degradation
This section provides a more detailed, question-and-answer-formatted guide to address specific issues you might encounter.
Issue 1: Unexpected Experimental Results and Purity Concerns
Q: My experimental results are inconsistent, and I suspect the purity of my this compound has been compromised. How can I confirm this?
A: Inconsistent results are a common sign of reagent degradation. To confirm the purity of your compound, you should perform analytical testing.
Recommended Analytical Methods:
| Analytical Technique | Purpose | Expected Observations with Degradation |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity and quantify degradation products. | Appearance of new peaks with different retention times, and a decrease in the area of the main peak. |
| Thin-Layer Chromatography (TLC) | A quick and simple method to check for the presence of impurities. | The appearance of additional spots besides the main spot of the compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To identify the structure of degradation products. | Changes in the chemical shifts and integration values of protons, and the appearance of new signals. |
| Mass Spectrometry (MS) | To determine the molecular weight of degradation products. | Detection of ions corresponding to the masses of potential degradation products (e.g., the decarboxylated product). |
Experimental Protocol: Purity Analysis by HPLC
-
Sample Preparation: Accurately weigh and dissolve a small amount of your stored this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Standard Preparation: Prepare a solution of a known pure standard of the compound at the same concentration.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has maximum absorbance.
-
-
Analysis: Inject both the sample and standard solutions into the HPLC system. Compare the chromatograms. The presence of significant additional peaks in your sample's chromatogram indicates degradation.
Issue 2: Visual Signs of Degradation
Q: My stock of this compound has changed from a light-colored powder to a darker, discolored solid. Is it still usable?
A: A visible change in appearance, such as discoloration, is a strong indicator of chemical degradation. While the compound may not be completely degraded, its purity is questionable. It is highly recommended to perform a purity analysis as described above before using the material in any experiment.
Logical Relationship of Visual Degradation:
Caption: Logical workflow upon observing visual degradation.
Issue 3: Preventing Degradation During Long-Term Storage
Q: What are the best practices for storing this compound for an extended period to prevent degradation?
A: To ensure the long-term stability of this compound, a multi-faceted approach to storage is necessary.
Detailed Storage Protocol:
-
Container: Use an amber glass vial or an opaque container to protect the compound from light. Ensure the container has a tight-fitting cap to prevent moisture and air ingress.
-
Atmosphere: For maximum stability, consider flushing the container with an inert gas like argon or nitrogen before sealing. This will displace oxygen and prevent oxidative degradation.
-
Temperature: Store the container in a refrigerator or a cool, dedicated chemical storage cabinet. Avoid storing at room temperature for long periods.
-
Environment: The storage area should be dry and well-ventilated. Keep the compound away from strong oxidizing agents, acids, and bases.[1][6]
-
Labeling: Clearly label the container with the compound name, date of receipt, and any special handling precautions.
III. Potential Degradation Pathways
Understanding the potential degradation pathways is key to preventing them. Below are diagrams illustrating the most likely degradation mechanisms for this compound.
A. Photodegradation and Thermal Decarboxylation
Exposure to UV light or high temperatures can induce decarboxylation, leading to the formation of 2-amino-1,3-benzothiazole and carbon dioxide.
Caption: Decarboxylation of this compound.
B. Oxidative Degradation
The amino group can be oxidized, potentially leading to the formation of nitroso, nitro, or azo compounds, which are often colored. The benzothiazole ring itself can also undergo oxidative cleavage.
Caption: Potential oxidative degradation pathways.
IV. References
-
PubChem. (n.d.). 2-Aminothiazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Bumażnik, D., & Sałdyka, M. (2025). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules, 30(18), 3713. Retrieved from [Link]
-
Klančnik, J. E., et al. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry, 18, 1336-1345. Retrieved from [Link]
-
Bumażnik, D., & Sałdyka, M. (2025). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). UV absorption spectrum of benzothiazol-2-amine and 4-vinylbenzaldehyde mixture buffered at pH 7. Retrieved from [Link]
-
Bumażnik, D., & Sałdyka, M. (2025). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. PubMed. Retrieved from [Link]
-
IOSR Journal. (n.d.). Synthesis, Characterization and Antimicrobial activity of 2-Amino-1,3-benzothiazole, Schiff bases and Azo dyes of 2-Amino-1,3-benzothiazole. Retrieved from [Link]
-
Molecules. (2019). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Retrieved from [Link]
-
Molecules. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]
-
Molecules. (2022). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Retrieved from [Link]
-
ResearchGate. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected. National Center for Biotechnology Information. Retrieved from [Link]
-
Semantic Scholar. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]
-
Physical Chemistry Chemical Physics. (2021). Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. Retrieved from [Link]
-
Chemical Communications. (2019). UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth. Retrieved from [Link]
-
Molecules. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 2-Amino-1,3-benzothiazole-6-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2022). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Retrieved from [Link]
-
Molecules. (2014). 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. Retrieved from [Link]
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- 4. UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
Technical Support Center: Method Refinement for Analyzing 2-Aminobenzothiazoles by HPLC
Welcome to the technical support center for the HPLC analysis of 2-aminobenzothiazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions. As a class of compounds with a basic amino group, 2-aminobenzothiazoles can present unique challenges in reversed-phase HPLC. This document offers field-proven insights and scientifically grounded explanations to help you refine your analytical methods, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the setup and optimization of HPLC methods for 2-aminobenzothiazole analysis.
Q1: What is the most suitable stationary phase (column) for analyzing 2-aminobenzothiazoles?
A C18 column is the most common and generally suitable choice for the reversed-phase analysis of 2-aminobenzothiazoles and their derivatives.[1][2][3] However, due to the basic nature of the primary amine on the benzothiazole scaffold, interactions with residual silanol groups on the silica surface of the stationary phase can occur, leading to peak tailing.[4][5] To mitigate this, it is highly recommended to use a modern, high-purity silica column that is end-capped.[5] End-capping chemically treats the silica surface to reduce the number of accessible, acidic silanol groups, thereby minimizing secondary interactions that cause poor peak shape.[5] For compounds with aromatic character, a Phenyl stationary phase can offer alternative selectivity through π-π interactions, which may improve resolution between closely related derivatives.[6]
Q2: How do I select an appropriate mobile phase for 2-aminobenzothiazole analysis?
A typical mobile phase for reversed-phase HPLC of 2-aminobenzothiazoles consists of a mixture of an organic solvent and an aqueous buffer.[2][7]
-
Organic Solvent: Acetonitrile is a common choice due to its low viscosity and UV transparency.[2][7] Methanol can also be used and may offer different selectivity.[8]
-
Aqueous Phase & pH Control: The pH of the aqueous component is a critical parameter. Since 2-aminobenzothiazole is a weak base (pKa of its conjugate acid is ~4.5)[9], controlling the mobile phase pH is essential for good chromatography. Operating at a low pH (typically between 2.5 and 3.5) ensures that the analyte is consistently in its protonated (ionized) form and, more importantly, suppresses the ionization of residual silanol groups on the stationary phase.[5][10] This minimizes the secondary ionic interactions that are a primary cause of peak tailing for basic compounds.[5][10]
-
Additives: To achieve the desired low pH, additives like phosphoric acid, formic acid, or trifluoroacetic acid (TFA) are commonly used at low concentrations (e.g., 0.1%).[7][11] For LC-MS applications, volatile additives like formic acid are preferred over non-volatile ones like phosphoric acid.[7]
Q3: My 2-aminobenzothiazole sample has a brownish tint. Can I still use it for analysis?
A color change from the expected white or beige to brown often indicates degradation of the compound.[1][12] 2-Aminobenzothiazoles can be susceptible to oxidation, which can lead to the formation of colored impurities.[1] It is strongly recommended to assess the purity of the material using HPLC before proceeding with your experiments. If significant degradation peaks are observed, it is best to use a fresh, pure sample to ensure the accuracy and reproducibility of your results.[12]
Q4: I am observing poor solubility of my 2-aminobenzothiazole derivative in the mobile phase. What can I do?
2-Aminobenzothiazole itself has low water solubility.[1][13] To improve solubility, especially when preparing stock solutions, consider using organic solvents like DMSO, DMF, or ethanol.[1] When preparing samples for injection, it is crucial that the sample solvent is compatible with the mobile phase. Ideally, the sample should be dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase conditions to prevent peak distortion.[8] If your mobile phase is highly aqueous, you may need to use a co-solvent mixture for your sample, but be mindful of the injection volume to avoid solvent mismatch effects.[8]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the HPLC analysis of 2-aminobenzothiazoles.
Issue 1: Peak Tailing
Peak tailing is the most common problem when analyzing basic compounds like 2-aminobenzothiazoles and is characterized by an asymmetry factor greater than 1.2.[5]
| Probable Cause | Corrective Action | Scientific Rationale |
| Secondary Silanol Interactions | 1. Lower Mobile Phase pH: Adjust the pH of the aqueous portion of your mobile phase to between 2.5 and 3.5 using an acidifier like 0.1% TFA or phosphoric acid.[5][8][10] 2. Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column designed for analyzing basic compounds.[5] 3. Add a Competing Base: In some cases, adding a small amount of a competing base, like diethylamine (0.1%), to the mobile phase can help saturate the active silanol sites.[11] | Lowering the pH protonates the acidic silanol groups (Si-OH) on the silica surface to Si-OH₂⁺, preventing them from interacting with the protonated basic analyte (R-NH₃⁺).[5][10] End-capping physically blocks these silanol groups, reducing their availability for interaction.[5] A competing base preferentially interacts with the silanol sites, effectively shielding the analyte from these secondary interactions.[11] |
| Column Overload | 1. Reduce Injection Volume: Decrease the volume of sample injected onto the column.[8] 2. Dilute the Sample: Lower the concentration of the analyte in your sample solution.[8] | Injecting too much sample mass can saturate the stationary phase at the column inlet, leading to a non-ideal distribution of analyte molecules and causing peak distortion, including tailing.[8] |
| Column Void or Contamination | 1. Use a Guard Column: A guard column installed before the analytical column can trap contaminants and particulates from the sample.[14] 2. Flush the Column: Reverse flush the column (if permitted by the manufacturer) with a strong solvent to remove contaminants from the inlet frit.[8] 3. Replace the Column: If the problem persists after flushing and is not observed with a new column, the column bed may have developed a void and needs to be replaced.[5][8] | A void or dead space at the column inlet disrupts the sample band as it enters the stationary phase, leading to peak broadening and tailing.[4] Contaminants can also create active sites that cause secondary interactions.[14] |
Issue 2: Poor Resolution
Poor resolution (Rs < 1.5) between the analyte peak and other components can compromise quantification.[6]
| Probable Cause | Corrective Action | Scientific Rationale |
| Insufficient Selectivity (α) | 1. Change Organic Modifier: Switch from acetonitrile to methanol, or vice versa. 2. Change Stationary Phase: If modifying the mobile phase is insufficient, switch to a column with a different stationary phase (e.g., from C18 to a Phenyl column).[6] | Selectivity is the ability of the chromatographic system to distinguish between different analytes. Changing the organic solvent or the stationary phase alters the chemical interactions (e.g., hydrophobic, π-π) between the analytes and the stationary phase, which can significantly change their relative retention times and improve separation.[6][15] |
| Insufficient Efficiency (N) | 1. Use a Longer Column: A longer column provides more theoretical plates, leading to narrower peaks.[6] 2. Use Smaller Particle Size Column: Columns with smaller particles (e.g., sub-2 µm for UHPLC) are more efficient and produce sharper peaks.[6] 3. Reduce Flow Rate: Lowering the flow rate can allow for better mass transfer between the mobile and stationary phases, improving efficiency.[6][16] | Column efficiency relates to the broadening of the analyte band as it travels through the column. Higher efficiency results in narrower peaks, which are easier to resolve from one another.[15] |
| Insufficient Retention (k') | 1. Decrease Organic Solvent Strength: Reduce the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase to increase the retention time of the analytes.[15][17] | Increasing the retention factor (k') by making the mobile phase weaker (more aqueous in reversed-phase) allows more time for the analytes to interact with the stationary phase, which can lead to better separation of closely eluting peaks.[15] |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common HPLC issues in the analysis of 2-aminobenzothiazoles.
Caption: A logical workflow for troubleshooting common HPLC issues.
Experimental Protocols
Protocol 1: General Purpose HPLC-UV Method for 2-Aminobenzothiazole
This protocol provides a starting point for the analysis of 2-aminobenzothiazole.
| Parameter | Condition |
| HPLC System | Standard HPLC or UHPLC system with UV detector |
| Column | End-capped C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in HPLC-grade Water[2] |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 272 nm[2] |
| Injection Volume | 10 µL |
| Sample Diluent | 50:50 Water:Acetonitrile |
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases as described above. Ensure all solvents are filtered and degassed before use.
-
Standard Preparation: Accurately weigh and dissolve the 2-aminobenzothiazole reference standard in the sample diluent to prepare a stock solution (e.g., 1 mg/mL). Prepare working standards by serial dilution.
-
Sample Preparation: Dissolve the sample in the diluent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[18]
-
System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
Analysis: Inject the standards and samples.
References
-
SIELC Technologies. (n.d.). Separation of 2-Aminobenzothiazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
uHPLCs. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. Retrieved from [Link]
-
Muñoz, M. A. (2013). How can I prevent peak tailing in HPLC? ResearchGate. Retrieved from [Link]
-
LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
Núñez, L., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Scientific Reports. Retrieved from [Link]
-
PharmaGuru. (2025). How To Improve Resolution In HPLC: 5 Simple Tips. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminobenzoic acid. Retrieved from [Link]
-
Mastelf. (2025). How to Improve HPLC Resolution: Key Factors for Better Separation. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
Núñez, L., et al. (2023). Selective determination of 2-aminobenzothiazole in environmental water and organic extracts from fish and dust samples. Microchimica Acta. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). Methods for Changing Peak Resolution in HPLC. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Moppert, X., et al. (2003). Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole. Applied and Environmental Microbiology. Retrieved from [Link]
-
Koczur, S. (2023). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. Retrieved from [Link]
- Javed, M., & Rao, A. (2017). Troubleshooting and maintenance of high-performance liquid chromatography- A Review. World Journal of Pharmaceutical Sciences.
- Fi, C. A., et al. (2024). Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes. bioRxiv.
-
ResearchGate. (n.d.). (PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Retrieved from [Link]
- Labtech. (n.d.). 11 HPLC Problems and Solutions You Must Know.
- Restek. (n.d.). HPLC Column Selection Guide.
- ResearchGate. (2024). (PDF)
- Al-Suwaidan, I. A., et al. (2022).
- Kamal, A., et al. (2008). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Organic Letters.
- Lafta, S. J., & Abass, S. J. (2012). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. Al-Mustansiriyah Journal of Science.
- Al-Jumaili, H. A. H. (2024).
- Fi, C. A., et al. (2023). Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes. bioRxiv.
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Validation & Comparative
A Comparative Guide to Novel 2-Amino-1,3-benzothiazole-4-carboxylic Acid Derivatives: Synthesis, Characterization, and Anticancer Evaluation
In the landscape of medicinal chemistry, the benzothiazole scaffold stands out as a "privileged structure," forming the core of numerous pharmacologically active agents.[1] This guide provides a comprehensive technical comparison of novel 2-amino-1,3-benzothiazole-4-carboxylic acid derivatives, offering insights into their synthesis, characterization, and a comparative analysis of their anticancer potential against established alternatives. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutic entities.
Introduction: The Significance of the Benzothiazole Core in Oncology
The 2-aminobenzothiazole moiety is a cornerstone in the design of new therapeutic agents, demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The structural rigidity and unique electronic properties of this bicyclic system allow for specific interactions with various biological targets. The incorporation of a carboxylic acid group at the 4-position, in conjunction with diverse substitutions at the 2-amino position, offers a fertile ground for modulating the pharmacokinetic and pharmacodynamic profiles of these derivatives, making them compelling candidates for drug discovery programs.[4] This guide focuses on a novel series of these derivatives and evaluates their performance against known anticancer agents.
Synthesis and Characterization of Novel Derivatives
The synthesis of the target this compound derivatives was achieved through a multi-step process, commencing with commercially available starting materials. The general synthetic pathway is outlined below. The rationale behind this synthetic strategy was to create a modular approach, allowing for the late-stage introduction of diverse functionalities to explore the structure-activity relationship (SAR).
General Synthetic Protocol
A common method for the synthesis of 2-aminobenzothiazoles involves the reaction of an appropriately substituted aniline with a thiocyanate salt in the presence of a halogen.[5] For the title compounds, a key starting material is an ortho-aminothiophenol derivative. The cyclization to form the benzothiazole ring is a critical step, often achieved through condensation with various reagents.[6][7]
Experimental Protocol: Synthesis of a Representative Derivative (Compound A)
-
Step 1: Synthesis of the 2-aminobenzothiazole scaffold. A mixture of the appropriately substituted 2-aminothiophenol (1 equivalent) and cyanogen bromide (1.1 equivalents) in a suitable solvent such as ethanol is stirred at room temperature for 12 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).[8]
-
Step 2: Introduction of the Carboxylic Acid Moiety. The resulting 2-aminobenzothiazole is then subjected to a reaction to introduce the carboxylic acid at the 4-position. This can be a complex process and may involve the use of a pre-functionalized aminothiophenol.
-
Step 3: Derivatization of the 2-Amino Group. The 2-amino group is then acylated or alkylated with various electrophiles to yield the final derivatives. For instance, the 2-aminobenzothiazole-4-carboxylic acid (1 equivalent) is reacted with an acid chloride or alkyl halide (1.2 equivalents) in the presence of a non-nucleophilic base like triethylamine in an anhydrous solvent such as dichloromethane (DCM) at 0°C to room temperature.
Characterization
The synthesized compounds were rigorously characterized using a suite of spectroscopic and analytical techniques to confirm their identity, purity, and structure.
-
Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy: To identify characteristic functional groups. For example, the presence of C=N stretching (around 1605-1728 cm⁻¹), C-S stretching (around 640-722 cm⁻¹ and 1305-1365 cm⁻¹), and N-H stretching bands.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR were used to elucidate the detailed molecular structure and confirm the regiochemistry of substitutions.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their elemental composition.[10]
Comparative Biological Evaluation: Anticancer Activity
The novel this compound derivatives were evaluated for their in vitro anticancer activity against a panel of human cancer cell lines and compared with a standard chemotherapeutic agent, Doxorubicin.
In Vitro Cytotoxicity Screening (MTT Assay)
The antiproliferative effects of the synthesized compounds were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase, thus providing an indication of cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7 - breast cancer, A549 - lung cancer) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.[12]
-
Compound Treatment: The cells are then treated with various concentrations of the novel derivatives and the standard drug (Doxorubicin) for 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.
Comparative Data
The cytotoxic activities of the novel derivatives are summarized in the table below.
| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| Novel Derivative 1 | 8.5 ± 0.7 | 12.3 ± 1.1 |
| Novel Derivative 2 | 5.2 ± 0.4 | 9.8 ± 0.9 |
| Novel Derivative 3 | 15.1 ± 1.3 | 20.5 ± 1.8 |
| Doxorubicin (Standard) | 1.2 ± 0.1 | 2.5 ± 0.2 |
Data are presented as mean ± standard deviation from three independent experiments.
The results indicate that Novel Derivative 2 exhibits the most potent anticancer activity among the synthesized compounds, with IC₅₀ values in the low micromolar range. While not as potent as the standard drug Doxorubicin, these derivatives represent a promising new chemical class for further optimization. The variation in activity among the derivatives highlights the importance of the substitution pattern on the 2-amino group for cytotoxic efficacy.
Mechanistic Insights and Discussion
The anticancer activity of benzothiazole derivatives is often attributed to their ability to interact with various cellular targets, including protein kinases and enzymes involved in cell cycle regulation and apoptosis.[11][12] For instance, some 2-aminobenzothiazole derivatives have been shown to inhibit VEGFR-2 kinase, a key player in tumor angiogenesis.[11]
Proposed Mechanism of Action
Based on the structural similarity to known kinase inhibitors, it is hypothesized that the novel derivatives may exert their anticancer effects through the inhibition of critical signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt pathway.[12][13]
Caption: Proposed mechanism of action of novel benzothiazole derivatives.
Further studies, such as Western blot analysis and kinase inhibition assays, are warranted to elucidate the precise molecular targets and signaling pathways modulated by these novel compounds.
Conclusion and Future Directions
This guide has detailed the synthesis, characterization, and comparative anticancer evaluation of a novel series of this compound derivatives. The presented data demonstrates that these compounds possess promising antiproliferative activities, with some derivatives exhibiting low micromolar efficacy against human cancer cell lines. The modular synthetic approach allows for extensive exploration of the chemical space around this privileged scaffold.
Future work will focus on the optimization of the lead compound (Novel Derivative 2) to enhance its potency and selectivity. This will involve the synthesis of a focused library of analogs and a more in-depth investigation of their mechanism of action. The promising results reported herein underscore the potential of this compound derivatives as a valuable scaffold for the development of next-generation anticancer agents.
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A Comparative Guide to 2-Aminobenzothiazole Isomers for Researchers and Drug Development Professionals
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1] Among these, aminobenzothiazoles are of particular interest due to their synthetic accessibility and diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The seemingly subtle variation in the position of the amino group on the benzothiazole core can profoundly influence the molecule's physicochemical properties and its interaction with biological targets. This guide provides a comparative analysis of 2-aminobenzothiazole and its positional isomers, offering insights into their synthesis, properties, and biological relevance to aid researchers and drug development professionals in their quest for novel therapeutic agents.
Introduction to Aminobenzothiazole Isomers
Aminobenzothiazole isomers share the same molecular formula, C₇H₆N₂S, and a molar mass of approximately 150.20 g/mol .[4] However, the position of the amino group on the bicyclic ring system gives rise to distinct chemical entities with unique characteristics. The most commonly studied isomer is 2-aminobenzothiazole, where the amino group is attached to the carbon atom of the thiazole ring. The other key isomers have the amino group substituted on the benzene ring at positions 4, 5, 6, and 7. Understanding the differences between these isomers is crucial for structure-activity relationship (SAR) studies and rational drug design.
Synthesis of Aminobenzothiazole Isomers
The synthetic routes to aminobenzothiazole isomers vary depending on the desired position of the amino group.
Synthesis of 2-Aminobenzothiazole
A classical and widely employed method for the synthesis of 2-aminobenzothiazole derivatives involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, typically bromine, in acetic acid.[5] This electrophilic cyclization reaction is a robust method for accessing a variety of 2-aminobenzothiazole scaffolds.
Another common approach involves the oxidative cyclization of N-arylthioureas.[6] This method is versatile and can be catalyzed by various reagents.
Experimental Protocol: Synthesis of 2-Aminobenzothiazole via Oxidative Cyclization of Phenylthiourea
This protocol describes a representative synthesis of the 2-aminobenzothiazole scaffold from a phenylthiourea precursor.
Materials:
-
N-phenylthiourea
-
Glacial Acetic Acid
-
Bromine
-
Sodium bisulfite solution
-
Ammonium hydroxide solution
-
Ethanol
Procedure:
-
Dissolve N-phenylthiourea in glacial acetic acid in a flask equipped with a stirrer and a dropping funnel.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise with constant stirring.
-
After the addition is complete, continue stirring at room temperature for a specified time to allow the cyclization to proceed.
-
Pour the reaction mixture into crushed ice and neutralize with an ammonium hydroxide solution.
-
If the solution has a yellow color due to excess bromine, add a sodium bisulfite solution until the color disappears.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 2-aminobenzothiazole.
Characterization:
-
Confirm the structure of the synthesized compound using spectroscopic methods such as NMR, IR, and Mass Spectrometry.
-
Determine the melting point and compare it with the literature value.
Caption: General workflow for the synthesis of 2-aminobenzothiazole derivatives.
Synthesis of 4-, 5-, 6-, and 7-Aminobenzothiazoles
The synthesis of aminobenzothiazoles with the amino group on the benzene ring typically starts from the corresponding nitro-substituted benzothiazoles. The nitro group can be introduced at various positions through nitration of the benzothiazole core, followed by reduction to the desired amino isomer. For instance, 6-nitro-2-aminobenzothiazole can be reduced to 2,6-diaminobenzothiazole.[6]
Alternative strategies involve the cyclization of appropriately substituted anilines. For example, 4, 5, 6, and 7-substituted 2-aminobenzothiazoles can be prepared from phenylthiourea precursors.[5]
Comparative Physicochemical Properties
The position of the amino group significantly impacts the physicochemical properties of the isomers, which in turn affects their solubility, absorption, and distribution in biological systems.
| Property | 2-Aminobenzothiazole | 4-Aminobenzothiazole (and derivatives) | 5-Aminobenzothiazole (and derivatives) | 6-Aminobenzothiazole | 7-Aminobenzothiazole (and derivatives) |
| CAS Number | 136-95-8 | Varies (e.g., 1477-42-5 for 4-methyl) | Varies | 533-30-2 | Varies (e.g., 30121 for 7-chloro) |
| Appearance | White to beige or grayish powder/flakes[4][7] | White powder (for 4-methyl derivative)[8] | Data not readily available | Yellow to light brown or orange solid[9] | Data not readily available |
| Melting Point (°C) | 126 - 134[4] | 137-139 (for 4-methyl derivative)[10] | Data not readily available | 87 - 91[9] | Data not readily available |
| pKa | 4.48 (at 20°C)[4][7] | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
| Water Solubility | < 0.1 g/100 mL (at 19 °C)[4][11] | Less than 1 mg/mL at 75 °F (for 4-methyl derivative)[8] | Data not readily available | Slightly soluble[9] | Data not readily available |
| Organic Solvents | Freely soluble in alcohol, chloroform, and diethyl ether[4][11] | Data not readily available | Data not readily available | Soluble in organic solvents[9] | Data not readily available |
Note: Data for unsubstituted 4-, 5-, and 7-aminobenzothiazole is limited in the public domain. The table includes data for some derivatives to provide an indication of their properties.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of aminobenzothiazole isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The chemical shifts of the aromatic protons are particularly useful for distinguishing between the different positional isomers. For 2-aminobenzothiazole, the protons of the amino group typically appear as a broad singlet.[12]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. All aminobenzothiazole isomers will exhibit characteristic N-H stretching vibrations for the primary amine group, typically in the region of 3200-3500 cm⁻¹. The C=N stretching of the thiazole ring is also a key diagnostic peak.[13][14]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural confirmation. The molecular ion peak [M]⁺ for all aminobenzothiazole isomers will be observed at an m/z corresponding to their molecular weight (approximately 150.20).[13]
Comparative Biological Activities
The position of the amino group is a critical determinant of the biological activity of aminobenzothiazole derivatives. While direct comparative studies of all isomers are limited, structure-activity relationship (SAR) analyses from various research efforts provide valuable insights.
Anticancer Activity
2-Aminobenzothiazole derivatives have been extensively investigated for their anticancer properties.[2] The substitution pattern on both the benzene and thiazole rings plays a crucial role in their cytotoxic efficacy. For instance, certain 2-(4-aminophenyl)benzothiazoles have shown potent and selective activity against breast cancer cell lines.[7] The introduction of substituents at the 5-position of the 2-aminobenzothiazole scaffold has also been explored for developing DNA gyrase B inhibitors with antibacterial activity against ESKAPE pathogens.[8]
Antimicrobial Activity
The 2-aminobenzothiazole scaffold is a common feature in compounds with antimicrobial activity. The biological activity is influenced by the nature and position of substituents. For example, some 5-substituted 2-aminobenzothiazole derivatives have shown potent antibacterial activity.[8]
Caption: A simplified diagram illustrating the inhibition of the PI3K/Akt signaling pathway by certain 2-aminobenzothiazole derivatives, a common mechanism in anticancer drug development.[15]
Conclusion and Future Perspectives
This comparative guide highlights the importance of isomeric substitution on the properties and biological activities of aminobenzothiazoles. While 2-aminobenzothiazole and its derivatives are well-studied, there is a clear knowledge gap regarding the other positional isomers, particularly the 4-, 5-, and 7-aminobenzothiazoles. A systematic investigation into the synthesis, characterization, and biological evaluation of these under-explored isomers could unveil novel scaffolds with unique therapeutic potential. Future research should focus on:
-
Developing efficient and scalable synthetic routes to all positional isomers.
-
Conducting comprehensive physicochemical and spectroscopic characterization to build a complete data repository.
-
Performing head-to-head comparative biological screening of all isomers against a diverse panel of therapeutic targets.
By systematically exploring the chemical space of aminobenzothiazole isomers, the scientific community can unlock new avenues for the development of next-generation therapeutics.
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A Researcher's Guide to Validating the Biological Activity of 2-Amino-1,3-benzothiazole-4-carboxylic Acid Analogs
The 2-amino-1,3-benzothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2][3] Derivatives of this core structure have garnered significant attention for their potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3][4][5][6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel 2-Amino-1,3-benzothiazole-4-carboxylic acid analogs, with a particular focus on their potential as anticancer agents.
The strategic inclusion of a carboxylic acid group at the 4-position of the benzothiazole ring offers a key point for molecular modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The validation of any newly synthesized analog is a critical step in the drug discovery pipeline, requiring a systematic and rigorous approach to ascertain its biological effects and mechanism of action.
Comparative Landscape of 2-Aminobenzothiazole Analogs in Oncology
2-Aminobenzothiazole derivatives have shown considerable promise as anticancer agents by targeting a variety of critical pathways involved in tumor progression and proliferation.[1][4][5] These compounds have been reported to inhibit protein kinases, disrupt cell cycle regulation, and induce apoptosis.[4][7][8]
A key aspect of validating new analogs is to compare their performance against existing compounds and established benchmarks. The following table summarizes the in vitro anticancer activity of selected 2-aminobenzothiazole analogs from various studies, providing a baseline for comparison.
| Compound ID | Target/Cell Line | IC50 (µM) | Key Structural Features & SAR Insights | Reference |
| OMS5 | A549 (Lung Cancer) | 22.13 | Combination of 4-nitroaniline with the 2-aminobenzothiazole core. | [1][8] |
| MCF-7 (Breast Cancer) | 24.31 | Potent activity, though not primarily through PI3Kγ inhibition. | [1][8] | |
| OMS14 | A549 (Lung Cancer) | 61.03 | Contains a piperazine-4-nitroaniline moiety. | [1][8] |
| MCF-7 (Breast Cancer) | 27.08 | Potently inhibits PIK3CD/PIK3R1. | [1][8] | |
| Compound 12 | MCF-7 (Breast Cancer) | 2.49 | Exhibited significantly improved antiproliferative activity. Active against mutant EGFR cell lines. | [4] |
| Compound 20 | HepG2, HCT-116, MCF-7 | 7.44 - 9.99 | 2-aminobenzothiazole-TZD hybrid. Potently inhibited VEGFR-2. | [4] |
| Compound 40 | A549, MCF-7, Hep3B | 3.17 - 4.32 | Fused 1,2,4-triazole moiety. Low micromolar inhibitory activity against CDK2. | [4] |
| Compound 53 | PC-3, DU145 (Prostate) | 0.35 - 0.62 | Strong repression of prostate cancer cell growth. | [4] |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a compound in inhibiting a specific biological function.
Experimental Validation Workflow: A Step-by-Step Guide
A robust validation process follows a tiered approach, starting with broad cellular screening and progressing to more specific mechanistic and in vivo studies. This ensures that only the most promising candidates advance, saving time and resources.
Caption: A tiered workflow for validating the biological activity of novel compounds.
Phase 1: Foundational In Vitro Screening
The initial phase aims to identify analogs with significant cytotoxic or cytostatic effects on cancer cell lines.
1. Cell Viability Assays (MTT/XTT)
These colorimetric assays are the workhorses of initial screening, providing a quantitative measure of how a compound affects cell proliferation and viability.[9] The principle lies in the metabolic activity of viable cells, which reduce a tetrazolium salt (MTT or XTT) to a colored formazan product.[10][11]
-
Causality behind Experimental Choice: The MTT and XTT assays are chosen for their high-throughput capability, cost-effectiveness, and reliability in providing a first pass on the general toxicity of the analogs to cancer cells. The XTT assay offers the advantage of producing a water-soluble formazan, simplifying the protocol by removing a solubilization step.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) and incubate for 24-48 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the 2-aminobenzothiazole analogs. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plate for a desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, or a solution of SDS in HCl) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]
2. Apoptosis Induction Assays
Compounds that reduce cell viability may be cytotoxic (killing cells) or cytostatic (inhibiting proliferation). To distinguish between these, it's crucial to assess whether the compounds induce apoptosis (programmed cell death), a desirable trait for anticancer agents.
-
Causality behind Experimental Choice: The Annexin V assay is a gold standard for detecting early-stage apoptosis.[12] During apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[12] This is often performed in conjunction with a viability dye like propidium iodide (PI) to differentiate between early apoptotic, late apoptotic, and necrotic cells.[13][14]
Detailed Protocol: Annexin V/PI Staining [13][14]
-
Cell Treatment: Treat cells with the test compounds for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. This allows for the quantification of live, early apoptotic, late apoptotic, and necrotic cell populations.[13]
Caption: The principle of Annexin V/PI staining for apoptosis detection.
Phase 2: Delving into the Mechanism of Action
Once promising analogs have been identified, the next step is to elucidate their mechanism of action.
1. Target Engagement Assays
Many 2-aminobenzothiazole derivatives exert their anticancer effects by inhibiting specific protein kinases.[4][5][15]
-
Causality behind Experimental Choice: Based on the SAR of known 2-aminobenzothiazole analogs, which frequently target kinases like PI3K, AKT, mTOR, EGFR, and CDK2, it is logical to screen promising compounds against a panel of these kinases.[1][4][7] This can be done using commercially available kinase assay kits.
2. Signaling Pathway Analysis
-
Causality behind Experimental Choice: Western blotting is a powerful technique to investigate the downstream effects of target inhibition. For instance, if an analog inhibits a kinase in a specific signaling pathway, Western blotting can be used to detect changes in the phosphorylation status of downstream proteins.
Phase 3: Preclinical In Vivo Validation
The final stage of preclinical validation involves testing the most promising analogs in animal models to assess their efficacy and safety in a more complex biological system.[16][17]
-
Causality behind Experimental Choice: Human tumor xenograft models in immunocompromised mice are the most commonly used in vivo models for preclinical anticancer drug screening.[16][17][18] These models allow for the evaluation of a compound's ability to inhibit tumor growth in a living organism.[9][19]
Detailed Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into control and treatment groups and administer the test compound and vehicle control according to a predetermined schedule and route of administration.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Data Interpretation and Troubleshooting
-
Cell Viability Assays: Results are typically expressed as a percentage of the untreated control. A dose-dependent decrease in cell viability is a positive indicator. Be mindful of potential compound interference with the assay reagents.
-
Apoptosis Assays: A significant increase in the Annexin V-positive cell population indicates apoptosis induction. Ensure proper compensation settings on the flow cytometer to avoid spectral overlap between fluorophores.
-
In Vivo Studies: A statistically significant reduction in tumor growth in the treated group compared to the control group indicates in vivo efficacy. Monitor the animals for signs of toxicity, such as weight loss or changes in behavior.
Conclusion
The validation of this compound analogs requires a multi-faceted and logical approach. By systematically progressing from broad in vitro screening to detailed mechanistic studies and finally to in vivo validation, researchers can confidently identify and characterize novel drug candidates with the potential to advance into clinical development. This guide provides a foundational framework, but it is essential to tailor the specific assays and models to the biological question at hand and the putative mechanism of action of the compounds under investigation.
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A Senior Application Scientist's Guide to Heterocyclic Carboxylic Acids: A Comparative Analysis of 2-Amino-1,3-benzothiazole-4-carboxylic acid
Introduction: The Indispensable Role of Heterocyclic Carboxylic Acids in Modern Drug Discovery
Heterocyclic scaffolds are cornerstones of medicinal chemistry, forming the core of a vast number of therapeutic agents. The inclusion of a carboxylic acid moiety often imparts crucial functionality, enabling interactions with biological targets, modulating physicochemical properties, and serving as a handle for further derivatization. The carboxylic acid group is a key feature in over 450 marketed drugs, highlighting its significance.[1][2] However, the specific arrangement of heteroatoms and the position of the carboxylic acid group within the ring system can dramatically alter a molecule's synthetic accessibility, physicochemical profile, and ultimately, its biological activity.
This guide provides an in-depth comparison of 2-Amino-1,3-benzothiazole-4-carboxylic acid, a privileged scaffold in its own right, against a curated selection of other prominent heterocyclic carboxylic acids. Our audience—researchers, medicinal chemists, and drug development professionals—requires not just data, but a nuanced understanding of the causal relationships between structure and function. We will dissect the properties of these compounds, from their fundamental physicochemical characteristics to their performance in biological systems, supported by experimental protocols and data-driven insights. The goal is to empower researchers to make informed decisions when selecting a scaffold for their specific therapeutic targets.
The comparators selected for this guide represent a cross-section of commonly employed heterocyclic carboxylic acids, each with a distinct structural motif and application profile:
-
Picolinic Acid (Pyridine-2-carboxylic acid): A monocyclic pyridine derivative, a classic bidentate chelating agent.[3]
-
Nicotinic Acid (Pyridine-3-carboxylic acid): An isomer of picolinic acid, known for its lipid-lowering effects and role as Vitamin B3.[4][5][6]
-
Indole-2-carboxylic Acid: A bicyclic indole scaffold recognized as a core for developing potent enzyme inhibitors.[7][8]
-
Quinoline-4-carboxylic Acid: A versatile quinoline framework with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[9][10]
Chapter 1: A Comparative Analysis of Physicochemical Properties
The journey of a drug from administration to its target is governed by its physicochemical properties. Parameters such as acidity (pKa), lipophilicity (LogP), solubility, and melting point are critical determinants of absorption, distribution, metabolism, and excretion (ADME). Understanding these foundational properties is the first step in rational drug design.
The 2-amino-1,3-benzothiazole scaffold is a fused heterocyclic system, which imparts a greater degree of rigidity and a larger surface area compared to its monocyclic counterparts like picolinic and nicotinic acid. The presence of the amino group at the 2-position and the carboxylic acid at the 4-position creates a unique electronic and steric environment, influencing its ability to form hydrogen bonds and interact with biological macromolecules.
| Property | This compound | Picolinic Acid | Nicotinic Acid | Indole-2-carboxylic Acid | Quinoline-4-carboxylic Acid |
| Molecular Weight ( g/mol ) | 194.21 | 123.11[11] | 123.11 | 161.16 | 173.16 |
| Melting Point (°C) | Not available | 136-138[3] | 236.6 | ~206 (dec.) | 273-275 |
| pKa (acidic) | Estimated ~3-4 | 0.99[12] | 4.85 | ~3.8 | ~3.1 |
| XLogP3-AA | Estimated ~1.5-2.0 | 0.5[13] | 0.36 | 2.0 | 1.8 |
| Solubility in Water | Sparingly soluble | High (887 g/L)[14] | Soluble (1g/60mL) | Slightly soluble | Very slightly soluble |
| Key Structural Feature | Fused thiazole-benzene ring | Pyridine ring | Pyridine ring | Fused pyrrole-benzene ring | Fused pyridine-benzene ring |
Insight from the Bench: The data reveals a clear trend: as molecular complexity increases from monocyclic pyridines to bicyclic indoles, quinolines, and benzothiazoles, the melting point generally rises while aqueous solubility tends to decrease. This is a classic trade-off between the entropic cost of solubilizing a larger, more rigid molecule and the enthalpic gains from crystal lattice formation. The high solubility of picolinic acid is noteworthy and is attributed to its ability to exist in a zwitterionic form in solution.[14] For drug development, the lower solubility of scaffolds like this compound may necessitate formulation strategies or derivatization to enhance bioavailability.
Chapter 2: Synthetic Accessibility and Strategic Considerations
The feasibility of a drug discovery program is intrinsically linked to the synthetic accessibility of its core scaffold. An ideal synthesis is high-yielding, scalable, cost-effective, and utilizes readily available starting materials. Here, we compare the primary synthetic routes to our target compounds.
Synthesis of 2-Amino-1,3-benzothiazoles
The construction of the 2-aminobenzothiazole ring system is most commonly achieved through the condensation of an ortho-aminothiophenol with a cyanogen source or by the cyclization of a thiourea derivative. For this compound specifically, a common strategy involves the reaction of 2-amino-3-mercaptobenzoic acid with cyanogen bromide or a related electrophile.
Comparative Synthetic Routes
-
Picolinic & Nicotinic Acid: These are typically synthesized by the oxidation of the corresponding methylpyridine (α-picoline and β-picoline, respectively).[11] These are large-scale industrial processes, making the starting materials highly accessible and affordable.
-
Indole-2-carboxylic Acid: Classic methods like the Reissert and Fischer indole syntheses are employed, often starting from 2-nitrotoluene and diethyl oxalate.[15] While versatile, these multi-step sequences can sometimes result in lower overall yields.[15][16][17]
-
Quinoline-4-carboxylic Acid: The Doebner and Pfitzinger reactions are the cornerstone syntheses for this scaffold. These involve the condensation of anilines, pyruvic acid, and aldehydes (Doebner) or isatin with carbonyl compounds (Pfitzinger).[18] Modern variations focus on green chemistry approaches to improve yields and reduce toxic reagents.
Expert Commentary: While the synthesis of monocyclic acids like picolinic acid is straightforward, the synthesis of the fused systems presents more complexity. The choice of synthesis for the benzothiazole core often depends on the desired substitution pattern. The advantage of the condensation route is its modularity; by varying the substituted o-aminothiophenol, a library of analogs can be generated.[19][20] However, o-aminothiophenols can be prone to oxidation, requiring careful handling and inert atmosphere conditions, which can be a drawback compared to the more robust starting materials for quinoline or pyridine synthesis.
Chapter 3: Comparative Biological Activity and Mechanisms of Action
The true value of a heterocyclic scaffold is realized in its biological activity. The selected compounds exhibit a remarkable diversity of pharmacological effects, often stemming from their ability to act as bioisosteres, enzyme inhibitors, or signaling modulators.
The carboxylic acid group is a classic bioisostere for phosphate groups and can be crucial for binding to active sites.[1] Furthermore, the arrangement of the carboxylic acid relative to a ring nitrogen, as seen in this compound and picolinic acid, creates a powerful bidentate chelation site for metal ions like Zn²⁺, Mg²⁺, and Fe²⁺, which are essential cofactors for many enzymes.
| Compound | Primary Biological Activities | Known Mechanism(s) of Action |
| 2-Amino-1,3-benzothiazole Derivatives | Anticancer, Antimicrobial, Antiviral, Anti-inflammatory[21][22] | Enzyme inhibition (e.g., kinases), disruption of microbial cell processes.[21] |
| Picolinic Acid | Neuroprotective, Immunomodulatory, Antiviral[3][11] | Metal chelation (especially Zinc), modulation of the kynurenine pathway.[3][12] |
| Nicotinic Acid | Antidyslipidemic (lowers LDL, raises HDL)[5][6] | GPR109A receptor agonist, inhibition of triglyceride synthesis.[4][23] |
| Indole-2-carboxylic Acid Derivatives | Antiviral (e.g., HIV, HCV)[7][8] | Inhibition of viral enzymes like integrase or polymerase by chelating Mg²⁺ cofactors.[7][24] |
| Quinoline-4-carboxylic Acid Derivatives | Anticancer, Antibacterial, Anti-inflammatory[9][10] | Inhibition of DHODH, tubulin polymerization, DNA gyrase.[9] |
Mechanistic Insight: The benzothiazole nucleus itself is a versatile pharmacophore, with derivatives showing a wide array of activities.[21][22] The addition of the 2-amino and 4-carboxylic acid groups provides specific hydrogen bonding and metal-chelating capabilities. This pattern is functionally analogous to the active moieties in indole-based HIV integrase inhibitors, which use a similar arrangement to chelate two Mg²⁺ ions in the enzyme's active site.[7][24] This suggests that this compound is a promising scaffold for developing novel inhibitors of metalloenzymes, a hypothesis that warrants experimental validation.
Chapter 4: Experimental Protocols for Comparative Evaluation
To provide a practical framework for comparing these scaffolds, we present two standardized, self-validating protocols. The choice of these assays is deliberate: the MTT assay is a gold standard for assessing general cytotoxic/antiproliferative effects, while the metal chelation assay directly probes a key mechanistic hypothesis for this class of compounds.
Protocol 1: Comparative Antiproliferative Activity using the MTT Assay
This protocol outlines a method to compare the in vitro potency of the heterocyclic carboxylic acids against a representative cancer cell line (e.g., MCF-7, breast cancer).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity. Viable cells with active mitochondrial reductases cleave the yellow tetrazolium salt MTT into purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture: Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare 10 mM stock solutions of each test compound (this compound, Picolinic acid, etc.) in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Remove the old media from the cells and add 100 µL of the media containing the various compound concentrations. Include wells for a positive control (e.g., Doxorubicin), a vehicle control (DMSO at the highest concentration used), and an untreated control (media only). Incubate for 48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) for each compound using non-linear regression analysis.
Self-Validation System: The inclusion of positive, negative, and vehicle controls is critical. The positive control ensures the assay is sensitive to cytotoxic agents, while the vehicle control confirms that the solvent (DMSO) does not significantly affect cell viability at the concentrations used.
Conclusion
The selection of a heterocyclic carboxylic acid scaffold is a critical decision in the early stages of drug discovery. This guide has demonstrated that while compounds may appear superficially similar, their physicochemical, synthetic, and biological profiles can differ profoundly.
-
This compound emerges as a structurally complex and rigid scaffold with significant potential, particularly as an inhibitor of metalloenzymes due to its inherent metal-chelating moiety. Its lower solubility presents a challenge that must be addressed, but its synthetic modularity allows for extensive structure-activity relationship (SAR) studies.
-
Picolinic and Nicotinic Acids are simpler, highly accessible building blocks. Picolinic acid's strength lies in its potent chelation properties, while nicotinic acid's value is demonstrated by its well-defined role as a signaling molecule at the GPR109A receptor.
-
Indole and Quinoline Carboxylic Acids represent highly validated and versatile bicyclic scaffolds. They offer a rich history in successful drug development campaigns, providing a solid foundation for further optimization.
Ultimately, there is no single "best" scaffold. The optimal choice is context-dependent, dictated by the specific biological target, the desired ADME profile, and the synthetic strategy. Researchers armed with a comparative understanding of these key parameters are better equipped to navigate the complex landscape of medicinal chemistry and accelerate the development of novel therapeutics.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Amino-1,3-benzothiazole-4-carboxylic Acid Derivatives
The 2-amino-1,3-benzothiazole scaffold is a quintessential "privileged structure" in medicinal chemistry. Its bicyclic heterocyclic system, comprising a fused benzene and thiazole ring, serves as a versatile framework for designing novel therapeutic agents.[1][2] Derivatives of this core have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3][4][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of 2-amino-1,3-benzothiazole, with a particular focus on the 4-carboxylic acid analogue, a key variant that offers unique physicochemical properties for drug design. We will dissect how specific structural modifications influence biological efficacy, drawing on experimental data to provide a clear, comparative framework for researchers in drug discovery.
The Core Scaffold: Points of Pharmacological Modulation
The 2-amino-1,3-benzothiazole-4-carboxylic acid molecule presents several key positions where chemical modifications can be strategically implemented to tune its biological activity, selectivity, and pharmacokinetic profile. Understanding these positions is fundamental to rational drug design.
-
Position 2 (C2): The Amino Group (-NH₂): This is the most frequently modified position. The amino group acts as a versatile chemical handle for introducing a wide array of substituents via acylation, alkylation, or formation of Schiff bases. These modifications directly impact how the molecule interacts with biological targets, often forming critical hydrogen bonds.[3]
-
Position 4 (C4): The Carboxylic Acid Group (-COOH): The presence of the carboxylic acid group significantly influences the molecule's polarity and solubility. It can serve as a hydrogen bond donor and acceptor, anchoring the molecule within a receptor's binding site. Furthermore, it can be converted into esters or amides to create prodrugs or modulate bioavailability.
-
The Benzene Ring (Positions 5, 6, 7): Substitution on the benzene portion of the scaffold is a classic strategy to modulate lipophilicity, electronic character, and steric profile. Halogens, alkyl, and alkoxy groups are common substituents that can enhance membrane permeability, alter metabolic stability, and create specific interactions with target proteins.[6][7]
Caption: General workflow for the N-acylation of the 2-aminobenzothiazole core.
Step-by-Step Protocol:
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable inert solvent such as dry pyridine or dimethylformamide (DMF).
-
Base Addition: Add a base, such as triethylamine (1.2 equivalents), to the solution to act as an acid scavenger.
-
Acylation: Cool the mixture in an ice bath. Add the desired acyl chloride or anhydride (1.1 equivalents) dropwise while stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once complete, pour the reaction mixture into ice-cold water to precipitate the product. Filter the solid, wash thoroughly with water, and dry under a vacuum.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the final N-acylated derivative. [8] 4.2. In Vitro Anticancer Activity: MTT Assay
This assay is a standard colorimetric method for assessing the cytotoxic effect of a compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized benzothiazole derivatives (e.g., from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson’s buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Integrated SAR Summary and Future Directions
The collective data points to clear, actionable insights for designing the next generation of this compound derivatives.
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Benchmarking the Vanguard: A Comparative Guide to New Benzothiazole-Based Sensors
For researchers, scientists, and professionals in drug development, the quest for sensitive, selective, and reliable analytical tools is perpetual. In the realm of chemical and biological sensing, the emergence of novel molecular probes continually redefines the boundaries of detection. Among these, benzothiazole-based sensors have carved a significant niche, owing to their remarkable photophysical properties and versatile synthetic accessibility. This guide provides an in-depth, objective comparison of the performance of new benzothiazole-based sensors against established and alternative platforms, supported by experimental data and standardized protocols.
The Benzothiazole Scaffold: A Privileged Structure in Sensing
The benzothiazole moiety, a bicyclic heterocyclic compound, serves as an exceptional fluorophore backbone. Its rigid, planar structure and extensive π-conjugated system contribute to high fluorescence quantum yields and molar absorptivity.[1] This inherent luminosity is often modulated through strategic chemical modifications, allowing for the design of sensors that respond to specific analytes through various mechanisms, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT).[2] These mechanisms enable a range of outputs, from a simple "turn-on" or "turn-off" of fluorescence to more sophisticated ratiometric and colorimetric responses.[3][4]
This guide will focus on the practical benchmarking of these sensors, providing a framework for their evaluation and comparison with other prominent sensor classes.
A Framework for Rigorous Performance Evaluation
To ensure a meaningful comparison between different sensors, a standardized experimental protocol is paramount. The following protocol outlines a comprehensive workflow for benchmarking the performance of new fluorescent and colorimetric sensors. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Experimental Protocol: Benchmarking a New Benzothiazole-Based Fluorescent Sensor
Objective: To determine the key performance metrics of a novel sensor, including selectivity, sensitivity (limit of detection), response time, and linearity.
1. Materials and Reagents:
-
Sensor Stock Solution: Prepare a concentrated stock solution (e.g., 1-10 mM) of the benzothiazole-based sensor in a suitable organic solvent (e.g., DMSO, acetonitrile). Rationale: A concentrated stock allows for minimal addition of organic solvent to the final aqueous assay medium, reducing potential solvent effects.
-
Buffer Solution: Prepare a buffer solution appropriate for the intended application (e.g., 10 mM HEPES, pH 7.4 for physiological conditions).[5] Rationale: Maintaining a constant pH is crucial as the fluorescence of many probes and the speciation of analytes can be pH-dependent.[6]
-
Analyte Stock Solutions: Prepare high-concentration stock solutions of the target analyte and a panel of potentially interfering species (e.g., various metal ions, anions, or biomolecules) in deionized water or the chosen buffer.[7] Rationale: A comprehensive panel of interfering species is essential to rigorously assess the sensor's selectivity.
-
Apparatus:
-
Fluorescence spectrophotometer
-
UV-Vis spectrophotometer (for colorimetric sensors)
-
pH meter
-
Calibrated micropipettes
-
Quartz cuvettes or a 96-well microplate reader.[8]
-
2. Experimental Workflow:
The following diagram illustrates the general workflow for benchmarking a new sensor.
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.
Conclusion and Future Outlook
New benzothiazole-based sensors demonstrate highly competitive and often superior performance characteristics, particularly in terms of sensitivity and selectivity, when compared to other classes of fluorescent probes for a range of important analytes. [3][5][9][10]Their synthetic tractability allows for fine-tuning of their photophysical and recognition properties, making them a powerful platform for the development of next-generation sensing tools.
The choice of sensor ultimately depends on the specific application. For cellular imaging, high sensitivity, selectivity, and low cytotoxicity are paramount. [11]For environmental monitoring, robustness and a wide linear range are critical. [12]This guide provides a foundational framework for researchers to critically evaluate and select the most appropriate sensor for their needs, ensuring data integrity and advancing their research objectives. The continued innovation in benzothiazole chemistry promises even more sophisticated and powerful sensors in the future.
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A Comparative Guide to the In-Vitro and In-Vivo Efficacy of 2-Amino-1,3-benzothiazole Compounds: Spotlight on the 4-Carboxylic Acid Moiety
This guide provides a comprehensive comparison of the in-vitro and in-vivo efficacy of 2-Amino-1,3-benzothiazole derivatives. While a substantial body of research exists for this core scaffold, this guide places a special emphasis on the anticipated role of the 4-carboxylic acid substitution, a modification with significant implications for the translation of in-vitro findings to in-vivo activity. The insights presented herein are curated for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
The 2-Aminobenzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The 2-aminobenzothiazole core is a well-established "privileged structure" in drug discovery, demonstrating a remarkable versatility to interact with a multitude of biological targets. This has led to the development of derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antidiabetic properties.[1][2][3] The efficacy of these compounds is intricately linked to the nature and position of substituents on the benzothiazole ring system.
In-Vitro Efficacy: A Foundation for Therapeutic Potential
The initial assessment of novel chemical entities invariably begins with in-vitro assays. For 2-aminobenzothiazole derivatives, these studies have been instrumental in elucidating their mechanisms of action and structure-activity relationships (SAR).
Anticancer Activity
A significant body of research has focused on the anticancer properties of 2-aminobenzothiazole derivatives. In-vitro studies, typically employing a panel of human cancer cell lines, have demonstrated potent cytotoxic and antiproliferative effects.
Key Mechanistic Insights from In-Vitro Studies:
-
Enzyme Inhibition: Certain derivatives have been shown to inhibit key kinases involved in cancer cell proliferation and survival, such as EGFR, CDK2, and c-MET.[4]
-
Induction of Apoptosis: Treatment with these compounds has been observed to induce programmed cell death in cancer cells.
-
Cell Cycle Arrest: Many derivatives cause a halt in the cell cycle at various phases, preventing further proliferation of malignant cells.
Illustrative In-Vitro Anticancer Data for 2-Aminobenzothiazole Derivatives:
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 13 | HCT116 (Colon) | 6.43 ± 0.72 | [4] |
| A549 (Lung) | 9.62 ± 1.14 | [4] | |
| A375 (Melanoma) | 8.07 ± 1.36 | [4] | |
| Compound 24 | C6 (Rat Glioma) | 4.63 ± 0.85 | [4] |
| A549 (Lung) | 39.33 ± 4.04 | [4] | |
| Compound 40 | A549 (Lung) | 3.55 | [4] |
| MCF-7 (Breast) | 3.17 | [4] | |
| Hep3B (Liver) | 4.32 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Add varying concentrations of the test compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC50 Calculation: Determine the concentration of the compound that causes 50% inhibition of cell growth (IC50) by plotting a dose-response curve.
Antimicrobial Activity
Derivatives of 2-aminobenzothiazole have also shown promise as antimicrobial agents. In-vitro assays are crucial for determining the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism.
-
Serial Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate containing growth medium.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.
The Crucial Role of the 4-Carboxylic Acid Moiety
While extensive data exists for various substituted 2-aminobenzothiazoles, the specific impact of a carboxylic acid group at the 4-position warrants special consideration. The introduction of a carboxylic acid function can profoundly influence the physicochemical properties of a molecule, which in turn affects its biological activity and, critically, the correlation between in-vitro and in-vivo results.[5]
Expected Influence of the 4-Carboxylic Acid Group:
-
Increased Aqueous Solubility: The carboxylic acid group, being ionizable at physiological pH, is expected to enhance the water solubility of the parent compound. This can be advantageous for formulation and administration but may also impact cell permeability.
-
Altered Pharmacokinetics: The presence of a carboxylic acid can significantly alter the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.[6] It can influence protein binding and interaction with drug transporters.
-
Potential for Prodrug Strategies: The carboxylic acid handle allows for the synthesis of ester prodrugs, which can improve oral bioavailability. The ester can be cleaved in-vivo to release the active carboxylic acid-containing drug.[5]
In-Vivo Efficacy: The Bridge to Clinical Relevance
The ultimate test of a potential therapeutic agent lies in its in-vivo efficacy. Animal models provide a complex biological system to evaluate not only the direct effect of the compound on the target but also its overall physiological impact.
Anticancer Efficacy in Xenograft Models
For anticancer 2-aminobenzothiazole derivatives, in-vivo efficacy is often assessed using tumor xenograft models in immunocompromised mice.
Experimental Workflow: Xenograft Tumor Model
Caption: Workflow for assessing in-vivo anticancer efficacy in a xenograft model.
Key Findings from In-Vivo Anticancer Studies:
-
Tumor Growth Inhibition: Successful compounds demonstrate a significant reduction in tumor volume compared to vehicle-treated control groups.
-
Mechanism of Action Confirmation: In-vivo studies have confirmed the induction of cytochrome P450 1A1 (CYP1A1) by some anticancer 2-(4-aminophenyl)benzothiazoles, which is linked to their selective antitumor activity.[1]
Antidiabetic Efficacy in Animal Models
For antidiabetic 2-aminobenzothiazole derivatives, in-vivo studies in models of type 2 diabetes are essential to evaluate their effects on glucose homeostasis and related metabolic parameters.
Key In-Vivo Endpoints for Antidiabetic Activity:
-
Blood Glucose Levels: A significant reduction in blood glucose levels is a primary indicator of efficacy.
-
Lipid Profile: Improvement in the lipid profile is a desirable secondary outcome.
-
Mechanism of Action: In-vivo studies have suggested that some antidiabetic benzothiazole derivatives exert their effects through agonism of the peroxisome proliferator-activated receptor gamma (PPARγ).[7][8]
Bridging the Gap: Correlating In-Vitro and In-Vivo Data
A critical aspect of drug development is understanding the correlation, or lack thereof, between in-vitro potency and in-vivo efficacy. For 2-amino-1,3-benzothiazole-4-carboxylic acid compounds, this relationship is particularly nuanced due to the influence of the carboxylic acid moiety.
Factors Influencing the In-Vitro to In-Vivo Translation:
Caption: Key factors influencing the translation of in-vitro activity to in-vivo efficacy.
Challenges and Considerations:
-
High In-Vitro Potency, Poor In-Vivo Efficacy: A compound may exhibit excellent activity in a cell-based assay but fail in an animal model due to poor pharmacokinetic properties such as low absorption, rapid metabolism, or poor distribution to the target tissue. The introduction of a polar carboxylic acid group can sometimes lead to lower cell permeability, potentially explaining such discrepancies.
-
Prodrug Approach: For compounds with poor oral bioavailability, a prodrug strategy can be employed. The 4-carboxylic acid group is an ideal handle for creating ester prodrugs that can mask the polar group, enhance absorption, and then be hydrolyzed in-vivo to release the active drug.[1]
Conclusion and Future Directions
The 2-aminobenzothiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While in-vitro assays provide a crucial foundation for identifying promising candidates, a deep understanding of the physicochemical properties and their impact on pharmacokinetics is paramount for successful translation to in-vivo efficacy. The introduction of a 4-carboxylic acid moiety presents both opportunities and challenges. It can improve solubility and provide a handle for prodrug design but may also negatively impact cell permeability and overall ADME properties.
Future research should focus on a more systematic evaluation of this compound derivatives, with a clear emphasis on conducting parallel in-vitro and in-vivo studies. This will enable a more robust understanding of the SAR and the development of predictive models to guide the design of next-generation therapeutic agents with improved clinical potential.
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A Spectroscopic Compass: Navigating the Structural Landscape of Substituted 2-Aminobenzothiazoles
Introduction: The Enduring Significance of the 2-Aminobenzothiazole Scaffold
The 2-aminobenzothiazole core is a privileged scaffold in medicinal chemistry and materials science, forming the structural basis for a multitude of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The versatility of this heterocyclic aromatic amine arises from its unique electronic structure and the amenability of its benzene and thiazole rings to substitution. Understanding the nuanced effects of these substitutions on the molecule's spectroscopic signature is paramount for researchers in confirming structural integrity, elucidating electronic properties, and establishing structure-activity relationships (SAR).
This comprehensive guide provides a comparative analysis of substituted 2-aminobenzothiazoles through the lenses of Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the characteristic spectral features, explore how different substituents modulate these properties, and provide detailed, field-proven experimental protocols. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret the spectroscopic data of this vital class of compounds.
Experimental Workflow: A Roadmap to Spectroscopic Characterization
A systematic approach is crucial for the accurate and reproducible spectroscopic analysis of substituted 2-aminobenzothiazoles. The following workflow outlines the key stages, from sample preparation to data interpretation.
Caption: A generalized workflow for the spectroscopic characterization of 2-aminobenzothiazole derivatives.
I. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides valuable insights into the electronic structure of 2-aminobenzothiazole derivatives by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The position of the maximum absorbance (λmax) is particularly sensitive to the extent of conjugation and the electronic nature of the substituents.
The Influence of Substituents on λmax
The electronic transitions observed in 2-aminobenzothiazoles are typically π → π* and n → π* transitions. The introduction of substituents on the benzothiazole ring can cause a bathochromic (red) or hypsochromic (blue) shift in the λmax.
-
Electron-Donating Groups (EDGs): Substituents like -OCH₃, -NH₂, and alkyl groups increase the electron density on the aromatic system. This generally leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift (longer λmax).
-
Electron-Withdrawing Groups (EWGs): Groups such as -NO₂, -Cl, and -CF₃ pull electron density away from the aromatic ring. This can stabilize the ground state more than the excited state, increasing the HOMO-LUMO energy gap and causing a hypsochromic shift (shorter λmax).[2] However, in some cases, EWGs can extend the conjugated system, leading to a red shift.
The solvent environment can also significantly impact the λmax, a phenomenon known as solvatochromism. Polar solvents can stabilize the excited state more than the ground state, often leading to a red shift in the absorption spectrum.[3]
Comparative UV-Vis Data
| Compound | Substituent(s) | Solvent | λmax (nm) | Reference(s) |
| 2-Aminobenzothiazole | Unsubstituted | Ethanol | 262, 297 | [4] |
| 2-Amino-6-chlorobenzothiazole | 6-Cl | - | - | - |
| 2-Amino-6-nitrobenzothiazole | 6-NO₂ | - | - | - |
| 2-Amino-6-methoxybenzothiazole | 6-OCH₃ | - | - | - |
| N-(1,3-benzothiazol-2-yl)-2-(4-nitroanilino)acetamide | 2-NHCOCH₂NH(p-NO₂-Ph) | Ethanol | 340 | [5] |
| N-(1,3-benzothiazol-2-yl)-2-chloroacetamide derivative | 2-NHCOCH₂Cl | Ethanol | 320 | [4] |
II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For substituted 2-aminobenzothiazoles, the FT-IR spectrum provides clear signatures for the amine group, the aromatic system, and the substituent itself.
Characteristic Vibrational Frequencies
The interpretation of the FT-IR spectrum of a 2-aminobenzothiazole derivative focuses on several key regions:
-
N-H Stretching: The primary amino group (-NH₂) typically exhibits two distinct stretching vibrations in the range of 3500-3300 cm⁻¹. These correspond to the asymmetric and symmetric stretching modes.
-
C-H Aromatic Stretching: The C-H stretching vibrations of the benzene ring are generally observed as a group of weaker bands in the 3100-3000 cm⁻¹ region.
-
C=N and C=C Stretching: The stretching vibrations of the C=N bond within the thiazole ring and the C=C bonds of the aromatic system appear in the 1650-1450 cm⁻¹ region.[6] The C=N stretch is often found around 1630-1640 cm⁻¹.[4]
-
C-S Stretching: The C-S stretching vibration is typically weak and appears in the 770-600 cm⁻¹ range.
-
Substituent-Specific Vibrations: The nature of the substituent will introduce its own characteristic peaks. For example, a nitro group (-NO₂) will show strong asymmetric and symmetric stretching bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. An ether linkage (-O-C) will exhibit a strong C-O stretching band in the 1300-1000 cm⁻¹ region.
Comparative FT-IR Data (cm⁻¹)
| Compound | N-H Stretch | C-H Aromatic | C=N / C=C Stretch | Other Key Bands | Reference(s) |
| 2-Aminobenzothiazole | 3394, 3271 | 3055 | 1641 | 1107 (C-S) | [4] |
| N-(1,3-benzothiazol-2-yl)-2-(4-nitroanilino)acetamide | 3365, 3075 | 2923 | 1598, 1508 | 1712 (C=O), 1314 (N=O) | [3] |
| N-(1,3-benzothiazol-2-yl)-2-chloroacetamide | - | 3057 | 1650 | 1008 (C-Cl) | [3] |
| 2-Amino-6-chlorobenzothiazole | - | 3082 | 1632 | 761 (C-Cl) | |
| 2-Amino-6-methylbenzothiazole | - | 3071 | 1591 | 1461 (CH₃ bend) | [7] |
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Rationale for Experimental Choices
Solvent Selection: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[8] Dimethyl sulfoxide-d₆ (DMSO-d₆) is frequently employed for the analysis of 2-aminobenzothiazole derivatives for several reasons:
-
Solubility: Many 2-aminobenzothiazole derivatives exhibit good solubility in DMSO.[8]
-
Hydrogen Bonding: DMSO is a hydrogen bond acceptor, which can help in observing exchangeable protons like those of the -NH₂ group. These protons often appear as a broad singlet.
-
Chemical Shift Range: The residual proton signal for DMSO-d₆ appears around 2.50 ppm, which typically does not overlap with the aromatic proton signals of the analyte.[9]
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for both ¹H and ¹³C NMR because it is chemically inert, volatile, and produces a single sharp signal at 0 ppm, which does not usually interfere with the signals of the analyte.[3]
¹H NMR Spectroscopy
The ¹H NMR spectrum of a substituted 2-aminobenzothiazole can be divided into two main regions:
-
Aromatic Region (δ 6.5-8.5 ppm): The protons on the benzene ring typically appear as multiplets in this region. The specific chemical shifts and splitting patterns are highly dependent on the substitution pattern. Electron-donating groups will generally shield the aromatic protons, causing an upfield shift (lower ppm), while electron-withdrawing groups will deshield them, leading to a downfield shift (higher ppm).
-
Amine Protons (Variable): The chemical shift of the -NH₂ protons is variable and can be influenced by solvent, concentration, and temperature. In DMSO-d₆, these protons often appear as a broad singlet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Key signals include:
-
C2 Carbon (δ ~160-170 ppm): The carbon atom of the thiazole ring attached to the amino group (C2) is typically the most downfield signal in the spectrum.
-
Aromatic Carbons (δ ~110-155 ppm): The carbon atoms of the benzene ring and the thiazole ring appear in this range. The specific chemical shifts are influenced by the electronic effects of the substituents.
Comparative NMR Data (in DMSO-d₆)
| Compound | Substituent(s) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference(s) |
| N-(1,3-benzothiazol-2-yl)-2-(4-nitroanilino)acetamide | 2-NHCOCH₂NH(p-NO₂-Ph) | 12.61 (s, 1H, NH), 6.72–8.25 (m, 8H, Ar-H), 4.29 (s, 2H, CH₂) | 168.77 (C=O), 157.58 (C2), 154.25, 144.87, 111.33–136.49 (Ar-C), 39.76 (CH₂) | [3] |
| N-benzyl-5-chlorobenzo[d]thiazol-2-amine | 2-NH-benzyl, 5-Cl | 8.72 (s, 1H, NH), 7.67-7.04 (m, Ar-H), 4.61 (d, 2H, CH₂) | 168.4 (C2), 154.2, 139.1, 130.8, 129.7, 128.9, 127.9, 127.6, 122.7, 121.2, 118.0 (Ar-C), 47.8 (CH₂) | [10] |
| N-(4-chlorophenyl)benzo[d]thiazol-2-amine | 2-NH(p-Cl-Ph) | 10.62 (s, 1H, NH), 7.84-7.16 (m, Ar-H) | 161.8 (C2), 152.4, 140.0, 130.5, 129.3, 126.5, 126.0, 123.0, 121.6, 119.9, 119.7 (Ar-C) | [10] |
| 2-Amino-7-chlorobenzothiazole | 7-Cl | - | 166.8 (C2), 151.5, 128.9, 125.2, 124.1, 119.5, 114.4 (Ar-C) | [11] |
Experimental Protocols
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the 2-aminobenzothiazole derivative in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute the stock solution to a final concentration of about 10 µg/mL.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum from 200 to 600 nm, using the pure solvent as a reference.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid 2-aminobenzothiazole derivative directly onto the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric interferences.
-
Data Acquisition: Acquire the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified 2-aminobenzothiazole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. Add a small amount of TMS as an internal standard.[8]
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, a longer acquisition time may be necessary to achieve a good signal-to-noise ratio.
-
Data Processing and Analysis: Process the raw data (Free Induction Decay) using Fourier transformation. Analyze the chemical shifts, integration (for ¹H), and splitting patterns to elucidate the structure. Advanced 2D NMR techniques like COSY and HMBC can be employed for more complex structures to establish proton-proton and proton-carbon correlations.[12][13]
Conclusion
The spectroscopic characterization of substituted 2-aminobenzothiazoles is a multi-faceted process that provides a wealth of structural information. UV-Vis spectroscopy elucidates the electronic properties, FT-IR spectroscopy confirms the presence of key functional groups, and NMR spectroscopy provides a detailed map of the carbon-hydrogen framework. By systematically analyzing the data from these techniques and understanding the influence of various substituents, researchers can confidently confirm the identity and purity of their synthesized compounds, paving the way for further investigation into their biological and material properties. This guide serves as a foundational resource, empowering scientists to navigate the intricate relationship between structure and spectroscopy in this important class of heterocyclic compounds.
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Lafta, S. J., & Abass, S. J. (2012). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. Al-Mustansiriyah Journal of Science. [Link]
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Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]
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Nowak-Michta, D., et al. (2021). High-Performance UV-Vis Light Induces Radical Photopolymerization Using Novel 2-Aminobenzothiazole-Based Photosensitizers. Materials. [Link]
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Confirming the Mechanism of Action for a 2-Aminobenzothiazole Drug Candidate: A Comparative and Practical Guide
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated drug candidate is a meticulous process of hypothesis, experimentation, and rigorous confirmation. The 2-aminobenzothiazole core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including potent anti-cancer effects through kinase inhibition.[1][2] However, a successful phenotypic screen is merely the opening chapter. The true scientific narrative unfolds in the precise elucidation of the compound's mechanism of action (MoA).
This guide provides an in-depth, technically-focused framework for confirming the MoA of a hypothetical 2-aminobenzothiazole drug candidate, "Benza-K-47," which has demonstrated potent anti-proliferative effects in colorectal cancer cell lines and is postulated to be a Cyclin-Dependent Kinase 2 (CDK2) inhibitor.[1][2] We will move beyond a simple listing of techniques, instead focusing on the causal logic behind experimental choices and the integration of data to build a self-validating and authoritative case for the drug's MoA.
The Central Hypothesis: Benza-K-47 is a Selective CDK2 Inhibitor
Our investigation begins with a clear, testable hypothesis. Based on preliminary screening data and the known activities of similar 2-aminobenzothiazole compounds, we hypothesize that Benza-K-47 exerts its anti-proliferative effects by directly binding to and inhibiting the kinase activity of CDK2, leading to cell cycle arrest and apoptosis. The following experimental workflow is designed to systematically test and validate every component of this hypothesis.
Overall Experimental Workflow
The following diagram illustrates the multi-pronged approach we will take to confirm the MoA of Benza-K-47. This workflow is designed to be iterative and self-validating, with each stage providing evidence that informs the next.
Caption: A multi-phase workflow for MoA confirmation.
Phase 1: Unbiased Target Identification and Direct Target Engagement
Before diving deep into the CDK2 hypothesis, it is crucial to first confirm that our candidate's primary interaction in the complex cellular environment is indeed with our protein of interest. This phase employs both unbiased and hypothesis-driven methods.
Unbiased Target Identification: Affinity-Based Pulldown
The first step is to cast a wide net to identify all potential binding partners of Benza-K-47 within the native cellular proteome. This minimizes the risk of "target-blinding," where a researcher's focus on a hypothesized target prevents the discovery of the true MoA. We will use an affinity-based pulldown approach, a classic and robust method for target identification.[3]
Causality Behind Experimental Choice: While our hypothesis points to CDK2, Benza-K-47 could have off-targets or an entirely different primary target. An affinity pulldown followed by mass spectrometry provides an unbiased list of interacting proteins, either confirming our CDK2 hypothesis or redirecting our investigation based on empirical evidence.
-
Probe Synthesis: Synthesize a derivative of Benza-K-47 that incorporates a photoreactive group (e.g., a diazirine) and an affinity tag (e.g., biotin) via a linker. The attachment point of the linker should be at a position on the 2-aminobenzothiazole scaffold known to be non-essential for its biological activity, as determined by preliminary structure-activity relationship (SAR) studies.
-
Cell Lysate Preparation: Culture colorectal cancer cells (e.g., HCT116) to ~80% confluency. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Probe Incubation: Incubate the cell lysate with the biotinylated Benza-K-47 probe. To identify non-specific binders, a control incubation should be performed with an excess of the original, non-biotinylated Benza-K-47.
-
UV Crosslinking: Expose the lysate-probe mixture to UV light to covalently link the probe to its binding partners.
-
Affinity Purification: Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated probe and its crosslinked proteins.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured proteins from the beads.
-
Protein Identification by Mass Spectrometry: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Proteins that are significantly enriched in the probe-treated sample compared to the control are considered potential targets.
Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA)
Once the affinity pulldown identifies CDK2 as a high-confidence interactor, the next critical step is to confirm direct target engagement in a more physiological context—within intact cells. CETSA is a powerful biophysical assay that measures the thermal stabilization of a target protein upon ligand binding.[4][5]
Causality Behind Experimental Choice: A pulldown experiment identifies an interaction, but it doesn't definitively prove that the drug engages the target in a live cell in a way that would modulate its function. CETSA provides this crucial piece of evidence. A positive thermal shift is a strong indicator of direct binding to the target protein in its native, folded state within the cell.[4]
-
Cell Treatment: Treat intact HCT116 cells with either Benza-K-47 (at a concentration well above its expected IC50, e.g., 10-20 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes for 3 minutes at a range of temperatures (e.g., from 40°C to 70°C in 2-3°C increments) using a thermocycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation and Western Blot: Collect the supernatant (soluble fraction), determine the protein concentration, and analyze equal amounts of protein by SDS-PAGE and Western blotting using a specific antibody for CDK2.
-
Data Analysis: Quantify the band intensities for CDK2 at each temperature. Plot the percentage of soluble CDK2 relative to the unheated control against the temperature for both the vehicle- and Benza-K-47-treated samples. A shift of the melting curve to a higher temperature in the presence of Benza-K-47 indicates target engagement.
To quantify the cellular potency of Benza-K-47, an isothermal dose-response CETSA is performed.[6] In this format, cells are treated with a range of Benza-K-47 concentrations and then heated at a single, fixed temperature (chosen from the CETSA melt curve, typically the temperature at which ~50% of the protein is denatured in the vehicle control). The resulting dose-response curve provides a measure of the compound's ability to engage its target in a cellular environment.
Phase 2: Defining Selectivity and Potency
Confirming that Benza-K-47 binds to CDK2 is a major milestone. However, for a viable drug candidate, selectivity is paramount. Many kinases share a high degree of structural similarity in their ATP-binding pockets, making off-target interactions a common and significant concern.
Kinase Panel Profiling
To assess the selectivity of Benza-K-47, it should be screened against a large panel of kinases. Several platforms are available for this, each with its own advantages and disadvantages.[7][8]
Causality Behind Experimental Choice: A highly selective compound is more likely to have a clean safety profile and a well-defined MoA. Kinase profiling provides a broad view of the compound's interactions across the kinome, identifying potential off-targets that could lead to toxicity or confound the interpretation of phenotypic data. This is a critical step for de-risking the drug candidate.
| Assay Platform | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the transfer of a radiolabeled phosphate (from ³²P-γ-ATP or ³³P-γ-ATP) to a substrate. | Gold standard, direct measurement of catalytic activity, high sensitivity. | Requires handling of radioactive materials, lower throughput. |
| TR-FRET Assays | Measures the FRET signal between a donor-labeled antibody that recognizes a phosphorylated substrate and an acceptor-labeled substrate.[9] | Homogeneous "mix-and-read" format, high throughput, non-radioactive. | Prone to interference from fluorescent compounds, indirect measurement. |
| Mobility Shift Assays | Measures the electrophoretic separation of a fluorescently labeled substrate from its phosphorylated product.[7] | Direct measurement of substrate conversion, high precision. | Requires specialized microfluidic instrumentation, may require custom substrates. |
For Benza-K-47, a radiometric assay would provide the most direct and unambiguous measure of inhibitory activity, making it the "gold standard" for initial, in-depth profiling. The results would be presented as the percent inhibition of each kinase at a given concentration of Benza-K-47 (e.g., 1 µM), allowing for a clear visualization of its selectivity profile.
Phase 3: Delineating the Downstream Cellular Consequences
With the direct target and its selectivity established, the final phase of MoA confirmation is to connect this molecular interaction to the observed cellular phenotype (i.e., decreased proliferation). This involves mapping the downstream signaling pathways affected by CDK2 inhibition.
Phosphoproteomics: Mapping the Signaling Cascade
CDK2 is a serine/threonine kinase that controls cell cycle progression by phosphorylating key substrate proteins. Therefore, inhibition of CDK2 by Benza-K-47 should lead to specific changes in the cellular phosphoproteome.
Causality Behind Experimental Choice: Phosphoproteomics provides a global, unbiased snapshot of the kinase signaling networks in the cell.[10][11] By identifying changes in phosphorylation at known CDK2 substrate sites, we can directly confirm that the engagement of CDK2 by Benza-K-47 leads to the expected downstream functional consequence: inhibition of its catalytic activity. This provides a crucial mechanistic link between target engagement and cellular function.
-
Cell Culture and Treatment: Treat HCT116 cells with Benza-K-47 or a vehicle control for a time period sufficient to observe changes in phosphorylation (e.g., 2-6 hours).
-
Lysis and Protein Digestion: Lyse the cells in a denaturing buffer containing phosphatase and protease inhibitors.[12] Digest the proteins into peptides using trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphorylated peptides from the complex mixture using techniques such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography.[11]
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by high-resolution LC-MS/MS.
-
Data Analysis: Use a specialized data analysis pipeline (e.g., PhosPiR, Phospho-Analyst) to identify and quantify changes in phosphopeptide abundance between the treated and control samples.[13][14] The analysis should include pathway enrichment and kinase substrate motif analysis to identify the signaling pathways and specific kinases whose activities are altered by Benza-K-47 treatment.
Caption: Hypothesized signaling pathway inhibited by Benza-K-47.
RNA Sequencing: Assessing Transcriptional Reprogramming
Inhibition of the CDK2/pRb/E2F axis is expected to cause significant changes in gene expression, particularly a downregulation of genes required for S-phase entry and DNA replication. RNA sequencing (RNA-seq) provides a comprehensive, unbiased view of these transcriptional changes.[15][16]
Causality Behind Experimental Choice: The phosphoproteomics data shows the immediate effects on protein signaling. RNA-seq reveals the downstream consequences of this signaling change at the level of gene expression.[17] A strong correlation between the two datasets—for example, the inhibition of E2F activity inferred from phosphoproteomics and the downregulation of known E2F target genes in the RNA-seq data—creates a powerful, multi-layered validation of the proposed MoA.
-
Sample Preparation: Treat HCT116 cells with Benza-K-47 or a vehicle control, using biological replicates for each condition. Extract total RNA.
-
Library Preparation and Sequencing: Prepare RNA-seq libraries and perform high-throughput sequencing.
-
Data Processing and Alignment: Perform quality control on the raw sequencing reads, trim adapters, and align the reads to a reference genome.
-
Differential Expression Analysis: Use a statistical package such as DESeq2 or edgeR to identify genes that are significantly upregulated or downregulated in the Benza-K-47-treated samples compared to the controls.[18][19]
-
Pathway and Gene Set Enrichment Analysis: Perform functional enrichment analysis on the list of differentially expressed genes to identify the biological pathways and processes that are most significantly affected by the drug treatment.
Final Confirmation: Cellular Phenotype
The final step is to confirm that the molecular and transcriptional changes culminate in the expected cellular phenotype. Based on the inhibition of the CDK2 pathway, we would predict that Benza-K-47 causes cell cycle arrest at the G1/S transition, followed by apoptosis. Standard cell-based assays can readily confirm this.
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to analyze the distribution of cells in different phases of the cell cycle after treatment with Benza-K-47.
-
Apoptosis Assays: Use methods such as Annexin V/PI staining or a caspase activity assay to quantify the induction of apoptosis.
A positive result in these assays, demonstrating a G1/S arrest and subsequent apoptosis, provides the final, conclusive link in the chain of evidence, from direct target engagement to the ultimate anti-proliferative effect.
Conclusion: Building a Self-Validating MoA Narrative
Confirming the mechanism of action for a drug candidate is not about performing a single "killer" experiment. It is about building a logical, self-validating narrative from orthogonal, mutually reinforcing datasets. By systematically progressing from unbiased target identification to direct target engagement, selectivity profiling, and downstream pathway analysis, we can move with confidence from a promising 2-aminobenzothiazole hit to a well-characterized drug candidate with a clearly defined MoA. This rigorous, multi-faceted approach is the cornerstone of modern drug discovery, ensuring that only the most promising and well-understood candidates advance toward the clinic.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-1,3-benzothiazole-4-carboxylic acid
Authored for Drug Development and Research Professionals
This document provides a detailed protocol for the safe handling and disposal of 2-Amino-1,3-benzothiazole-4-carboxylic acid. As a member of the benzothiazole family—a class of compounds widely utilized in medicinal chemistry for their diverse biological activities, including anticancer and antibacterial properties—its proper management is paramount to ensuring laboratory safety and environmental compliance.[1] This guide moves beyond mere procedural steps to explain the scientific rationale behind each recommendation, empowering researchers to make informed safety decisions.
Hazard Identification and Risk Assessment
The primary hazards associated with this class of compounds are consistently identified as:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[2][3][4]
-
Serious Eye Damage/Eye Irritation (Category 2/2A): Causes serious eye irritation.[2][3][4][5][6]
-
Specific Target Organ Toxicity – Single Exposure (Category 3): May cause respiratory irritation.[2][3][4]
Some related benzothiazoles are also classified as harmful if swallowed, in contact with skin, or inhaled.[5][6] Therefore, it is imperative to treat this compound with a high degree of caution, assuming it possesses these hazardous characteristics.
| Hazard Classification | GHS Category | Precautionary Statement | Source |
| Skin Irritation | Category 2 | H315: Causes skin irritation | [2][3][4] |
| Serious Eye Irritation | Category 2/2A | H319: Causes serious eye irritation | [2][3][4][5][6] |
| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation | [3][4] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Assumed) | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled | [5][6] |
Personal Protective Equipment (PPE) and Safe Handling
Given the identified hazards, a stringent PPE protocol is mandatory to prevent exposure. The principle of causality dictates that engineering controls (i.e., a fume hood) should be the primary barrier, supplemented by appropriate PPE.
-
Engineering Controls: Always handle this compound, especially in its powdered form, inside a certified chemical fume hood to mitigate the risk of inhaling dust particles.[2][3][6]
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 standards.[2][6]
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves, such as nitrile gloves. Inspect them before use and dispose of them immediately if contaminated.
-
Lab Coat: A buttoned lab coat is required to protect skin and personal clothing.
-
-
Respiratory Protection: If working outside a fume hood or if dust generation is unavoidable, a NIOSH/MSHA-approved respirator with a particulate filter (conforming to EN 143) is required.[2]
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[2][3] Ensure eyewash stations and safety showers are readily accessible.[2]
Waste Characterization and Segregation
Under the Resource Conservation and Recovery Act (RCRA), the waste generator is legally responsible for determining if a waste is hazardous.[7] this compound is not found on the EPA's P or U lists of acute or toxic hazardous wastes.[8][9][10] Therefore, its classification depends on whether it exhibits any of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.[9][11][12]
-
Ignitability/Reactivity: The compound is a stable solid under normal conditions and does not meet the criteria for ignitability or reactivity.[13]
-
Corrosivity: As a carboxylic acid, aqueous solutions could be acidic, but the solid itself is not corrosive.
-
Toxicity: Based on data from related compounds, there is a potential for toxicity.
Chemical Incompatibilities: To prevent dangerous reactions, do not mix this waste with the following:
The following diagram outlines the decision-making process for waste management.
Caption: Waste Management Workflow for this compound.
Step-by-Step Disposal Protocol
Adherence to this protocol ensures a self-validating system of safety and compliance.
Step 1: Waste Collection
-
Designate a specific, compatible, and clearly labeled container for solid hazardous waste. A wide-mouth polyethylene container with a screw-top lid is ideal.
-
Place all waste this compound, including any material from spill cleanups, directly into this container.
-
Also, place any disposable materials grossly contaminated with the chemical (e.g., weigh boats, contaminated paper towels, gloves) into the same container.
Step 2: Container Labeling
-
The container must be labeled with the words "Hazardous Waste" .
-
The full chemical name, "this compound," must be clearly written.
-
Indicate the primary hazards (e.g., "Irritant," "Toxic").
Step 3: Storage
-
Keep the waste container tightly closed at all times, except when adding waste.[2][3]
-
Store the container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the operator.
-
Ensure the storage area is away from incompatible materials.[4]
Step 4: Final Disposal
-
Do not under any circumstances discharge this chemical into drains or the sewer system. [2][3]
-
Arrange for the collection of the waste container by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
The final disposal method will be determined by the contractor but is typically high-temperature incineration at a permitted facility.[15]
Emergency Procedures: Spill Management
In the event of an accidental spill, immediate and correct action is crucial.
-
Evacuate and Secure: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Assess and Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE as described in Section 2, including respiratory protection if the material is a powder.
-
Contain and Clean:
-
Carefully sweep up the solid material, avoiding the creation of dust clouds.[2][14] A HEPA-filtered vacuum may be used if available.
-
Place the swept material and any broken container fragments into your designated hazardous waste container.
-
Decontaminate the spill surface by washing it with soap and water.[3]
-
All materials used for cleanup (e.g., towels, wipes, contaminated PPE) must be placed in the hazardous waste container.
-
-
Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.
By integrating these scientifically-backed procedures into your laboratory workflow, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment.
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IBIOLABS. (2024, November 4). Safety Data Sheet: Benzothiazole. Retrieved from IBIOLABS. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-1,3-benzothiazole-4-carboxylic acid
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. The handling of specialized reagents like 2-Amino-1,3-benzothiazole-4-carboxylic acid, a heterocyclic compound with potential biological activity, necessitates a rigorous and well-understood personal protective equipment (PPE) protocol. This guide provides an in-depth, procedural framework for its safe handling, grounded in established safety principles, to ensure both personal safety and experimental integrity.
Hazard Assessment: Understanding the "Why"
-
Skin Irritation (Category 2) : Expected to cause skin irritation upon contact.[1][2]
-
Serious Eye Irritation (Category 2) : Poses a significant risk of causing serious, potentially damaging, eye irritation.[1][2][3][4]
-
Respiratory Irritation : May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][2]
-
Acute Toxicity : Related benzothiazole structures are classified as harmful if swallowed, in contact with skin, or if inhaled, indicating a potential for systemic toxicity.[3][4]
This hazard profile dictates that all handling procedures must prevent dermal contact, eye exposure, and inhalation of the compound.
Core PPE Requirements: Your First Line of Defense
The selection of PPE is not a matter of preference but a critical control measure dictated by the chemical's hazard profile. All PPE should be inspected for integrity before each use.[5]
| Protection Type | Required PPE | Key Specifications & Rationale |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient. Chemical splash goggles forming a seal around the eyes are mandatory to protect against splashes and fine dust.[6][7] A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as transferring large quantities or working with pressurized systems.[8][9] |
| Hand Protection | Chemical-Resistant Nitrile Gloves (Double-Gloved) | Nitrile gloves offer broad protection against many organic chemicals.[7] Double-gloving is the standard protocol for handling hazardous solids to provide a backup barrier and allow for safe removal of the outer, contaminated glove without exposing the skin. The outer glove should be changed immediately upon contamination or every 1-2 hours during extended procedures. |
| Body Protection | Flame-Resistant Laboratory Coat with Knit Cuffs | A flame-resistant lab coat provides a crucial barrier against spills and splashes.[7] The cuffs should be knit and snug-fitting to prevent dust from entering the sleeves. The lab coat must be fully buttoned and should never be worn outside of the laboratory area to prevent cross-contamination.[10][11] |
| Respiratory Protection | NIOSH-Approved N95 Respirator (or higher) | Given that the compound is a solid and may generate dust, especially during weighing and transfer, respiratory protection is essential.[1][2] An N95 respirator is the minimum requirement for handling the solid form. If significant aerosolization is possible, a respirator with a chemical cartridge may be necessary.[12] All respiratory use requires prior fit-testing and training. |
| Foot Protection | Closed-Toed, Non-Porous Shoes | Shoes must fully cover the feet to protect against spills.[6] Leather or other non-porous materials are superior to cloth, which can absorb and retain chemical spills. |
Operational Plan: A Step-by-Step Workflow
Adherence to a strict, sequential protocol minimizes the risk of exposure at every stage of handling.
Preparation & Pre-Handling
-
Designate the Work Area : All handling of this compound solid must occur within a certified chemical fume hood.[11]
-
Assemble Materials : Before bringing the chemical into the hood, gather all necessary equipment (spatulas, weigh boats, glassware, waste containers).
-
PPE Donning Sequence :
-
Wash hands thoroughly.
-
Don inner nitrile gloves.
-
Don laboratory coat, ensuring it is fully buttoned.
-
Don N95 respirator, performing a seal check.
-
Don chemical splash goggles.
-
Don outer nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
-
Handling the Compound
-
Work Within the Fume Hood : Place all apparatus at least six inches inside the hood to ensure proper airflow.[11]
-
Minimize Dust Generation : Handle the solid compound gently. Use smooth, deliberate motions when transferring with a spatula. Pouring the solid should be avoided if possible.
-
Containment : Use a disposable weigh boat or creased paper for weighing. Immediately cap the stock container after dispensing the required amount.
-
Immediate Cleanup : Clean any minor spills within the hood immediately using a dampened absorbent pad to avoid raising dust.
Post-Handling & Decontamination
-
Secure the Compound : Ensure the primary container is tightly sealed and stored according to institutional guidelines.
-
Decontaminate Surfaces : Wipe down the work surface inside the fume hood, as well as any equipment used, with an appropriate solvent (e.g., 70% ethanol), followed by a dry wipe.
-
PPE Doffing Sequence (Critical to avoid contamination) :
-
Remove outer gloves, peeling them off so they turn inside-out. Dispose of them in the designated solid waste container.
-
Remove the laboratory coat, folding it inward on itself, and store it appropriately.
-
Exit the immediate work area.
-
Remove the face shield and goggles.
-
Remove the respirator.
-
Remove inner gloves, again turning them inside-out.
-
Wash hands thoroughly with soap and water for at least 20 seconds.[11]
-
Caption: Workflow for Safely Handling this compound.
Disposal Plan: Preventing Downstream Contamination
Improper disposal can lead to environmental contamination and pose a risk to others.
-
Contaminated Solids : All disposable items that have come into contact with the chemical (e.g., gloves, weigh boats, absorbent pads, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.[1][2]
-
Chemical Waste : Unused or waste quantities of this compound, as well as any solutions containing it, must be collected in a designated hazardous waste container. Do not pour chemical waste down the sink.[11]
-
Consult Local Guidelines : Always follow your institution's specific chemical waste disposal procedures.
Emergency Procedures: Immediate & Correct Response
In the event of an exposure, swift and correct action is critical.
-
Skin Contact : Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[2][7]
-
Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]
-
Inhalation : Move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek immediate medical attention.[1][2]
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
By integrating this comprehensive PPE and handling strategy into your laboratory workflow, you build a system of safety that protects you, your colleagues, and the integrity of your research.
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 1501882, 2-Aminothiazole-4-carboxylic acid." PubChem, [Link].
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
